2-Ethyl-5-methylhexanoic acid
Description
BenchChem offers high-quality 2-Ethyl-5-methylhexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-5-methylhexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H18O2 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-ethyl-5-methylhexanoic acid |
InChI |
InChI=1S/C9H18O2/c1-4-8(9(10)11)6-5-7(2)3/h7-8H,4-6H2,1-3H3,(H,10,11) |
InChI Key |
MAQIPNRKAZZHBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(C)C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Analysis of 2-Ethyl-5-methylhexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-5-methylhexanoic acid, a key organic compound with applications in various fields of chemical research and development. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 2-Ethyl-5-methylhexanoic acid. These values are based on established principles of spectroscopy and data from similar chemical structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet (broad) | 1H | -COOH |
| ~2.2-2.4 | Multiplet | 1H | H-2 |
| ~1.4-1.6 | Multiplet | 2H | H-3 |
| ~1.1-1.3 | Multiplet | 2H | H-4 |
| ~1.6-1.8 | Multiplet | 1H | H-5 |
| ~0.8-0.9 | Doublet | 6H | -CH(CH₃)₂ |
| ~0.8-0.9 | Triplet | 3H | -CH₂CH₃ |
| ~1.5-1.7 | Multiplet | 2H | -CH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~180-185 | Quaternary | C=O |
| ~45-55 | Methine | C-2 |
| ~30-40 | Methylene | C-3 |
| ~25-35 | Methylene | C-4 |
| ~30-40 | Methine | C-5 |
| ~20-25 | Methyl | -CH(CH₃)₂ |
| ~10-15 | Methyl | -CH₂CH₃ |
| ~20-30 | Methylene | -CH₂CH₃ |
Note: The 13C NMR spectrum for 2-Ethyl-5-methylhexanoic acid is available on PubChem[1].
Table 3: Predicted IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| 2850-2960 | Strong | C-H stretch (Alkyl) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid Dimer) |
| ~1465 | Medium | C-H bend (Alkyl) |
| ~1375 | Medium | C-H bend (Alkyl) |
| ~1210-1320 | Medium | C-O stretch |
| ~920 | Medium, Broad | O-H bend |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| 158.13 | Low | [M]⁺ (Molecular Ion) |
| 141.13 | Medium | [M-OH]⁺ |
| 113.10 | Medium | [M-COOH]⁺ |
| 87.08 | High | [C₄H₇O₂]⁺ (McLafferty Rearrangement) |
| 73.06 | High | [C₃H₅O₂]⁺ (α-cleavage) |
| 57.07 | High | [C₄H₉]⁺ |
| 43.05 | High | [C₃H₇]⁺ |
Note: Predicted m/z values for various adducts are available on PubChemLite[2].
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 2-Ethyl-5-methylhexanoic acid for ¹H NMR or 50-100 mg for ¹³C NMR.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter. The sample height in the tube should be at least 4 cm.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, thereby improving spectral resolution.
-
Tune and match the probe to the appropriate nucleus (¹H or ¹³C).
-
Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.
-
Acquire the NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond, germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[4]
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.[4]
-
Place a small drop of liquid 2-Ethyl-5-methylhexanoic acid directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[5]
-
Acquire the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands and their frequencies.
-
Assign the observed bands to the corresponding functional group vibrations within the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of 2-Ethyl-5-methylhexanoic acid (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[6]
-
If the sample contains any solid particles, it should be filtered through a 0.22 µm syringe filter.[7]
-
Transfer the prepared solution into a 2 mL glass autosampler vial and cap it.
-
-
Data Acquisition:
-
Set up the GC-MS instrument with an appropriate capillary column (e.g., a non-polar DB-5ms or a polar DB-WAX).
-
Define the GC oven temperature program, starting at a low temperature and ramping up to a higher temperature to ensure separation of the analyte from any impurities.
-
Set the injector temperature, transfer line temperature, and ion source temperature.
-
Inject a small volume (typically 1 µL) of the prepared sample into the GC.
-
The analyte will be separated from other components in the GC column and then enter the mass spectrometer.
-
The mass spectrometer will ionize the molecules (typically by Electron Ionization - EI) and separate the resulting ions based on their mass-to-charge ratio (m/z).
-
-
Data Processing:
-
Analyze the resulting chromatogram to determine the retention time of the analyte.
-
Examine the mass spectrum corresponding to the chromatographic peak of the analyte.
-
Identify the molecular ion peak and the major fragment ions.
-
Propose fragmentation pathways to explain the observed mass spectrum and confirm the structure of the compound.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the structure and potential mass spectral fragmentation of 2-Ethyl-5-methylhexanoic acid.
Caption: General workflow for spectroscopic analysis.
Caption: Structure and key MS fragmentations.
References
- 1. 2-Ethyl-5-methylhexanoic acid | C9H18O2 | CID 22595548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-ethyl-5-methylhexanoic acid (C9H18O2) [pubchemlite.lcsb.uni.lu]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. agilent.com [agilent.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
Synthesis of 2-Ethyl-5-methylhexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Ethyl-5-methylhexanoic acid, a substituted carboxylic acid with potential applications in pharmaceutical and chemical research. Due to the limited availability of direct published synthesis protocols for this specific molecule, this guide details a robust and well-established method: the malonic ester synthesis. The described pathway involves a sequential dialkylation of diethyl malonate followed by hydrolysis and decarboxylation. This document includes detailed, analogous experimental protocols, quantitative data for key reaction steps, and visualizations of the synthetic pathway and experimental workflow to aid in practical laboratory applications.
Introduction
2-Ethyl-5-methylhexanoic acid is a nine-carbon branched-chain carboxylic acid. While specific applications are not widely documented, its structure suggests potential utility as a synthetic intermediate in the development of novel chemical entities and active pharmaceutical ingredients. The presence of a chiral center at the C2 position implies that it can exist as enantiomers, which may be of interest in stereoselective synthesis and drug design. This guide outlines a reliable synthetic approach to this compound, leveraging the versatility of the malonic ester synthesis.
Proposed Synthetic Pathway: Malonic Ester Synthesis
The most logical and versatile approach for the synthesis of 2-Ethyl-5-methylhexanoic acid is the malonic ester synthesis. This method allows for the sequential introduction of two different alkyl groups to the α-carbon of a malonic ester, which is then converted to the desired carboxylic acid. The overall transformation is depicted below.
The synthesis proceeds in three main stages:
-
First Alkylation: Diethyl malonate is deprotonated with a base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then undergoes nucleophilic substitution with ethyl bromide to yield diethyl ethylmalonate.
-
Second Alkylation: The monoalkylated product, diethyl ethylmalonate, still possesses one acidic α-hydrogen. A second deprotonation and subsequent alkylation with 1-bromo-3-methylbutane introduces the second alkyl group, forming diethyl ethyl(3-methylbutyl)malonate.
-
Hydrolysis and Decarboxylation: The resulting dialkylated ester is hydrolyzed to the corresponding dicarboxylic acid under acidic conditions with heating. The intermediate β-keto acid readily undergoes decarboxylation to yield the final product, 2-Ethyl-5-methylhexanoic acid.
Experimental Protocols
The following protocols are based on well-established procedures for analogous reactions in malonic ester synthesis.[1][2][3] Researchers should adapt these procedures with appropriate safety precautions and monitoring.
Step 1: Synthesis of Diethyl Ethylmalonate (First Alkylation)
Materials:
-
Diethyl malonate
-
Absolute Ethanol (B145695)
-
Sodium metal
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere (e.g., nitrogen).
-
Once all the sodium has reacted, cool the solution to room temperature.
-
Add diethyl malonate (1.0 eq) dropwise to the sodium ethoxide solution with stirring.
-
After the addition is complete, add ethyl bromide (1.0 eq) dropwise. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl ethylmalonate.
-
The product can be purified by vacuum distillation.
Step 2: Synthesis of Diethyl Ethyl(3-methylbutyl)malonate (Second Alkylation)
Materials:
-
Diethyl ethylmalonate
-
Absolute Ethanol
-
Sodium metal
-
1-Bromo-3-methylbutane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol as described in Step 1.
-
Add diethyl ethylmalonate (1.0 eq) dropwise to the sodium ethoxide solution with stirring.
-
After the addition is complete, add 1-bromo-3-methylbutane (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC or GC.
-
Work-up the reaction as described in Step 1 to obtain crude diethyl ethyl(3-methylbutyl)malonate.
-
The product can be purified by vacuum distillation.
Step 3: Synthesis of 2-Ethyl-5-methylhexanoic Acid (Hydrolysis and Decarboxylation)
Materials:
-
Diethyl ethyl(3-methylbutyl)malonate
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Water
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate
Procedure:
-
Place the crude diethyl ethyl(3-methylbutyl)malonate in a round-bottom flask.
-
Add an excess of 6M aqueous hydrochloric acid.
-
Heat the mixture to reflux for 4-8 hours. The evolution of carbon dioxide should be observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Ethyl-5-methylhexanoic acid.
-
Further purification can be achieved by vacuum distillation.
Data Presentation
The following tables summarize typical quantitative data for the key steps in a malonic ester synthesis. Yields are representative and can be optimized by adjusting reaction conditions.
Table 1: Reagents and Conditions for Alkylation Steps
| Step | Starting Material | Base (eq) | Alkylating Agent (eq) | Solvent | Temperature (°C) | Time (h) |
| 1 | Diethyl malonate | NaOEt (1.0) | Ethyl bromide (1.0) | Ethanol | Reflux | 2-4 |
| 2 | Diethyl ethylmalonate | NaOEt (1.0) | 1-Bromo-3-methylbutane (1.0) | Ethanol | Reflux | 4-6 |
Table 2: Expected Yields for Synthesis Steps
| Step | Product | Typical Yield (%) |
| 1 | Diethyl Ethylmalonate | 75-85 |
| 2 | Diethyl Ethyl(3-methylbutyl)malonate | 70-80 |
| 3 | 2-Ethyl-5-methylhexanoic Acid | 80-90 |
| Overall | 2-Ethyl-5-methylhexanoic Acid | 42-61 |
Visualizations
General Mechanism of Malonic Ester Synthesis
The following diagram illustrates the key mechanistic steps involved in the malonic ester synthesis.
References
An In-depth Technical Guide to the Stereoisomers of 2-Ethyl-5-methylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 2-Ethyl-5-methylhexanoic acid, a chiral carboxylic acid with potential applications in synthetic chemistry and drug discovery. Due to the limited availability of experimental data for the individual enantiomers in publicly accessible literature, this guide combines computed data with detailed, adaptable experimental protocols for their separation and characterization.
Introduction to the Stereoisomers of 2-Ethyl-5-methylhexanoic Acid
2-Ethyl-5-methylhexanoic acid possesses a single chiral center at the C2 position, giving rise to a pair of enantiomers: (R)-2-Ethyl-5-methylhexanoic acid and (S)-2-Ethyl-5-methylhexanoic acid. Enantiomers are non-superimposable mirror images that exhibit identical physical properties in an achiral environment but can have significantly different biological activities due to the stereospecific nature of interactions with biological macromolecules.
The accurate characterization and separation of these stereoisomers are crucial for understanding their individual pharmacological and toxicological profiles, a critical aspect in drug development and chemical research.
Physical and chemical properties of (S)-2-Ethyl-5-methylhexanoic acid
An In-depth Technical Guide to (S)-2-Ethyl-5-methylhexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Ethyl-5-methylhexanoic acid is a chiral carboxylic acid with a branched alkyl chain. Its stereodefined structure makes it a potentially valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceutical agents and other complex organic molecules. Chirality is a critical factor in drug design, as different enantiomers of a molecule can exhibit significantly different pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive overview of the known physical and chemical properties of (S)-2-Ethyl-5-methylhexanoic acid, outlines a representative synthetic protocol, and presents logical workflows relevant to its characterization and potential application in research and development.
Chemical and Physical Properties
Table 1: Identifiers and Chemical Structure
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-ethyl-5-methylhexanoic acid | PubChem[3] |
| Molecular Formula | C₉H₁₈O₂ | PubChem[3] |
| Molecular Weight | 158.24 g/mol | PubChem[3] |
| Canonical SMILES | CC--INVALID-LINK--C(=O)O | PubChem[3] |
| InChI Key | MAQIPNRKAZZHBJ-QMMMGPOBSA-N | PubChem[3] |
| CAS Number | N/A |
Table 2: Physicochemical Properties
| Property | Value | Remarks | Source |
| Physical State | Liquid | Assumed based on related compounds | CAMEO Chemicals[4] |
| Boiling Point | 228 °C | Experimental, for 2-ethylhexanoic acid | Wikipedia[5], ChemicalBook[6] |
| Melting Point | -59 °C | Experimental, for 2-ethylhexanoic acid | Wikipedia[5] |
| Density | 0.903 g/mL | Experimental, for 2-ethylhexanoic acid | Wikipedia[5], CAMEO Chemicals[4] |
| Water Solubility | 1.4 - 2.0 g/L at 20-25 °C | Experimental, for 2-ethylhexanoic acid | PubChem[7], REMPEC[8] |
| logP (Octanol/Water) | 3.0 | Computed, for (S)-enantiomer | PubChem[3] |
| pKa | ~4.8 | Estimated based on typical carboxylic acids | |
| Refractive Index | 1.425 (at 20 °C) | Experimental, for 2-ethylhexanoic acid | ChemicalBook[6] |
| Topological Polar Surface Area | 37.3 Ų | Computed, for (S)-enantiomer | PubChem[3] |
| Rotatable Bond Count | 5 | Computed, for (S)-enantiomer | PubChem[3] |
Reactivity and Chemical Behavior
As a carboxylic acid, (S)-2-Ethyl-5-methylhexanoic acid is expected to exhibit typical reactivity. It is a weak acid that will donate a proton to bases to form carboxylate salts.[6] The carboxylic acid moiety can undergo esterification with alcohols, conversion to acid chlorides, and other standard transformations. Its branched, lipophilic structure suggests good solubility in nonpolar organic solvents.[5]
Experimental Protocols: Asymmetric Synthesis
A specific, validated protocol for the synthesis of (S)-2-Ethyl-5-methylhexanoic acid is not available. However, a robust and widely used method for preparing chiral α-alkylated carboxylic acids is through the diastereoselective alkylation of a chiral auxiliary, such as an Evans oxazolidinone.[9][10] The following is a representative, three-step protocol adapted from established methodologies.
Step 1: Acylation of the Chiral Auxiliary
This step attaches the ethyl-carboxy precursor to the chiral auxiliary.
-
Materials: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, anhydrous tetrahydrofuran (B95107) (THF), n-butyllithium (n-BuLi), propionyl chloride.
-
Protocol:
-
Dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise. Stir the reaction mixture for 1 hour at -78 °C, then allow it to warm to room temperature and stir for an additional 2 hours.[11]
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the product into ethyl acetate (B1210297) (3 x volume of THF). Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution in vacuo and purify the resulting N-propionyl oxazolidinone by flash column chromatography.
-
Step 2: Diastereoselective Alkylation
This key step establishes the desired (S)-stereocenter.
-
Materials: N-propionyl oxazolidinone from Step 1, anhydrous THF, sodium bis(trimethylsilyl)amide (NaHMDS), 1-bromo-3-methylbutane (B150244).
-
Protocol:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.
-
Add NaHMDS (1.1 eq, 1.0 M solution in THF) dropwise. Stir the resulting solution for 30 minutes at -78 °C to form the sodium enolate.[9]
-
Add a solution of 1-bromo-3-methylbutane (1.2 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl and allow the mixture to warm to room temperature.[11]
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the alkylated product.
-
Step 3: Cleavage of the Chiral Auxiliary
This final step liberates the target carboxylic acid.
-
Materials: Alkylated product from Step 2, THF, water, 30% hydrogen peroxide (H₂O₂), lithium hydroxide (B78521) (LiOH).
-
Protocol:
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).[11]
-
Stir the reaction mixture vigorously at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (B76179) (Na₂SO₃).
-
Extract the aqueous layer with ethyl acetate to remove the liberated chiral auxiliary.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the target (S)-2-Ethyl-5-methylhexanoic acid with ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄ and concentrate in vacuo to yield the final product.
-
Visualizations
The following diagrams illustrate the representative synthesis and a general workflow for the characterization of a novel chiral compound.
References
- 1. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (2S)-2-ethyl-5-methylhexanoic acid | C9H18O2 | CID 124129019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. 2-Ethylhexanoic acid - Wikipedia [en.wikipedia.org]
- 6. 2-Ethylhexanoic acid | 149-57-5 [chemicalbook.com]
- 7. 2-Ethylhexanoic Acid | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-ETHYLHEXANOIC ACID — Maritime Integrated Decision Support Information System on Transport of Chemical Substances [midsis.rempec.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Ethyl-5-methylhexanoic Acid
This technical guide provides a comprehensive overview of 2-Ethyl-5-methylhexanoic acid, including its nomenclature, physicochemical properties, proposed synthesis, potential biological significance, and analytical methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic research.
Nomenclature and Synonyms
The compound with the chemical structure entailing a hexanoic acid backbone substituted with an ethyl group at the second carbon and a methyl group at the fifth carbon is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: 2-Ethyl-5-methylhexanoic acid[1]
The structure contains a chiral center at the C-2 position, leading to two possible stereoisomers: (2S)-2-ethyl-5-methylhexanoic acid and (2R)-2-ethyl-5-methylhexanoic acid.
Synonyms: A variety of synonyms and identifiers are used in chemical databases and literature to refer to this compound. These include:
-
d-2-(3-Methylbutyl)butanoic acid[1]
-
SCHEMBL584092[1]
-
SCHEMBL18307368[2]
-
Molport-012-193-925[3]
-
MFCD12794545[3]
-
A1-21117[1]
-
861343-13-7 (CAS Number)[1]
-
939-746-5 (European Community Number)[1]
Physicochemical Properties
Quantitative data on the physicochemical properties of 2-Ethyl-5-methylhexanoic acid are crucial for its handling, formulation, and application in experimental settings. The available data, primarily from computational predictions, are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H18O2 | PubChem[1][4] |
| Molecular Weight | 158.24 g/mol | PubChem[4][5] |
| Monoisotopic Mass | 158.13068 Da | PubChem[6] |
| XlogP (predicted) | 3.0 | PubChemLite[6] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[4][5] |
| Heavy Atom Count | 11 | PubChem |
| Rotatable Bond Count | 5 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |
Proposed Synthesis Protocol
A specific, peer-reviewed synthesis protocol for 2-Ethyl-5-methylhexanoic acid is not prominently available in the chemical literature. However, a plausible synthetic route can be proposed based on the well-established malonic ester synthesis, a versatile method for preparing substituted carboxylic acids.
Objective: To synthesize 2-Ethyl-5-methylhexanoic acid via malonic ester synthesis.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
1-Bromo-3-methylbutane
-
Ethyl iodide
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
Methodology:
-
Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, in an anhydrous ethanol (B145695) solvent to form the corresponding enolate.
-
First Alkylation: The enolate is reacted with 1-bromo-3-methylbutane. The nucleophilic enolate displaces the bromide ion in an SN2 reaction to form diethyl (3-methylbutyl)malonate.
-
Second Enolate Formation: The mono-alkylated malonic ester is treated again with sodium ethoxide to form a new enolate.
-
Second Alkylation: The enolate is then reacted with ethyl iodide to introduce the ethyl group, yielding diethyl ethyl(3-methylbutyl)malonate.
-
Hydrolysis and Decarboxylation: The resulting dialkylated diethyl malonate is subjected to acidic hydrolysis (e.g., by refluxing with aqueous hydrochloric acid). This step hydrolyzes both ester groups to carboxylic acids and is followed by decarboxylation upon heating to yield the final product, 2-Ethyl-5-methylhexanoic acid.
-
Work-up and Purification: The reaction mixture is cooled and extracted with an organic solvent like diethyl ether. The organic layer is washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation.
Biological Significance and Signaling Pathways
Direct studies on the biological activity and signaling pathways of 2-Ethyl-5-methylhexanoic acid are scarce. However, as a monomethyl branched-chain fatty acid (BCFA), its biological roles can be inferred from the broader class of these molecules.
BCFAs are present in various organisms and are known to participate in numerous biochemical processes and affect multiple signaling pathways.[7] They are key components of bacterial membranes, influencing their fluidity and permeability.[2] In humans, BCFAs are obtained from dietary sources, particularly dairy products, and can also be synthesized endogenously.[8]
Research on various BCFAs suggests their potential involvement in:
-
Anti-inflammatory effects: Some BCFAs have demonstrated anti-inflammatory properties in cellular models.[7]
-
Metabolic regulation: Studies have shown that BCFAs can influence lipid metabolism. For instance, certain iso-BCFAs have been shown to reduce triacylglycerol content in liver cells by upregulating genes involved in lipid catabolism.[2] An inverse correlation has been observed between serum concentrations of BCFAs and triglyceride levels in humans.[8]
-
Anti-cancer properties: Some BCFAs have exhibited cytotoxic effects on cancer cells, potentially through the inhibition of fatty acid biosynthesis.[9]
-
Gut health: As components of the gut microbiota, BCFAs may play a role in maintaining gut homeostasis.
The metabolic fate of 2-Ethyl-5-methylhexanoic acid has not been explicitly studied. However, research on the structurally similar compound, 2-ethylhexanoic acid, has shown that its major catabolic pathway in humans is beta-oxidation, leading to urinary excretion of metabolites like 2-ethyl-3-oxohexanoic acid.[10] It is plausible that 2-Ethyl-5-methylhexanoic acid undergoes a similar metabolic process.
Analytical Methodologies
The quantitative analysis of 2-Ethyl-5-methylhexanoic acid in biological matrices typically requires chromatographic separation coupled with mass spectrometric detection. Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for fatty acid analysis.[11]
Objective: To quantify 2-Ethyl-5-methylhexanoic acid in a biological sample (e.g., plasma) by GC-MS.
Materials:
-
Biological sample (e.g., plasma)
-
Internal standard (e.g., a stable isotope-labeled analog)
-
Organic solvents for extraction (e.g., chloroform/methanol or ethyl acetate)
-
Derivatization reagents (e.g., BF3-methanol or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous sodium sulfate
-
GC-MS system
Methodology:
-
Sample Preparation and Extraction: An internal standard is added to the biological sample. The fatty acids are then extracted from the matrix using a liquid-liquid extraction method.[11]
-
Derivatization: Carboxylic acids are often not volatile enough for direct GC analysis. Therefore, a derivatization step is necessary to convert 2-Ethyl-5-methylhexanoic acid into a more volatile ester, such as a methyl ester (FAME) or a trimethylsilyl (B98337) (TMS) ester. This is typically achieved by reacting the dried extract with a derivatizing agent like BF3-methanol or BSTFA with heating.[11][12]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated on a capillary column based on their boiling points and polarity. The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantification: The concentration of the analyte is determined by comparing the peak area of the analyte derivative to that of the internal standard, using a calibration curve generated from standards of known concentrations.
Conclusion
2-Ethyl-5-methylhexanoic acid is a branched-chain fatty acid with limited specific data in the scientific literature. This guide has provided a summary of its nomenclature, computed physicochemical properties, a proposed synthetic route, potential biological roles based on related compounds, and a general analytical methodology. Further experimental research is needed to fully elucidate the properties, biological functions, and metabolic fate of this specific molecule.
References
- 1. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-ethyl-5-methylhexanoic acid | Molport-012-193-925 | Novel [molport.com]
- 4. 2-Ethyl-5-methylhexanoic acid | C9H18O2 | CID 22595548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2S)-2-ethyl-5-methylhexanoic acid | C9H18O2 | CID 124129019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 2-ethyl-5-methylhexanoic acid (C9H18O2) [pubchemlite.lcsb.uni.lu]
- 7. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Branched-Chain Fatty Acids on Fatty Acid Biosynthesis of Human Breast Cancer Cells [jstage.jst.go.jp]
- 10. Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. pubs.rsc.org [pubs.rsc.org]
Potential Biological Activities of 2-Ethyl-5-methylhexanoic Acid: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific data directly pertaining to the biological activities of 2-Ethyl-5-methylhexanoic acid is limited in publicly available literature. This document leverages data from its close structural analog, 2-Ethylhexanoic acid (2-EHA), to provide insights into its potential biological effects. The toxicological and metabolic information presented herein is primarily based on studies conducted on 2-EHA and should be interpreted with caution as a predictive assessment for 2-Ethyl-5-methylhexanoic acid.
Executive Summary
This technical guide provides a summary of the potential biological activities of 2-Ethyl-5-methylhexanoic acid, drawing heavily on data from the structurally similar compound, 2-Ethylhexanoic acid (2-EHA). The primary biological activities identified for 2-EHA are centered around its toxicology, specifically developmental and reproductive toxicity. Furthermore, its metabolic fate involves pathways such as beta-oxidation and glucuronidation, and it has been identified as a peroxisome proliferator. This document collates the available quantitative toxicological data, outlines the methodologies of key toxicological studies, and presents a proposed metabolic pathway. Due to the absence of specific pharmacological studies on 2-Ethyl-5-methylhexanoic acid, this guide focuses on the toxicological and metabolic aspects as a foundation for further research.
Toxicological Profile
The toxicological assessment of 2-EHA indicates potential for developmental and maternal toxicity. Key quantitative data from studies on rats and rabbits are summarized below.
Quantitative Toxicological Data for 2-Ethylhexanoic Acid (2-EHA)
| Species | Study Type | Dosing Route | Dosage | Effects Observed | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference |
| Wistar Rat | Developmental Toxicity | Drinking Water | 0, 100, 300, 600 mg/kg/day (Gestation Days 6-19) | Skeletal variations and malformations in fetuses. Reduced maternal body weight at higher doses. | < 100 (Developmental) | 100 (Developmental) | [1][2] |
| Fischer 344 Rat | Developmental Toxicity | Oral Gavage | 100, 250, 500, 1000 mg/kg/day (Gestation Days 6-15) | Increased resorptions, dead fetuses, and growth retardation at 500 mg/kg/day. Maternal death at 1000 mg/kg/day. | 100 (Developmental), 250 (Maternal) | 250 (Developmental) | [3] |
| New Zealand White Rabbit | Developmental Toxicity | Oral Gavage | 25, 125, 250 mg/kg/day (Gestation Days 6-18) | Maternal death and abortion at 125 and 250 mg/kg/day. No significant developmental effects reported. | ≥ 250 (Developmental) | 125 (Maternal) | [1][3] |
| Wistar Rat | Reproductive Toxicity | Drinking Water | 100, 300, 600 mg/kg/day | Effects on fertility reported. | - | - | [1][4] |
NOAEL: No-Observed-Adverse-Effect Level LOAEL: Lowest-Observed-Adverse-Effect Level
Experimental Protocols for Key Toxicological Studies
Developmental Toxicity Study in Wistar Rats (Oral Administration via Drinking Water)
-
Test Substance: 2-Ethylhexanoic acid (2-EHA)
-
Animal Model: Pregnant female Wistar rats.
-
Administration Route: In drinking water.
-
Dosage Levels: 0 (control), 100, 300, or 600 mg/kg body weight/day.
-
Exposure Period: Gestation days 6 through 19.
-
Methodology: Mated female rats were administered the test substance in their drinking water during the critical period of organogenesis. On gestation day 20, the dams were euthanized, and fetuses were examined for external, visceral, and skeletal malformations and variations. Maternal toxicity was assessed by monitoring clinical signs, body weight, and food/water consumption.[1][2]
Developmental Toxicity Study in Fischer 344 Rats (Oral Gavage)
-
Test Substance: 2-Ethylhexanoic acid (2-EHA)
-
Animal Model: Pregnant female Fischer 344 rats.
-
Administration Route: Oral gavage.
-
Dosage Levels: 100, 250, 500, or 1000 mg/kg body weight/day.
-
Exposure Period: Gestation days 6 through 15.
-
Methodology: The test substance was administered daily by oral gavage to pregnant rats. Maternal health was monitored throughout the study. At the end of the gestation period, fetuses were delivered by cesarean section and evaluated for viability, growth, and morphological abnormalities.[3]
Metabolic Fate
The metabolism of 2-EHA has been studied in vivo, revealing several key pathways. It is anticipated that 2-Ethyl-5-methylhexanoic acid would undergo a similar metabolic transformation.
Proposed Metabolic Pathway of 2-Ethylhexanoic Acid
The primary metabolic routes for 2-EHA include beta-oxidation and conjugation with glucuronic acid. The major urinary metabolite in humans has been identified as 2-ethyl-3-oxohexanoic acid, a product of beta-oxidation.[5] Other identified metabolites in rats include the glucuronide of 2-EHA, 2-ethyl-1,6-hexanedioic acid, 2-ethyl-5-hydroxyhexanoic acid, and 2-ethyl-6-hydroxyhexanoic acid.[6]
Peroxisome Proliferation
2-EHA has been identified as a peroxisome proliferator in rodents.[7][8] Peroxisome proliferators are a class of chemicals that induce the proliferation of peroxisomes in the liver cells of rodents. This effect is mediated by the peroxisome proliferator-activated receptor alpha (PPARα). The induction of peroxisomes is associated with a subsequent increase in the expression of genes involved in lipid metabolism. While this is a well-documented phenomenon in rodents, the relevance to human health is a subject of ongoing research and debate, as humans are generally less responsive to peroxisome proliferators than rodents.
Conclusions and Future Directions
The available data, primarily from the analog 2-Ethylhexanoic acid, suggest that the principal biological activities of 2-Ethyl-5-methylhexanoic acid are likely to be in the realm of developmental and reproductive toxicology. Its metabolic profile is expected to involve beta-oxidation and glucuronidation, and it may act as a peroxisome proliferator.
There is a clear need for direct experimental investigation into the biological activities of 2-Ethyl-5-methylhexanoic acid to confirm these predictions and to explore potential pharmacological effects. Future research should focus on:
-
Direct Toxicological Assessment: Conducting developmental and reproductive toxicity studies specifically on 2-Ethyl-5-methylhexanoic acid.
-
Pharmacological Screening: Evaluating the compound for a range of pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer effects.
-
Metabolic Studies: Elucidating the precise metabolic pathways of 2-Ethyl-5-methylhexanoic acid in various species, including humans.
-
Mechanism of Action: Investigating the molecular mechanisms underlying any observed biological activities, including its interaction with nuclear receptors like PPARs.
This document serves as a foundational resource for researchers interested in 2-Ethyl-5-methylhexanoic acid, highlighting the current knowledge gaps and suggesting avenues for future investigation.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. The developmental toxicity of 2-ethylhexanoic acid in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of the developmental toxicity of 2-ethylhexanoic acid in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of 2-ethylhexanoic acid administered orally or dermally to the female Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisome proliferation due to di (2-ethylhexyl) adipate, 2-ethylhexanol and 2-ethylhexanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro glucuronidation of peroxisomal proliferators: 2-ethylhexanoic acid enantiomers and their structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Ethyl-5-methylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information regarding the specific discovery, history, and experimental protocols for 2-Ethyl-5-methylhexanoic acid is limited. This guide provides a comprehensive overview of its known computed properties and presents general synthetic strategies and a representative experimental protocol for a structurally related compound to serve as a reference for researchers.
Introduction
2-Ethyl-5-methylhexanoic acid is a branched-chain carboxylic acid with the chemical formula C9H18O2.[1][2] As a member of the carboxylic acid family, it possesses a carboxyl functional group (-COOH), which imparts acidic properties.[3] Branched-chain fatty acids are known to have different physical and chemical properties compared to their straight-chain isomers, often exhibiting lower melting points and different solubility profiles.[4] While specific applications for 2-Ethyl-5-methylhexanoic acid are not well-documented, its structure suggests potential utility as a synthetic building block in various areas of organic chemistry and drug discovery.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H18O2 | [1][2] |
| Molecular Weight | 158.24 g/mol | [1][5] |
| IUPAC Name | 2-ethyl-5-methylhexanoic acid | [1] |
| SMILES | CCC(CCC(C)C)C(=O)O | [1][2] |
| InChI | InChI=1S/C9H18O2/c1-4-8(9(10)11)6-5-7(2)3/h7-8H,4-6H2,1-3H3,(H,10,11) | [1][6] |
| InChIKey | MAQIPNRKAZZHBJ-UHFFFAOYSA-N | [1][6] |
| XLogP3 (Predicted) | 3.0 | [6] |
| Topological Polar Surface Area | 37.3 Ų | [1][5] |
| Monoisotopic Mass | 158.13068 Da | [6] |
Synthesis and Experimental Protocols
Specific, validated experimental protocols for the synthesis of 2-Ethyl-5-methylhexanoic acid are not documented in peer-reviewed literature. However, general methods for the synthesis of α-alkylated carboxylic acids can be applied. A common strategy involves the alkylation of a carboxylic acid enolate or a synthetic equivalent.
One plausible, though not documented, approach would be the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation. A conceptual workflow for such a synthesis is presented below.
Caption: Conceptual workflow for the synthesis of 2-Ethyl-5-methylhexanoic acid.
The following is a detailed experimental protocol for the synthesis of the structurally related compound, 2-Methyl-5-oxohexanoic acid.[7] This two-step procedure, involving a Michael addition followed by hydrolysis and decarboxylation, illustrates a common strategy in organic synthesis that could potentially be adapted.[7]
Step 1: Michael Addition
-
Reaction Setup: To a solution of ethyl 2-methylacetoacetate (B1246266) (1.0 eq) in t-butanol, add a catalytic amount of potassium t-butoxide (0.05 eq) at a temperature maintained at or below 10 °C.
-
Addition of Michael Acceptor: To this mixture, add methyl vinyl ketone (1.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Upon completion of the reaction (monitored by TLC), neutralize the mixture with a mild acid. Remove the solvent under reduced pressure to yield the crude intermediate, ethyl 2-methyl-2-(3-oxobutyl)acetoacetate.
Step 2: Hydrolysis & Decarboxylation
-
Reaction Setup: The crude intermediate from Step 1 is dissolved in an aqueous solution of a strong acid (e.g., 6 M HCl).
-
Reaction Progression: Heat the mixture to reflux (approximately 100 °C) and maintain for 4 hours. The progress of the reaction can be monitored by the evolution of carbon dioxide.
-
Extraction: After cooling to room temperature, saturate the aqueous solution with sodium chloride. Extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure to yield 2-Methyl-5-oxohexanoic acid. Further purification can be achieved by distillation or recrystallization if necessary.[7]
Caption: Workflow for the synthesis of 2-Methyl-5-oxohexanoic acid.[7]
Conclusion
While 2-Ethyl-5-methylhexanoic acid is a structurally defined compound, there is a notable absence of dedicated research on its discovery, history, and specific applications in the public domain. The provided information, including computed physicochemical properties and representative synthetic methodologies for related compounds, serves as a foundational guide for researchers. Further experimental investigation is required to fully characterize this molecule and explore its potential in drug development and other scientific disciplines.
References
- 1. 2-Ethyl-5-methylhexanoic acid | C9H18O2 | CID 22595548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-ethyl-5-methylhexanoic acid | Molport-012-193-925 | Novel [molport.com]
- 3. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. (2S)-2-ethyl-5-methylhexanoic acid | C9H18O2 | CID 124129019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 2-ethyl-5-methylhexanoic acid (C9H18O2) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
2-Ethyl-5-methylhexanoic Acid: A Comprehensive Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of 2-Ethyl-5-methylhexanoic acid as a versatile precursor in organic synthesis. While specific documented applications for this particular branched-chain carboxylic acid are not extensively reported in readily available literature, its structural features suggest its utility in the synthesis of a variety of organic molecules. This document outlines its physicochemical properties, a plausible synthetic route, and its potential applications in forming key chemical bonds, supported by generalized experimental protocols and conceptual diagrams.
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of 2-Ethyl-5-methylhexanoic acid is presented in Table 1. These properties are crucial for its handling, reaction setup, and purification.[1][2][3]
| Property | Value |
| Molecular Formula | C₉H₁₈O₂ |
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | 2-ethyl-5-methylhexanoic acid |
| SMILES | CCC(CCC(C)C)C(=O)O |
| InChI | InChI=1S/C9H18O2/c1-4-8(9(10)11)6-5-7(2)3/h7-8H,4-6H2,1-3H3,(H,10,11) |
| InChIKey | MAQIPNRKAZZHBJ-UHFFFAOYSA-N |
Table 1: Physicochemical and Computed Properties of 2-Ethyl-5-methylhexanoic acid.[1][2][3]
Synthesis of 2-Ethyl-5-methylhexanoic Acid
A plausible and efficient method for the laboratory synthesis of 2-Ethyl-5-methylhexanoic acid involves the alkylation of a malonic ester derivative, a classic and reliable method for the formation of substituted carboxylic acids.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a disconnection at the α-carbon, pointing to diethyl malonate as a suitable starting material.
Caption: Retrosynthetic analysis of 2-Ethyl-5-methylhexanoic acid.
Forward Synthetic Pathway
The forward synthesis involves a two-step alkylation of diethyl malonate followed by hydrolysis and decarboxylation.
Caption: Proposed synthetic pathway for 2-Ethyl-5-methylhexanoic acid.
Detailed Experimental Protocol: Synthesis of 2-Ethyl-5-methylhexanoic Acid
Objective: To synthesize 2-Ethyl-5-methylhexanoic acid via malonic ester synthesis.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695)
-
1-bromo-3-methylbutane
-
Ethyl bromide
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate (saturated aqueous solution)
Procedure:
Step 1: First Alkylation
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add diethyl malonate dropwise at room temperature.
-
After the addition is complete, add 1-bromo-3-methylbutane dropwise.
-
Heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude mono-alkylated product.
Step 2: Second Alkylation
-
Dissolve the crude product from Step 1 in anhydrous ethanol in a flame-dried round-bottom flask.
-
Add sodium ethoxide and stir until a homogenous solution is formed.
-
Add ethyl bromide dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, work up the reaction as described in Step 1 to obtain the crude di-alkylated malonic ester.
Step 3: Hydrolysis and Decarboxylation
-
To the crude di-alkylated ester, add a solution of concentrated hydrochloric acid.
-
Heat the mixture to reflux. The hydrolysis of the esters and subsequent decarboxylation will occur. The evolution of CO₂ gas should be observed.
-
Continue heating until the gas evolution ceases.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Ethyl-5-methylhexanoic acid.
-
Purify the product by vacuum distillation or column chromatography.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy, and its purity assessed by GC-MS.
Applications as a Precursor in Organic Synthesis
The carboxylic acid functionality of 2-Ethyl-5-methylhexanoic acid makes it a valuable precursor for the synthesis of various derivatives, primarily through reactions at the carboxyl group.
Esterification
Esterification is a fundamental transformation of carboxylic acids. The resulting esters of 2-Ethyl-5-methylhexanoic acid can be utilized as fragrances, plasticizers, or as intermediates in further synthetic steps.
Caption: General scheme for the esterification of 2-Ethyl-5-methylhexanoic acid.
Objective: To synthesize an ethyl ester of 2-Ethyl-5-methylhexanoic acid.
Materials:
-
2-Ethyl-5-methylhexanoic acid
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-Ethyl-5-methylhexanoic acid in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After cooling, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude ester.
-
Purify the ester by vacuum distillation.
Amide Formation
Amide bond formation is one of the most important reactions in organic and medicinal chemistry. Amides derived from 2-Ethyl-5-methylhexanoic acid could be of interest as potential biologically active molecules or as building blocks for more complex structures.
Caption: General scheme for amide formation from 2-Ethyl-5-methylhexanoic acid.
Objective: To synthesize the N-benzyl amide of 2-Ethyl-5-methylhexanoic acid.
Materials:
-
2-Ethyl-5-methylhexanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-Ethyl-5-methylhexanoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add benzylamine and a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC or EDC in DCM dropwise. A white precipitate (dicyclohexylurea, if DCC is used) will form.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter off the urea (B33335) precipitate.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
Conclusion
2-Ethyl-5-methylhexanoic acid, with its branched alkyl chain and carboxylic acid functional group, represents a potentially valuable, lipophilic building block in organic synthesis. While direct literature on its applications is sparse, its utility as a precursor can be confidently inferred from the well-established reactivity of carboxylic acids. The synthetic route and reaction protocols provided in this guide offer a solid foundation for researchers to produce and utilize this compound in the development of novel molecules for pharmaceutical and materials science applications. The provided experimental procedures are generalized and may require optimization for specific substrates and scales.
References
Predicted Metabolic Fate of 2-Ethyl-5-methylhexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the predicted metabolic fate of 2-Ethyl-5-methylhexanoic acid, a branched-chain fatty acid. In the absence of direct experimental data for this specific compound, this document extrapolates its metabolic pathways based on established principles of fatty acid metabolism and data from structurally analogous compounds, primarily 2-ethylhexanoic acid (EHA). The predicted metabolic routes include mitochondrial β-oxidation, peroxisomal α-oxidation, ω-oxidation, and phase II glucuronidation. This guide provides a theoretical framework for its breakdown, potential metabolites, and adaptable experimental protocols for future in vitro and in vivo investigations.
Introduction
2-Ethyl-5-methylhexanoic acid is a nine-carbon branched-chain carboxylic acid. Its structure, featuring both an ethyl group at the α-carbon and a methyl group at the 5-position, suggests a complex metabolic profile. Understanding the metabolic fate of such compounds is crucial in drug development and toxicology, as metabolites can exhibit distinct pharmacological or toxicological properties. This guide synthesizes current knowledge on the metabolism of structurally related fatty acids to predict the biotransformation of 2-Ethyl-5-methylhexanoic acid.
Predicted Metabolic Pathways
The metabolic fate of 2-Ethyl-5-methylhexanoic acid is predicted to involve several key pathways for fatty acid catabolism and detoxification. The presence of branching at the α- and near the ω-end of the molecule will likely influence the primary routes of metabolism.
Beta-Oxidation (Mitochondrial)
Standard β-oxidation is the primary pathway for straight-chain fatty acid breakdown. However, the α-ethyl group in 2-Ethyl-5-methylhexanoic acid is expected to sterically hinder the enzymes of conventional β-oxidation. While the major catabolic pathway for 2-ethylhexanoic acid (EHA) in humans is β-oxidation, the presence of the additional methyl group in the target molecule may alter this preference.[1] It is plausible that a modified form of β-oxidation could occur, though likely at a reduced rate compared to unbranched fatty acids.
Alpha-Oxidation (Peroxisomal)
Alpha-oxidation is a key pathway for the metabolism of branched-chain fatty acids, particularly those with a methyl group at the β-carbon, which blocks β-oxidation.[2] While 2-Ethyl-5-methylhexanoic acid does not have a β-methyl group, the α-ethyl group may direct it towards α-oxidation as an alternative initial breakdown step. This process would involve the removal of a single carbon from the carboxyl end, yielding a shorter fatty acid that may be more amenable to subsequent β-oxidation.
Omega-Oxidation (Endoplasmic Reticulum)
Omega-oxidation serves as an alternative route for fatty acid degradation, especially when β-oxidation is impaired.[3][4] This pathway involves the oxidation of the terminal methyl (ω) carbon.[3][4] Given the potential for hindered β-oxidation due to the α-ethyl group, ω-oxidation is a probable metabolic route for 2-Ethyl-5-methylhexanoic acid. This pathway would lead to the formation of dicarboxylic acids.
Glucuronidation (Phase II Conjugation)
Glucuronidation is a major phase II metabolic reaction that increases the water solubility of compounds, facilitating their excretion.[5] Carboxylic acids are known substrates for UDP-glucuronosyltransferases (UGTs). The structurally similar 2-ethylhexanoic acid undergoes glucuronidation.[6] Therefore, it is highly probable that 2-Ethyl-5-methylhexanoic acid will be conjugated with glucuronic acid to form an acyl glucuronide.
Predicted Metabolites
Based on the predicted metabolic pathways, a series of metabolites for 2-Ethyl-5-methylhexanoic acid can be anticipated. The quantitative distribution of these metabolites would require experimental validation.
Table 1: Predicted Metabolites of 2-Ethyl-5-methylhexanoic Acid
| Metabolite | Predicted Pathway | Notes |
| 2-Ethyl-5-methylhexanoyl-CoA | Activation for Oxidation | Precursor for β- and α-oxidation. |
| 4-Methylheptanoyl-CoA | Post α-Oxidation | Resulting from the removal of one carbon. |
| Propionyl-CoA & Acetyl-CoA | β-Oxidation Products | Standard end-products of odd and even chain fatty acid oxidation.[2] |
| 2-Ethyl-5-methyl-1,8-octanedioic acid | ω-Oxidation | Dicarboxylic acid formed from oxidation of the terminal methyl group. |
| 2-Ethyl-5-hydroxy-5-methylhexanoic acid | ω-1 Oxidation | Hydroxylated metabolite from oxidation adjacent to the terminal methyl group. |
| 2-Ethyl-5-methylhexanoic acid glucuronide | Glucuronidation | Acyl glucuronide conjugate for excretion. |
Visualized Metabolic Pathways
The following diagrams illustrate the predicted metabolic pathways for 2-Ethyl-5-methylhexanoic acid.
Caption: Predicted metabolic pathways of 2-Ethyl-5-methylhexanoic acid.
Adaptable Experimental Protocols
The following protocols are generalized methods that can be adapted for the investigation of the metabolic fate of 2-Ethyl-5-methylhexanoic acid.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to identify metabolites formed by phase I (e.g., cytochrome P450-mediated oxidation) and phase II (e.g., glucuronidation) enzymes.[7][8]
Objective: To determine the in vitro metabolic profile of 2-Ethyl-5-methylhexanoic acid in human and relevant preclinical species liver microsomes.
Materials:
-
2-Ethyl-5-methylhexanoic acid
-
Liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Methanol (B129727) (MeOH)
-
Formic acid
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of 2-Ethyl-5-methylhexanoic acid in a suitable solvent (e.g., DMSO, Methanol).
-
In a 96-well plate or microcentrifuge tubes, add phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1-10 µM).
-
For glucuronidation assessment, include UDPGA (final concentration typically 2 mM).
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
Caption: Workflow for in vitro metabolism studies.
Sample Preparation for GC-MS Analysis of Fatty Acid Metabolites
This protocol details the derivatization of carboxylic acids to their more volatile methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis.[9][10]
Objective: To prepare samples for the quantitative analysis of 2-Ethyl-5-methylhexanoic acid and its potential oxidative metabolites by GC-MS.
Materials:
-
Biological matrix (plasma, urine, cell lysate)
-
Internal standard (e.g., a deuterated analog of the analyte)
-
Methanol with 2.5% (v/v) sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Glass vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Extraction:
-
To 100 µL of the biological sample, add the internal standard.
-
Extract the lipids using a suitable organic solvent system (e.g., Folch method with chloroform:methanol).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization (Transesterification):
-
To the dried extract, add 1 mL of methanol with 2.5% sulfuric acid.
-
Seal the vial and heat at 80°C for 1 hour.[9]
-
Cool the vial to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane and 0.5 mL of saturated sodium bicarbonate solution.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial.
-
-
Drying and Concentration:
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Transfer the dried hexane solution to a new vial and evaporate to the desired final volume for injection.
-
-
GC-MS Analysis:
-
Inject the prepared FAMEs onto a suitable GC column for separation and subsequent detection by mass spectrometry.
-
Conclusion
The metabolic fate of 2-Ethyl-5-methylhexanoic acid is predicted to be a multifaceted process involving β-oxidation (potentially hindered), α-oxidation, ω-oxidation, and glucuronidation. The presence of both α-ethyl and 5-methyl branching introduces complexity that warrants detailed experimental investigation. The adaptable protocols provided in this guide offer a starting point for researchers to elucidate the precise metabolic pathways and quantify the resulting metabolites, which is essential for a comprehensive understanding of its biological activity and safety profile.
References
- 1. Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. microbenotes.com [microbenotes.com]
- 4. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 5. Glucuronidation - Wikipedia [en.wikipedia.org]
- 6. Glucuronidation of the dietary fatty acids, phytanic acid and docosahexaenoic acid, by human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dls.com [dls.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
Methodological & Application
Application Note: Chiral Separation of 2-Ethyl-5-methylhexanoic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)
Introduction
2-Ethyl-5-methylhexanoic acid is a chiral carboxylic acid. As with many chiral compounds, its enantiomers can exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify the individual enantiomers is crucial in drug development and quality control.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective analysis of chiral molecules.[1][2][3] This application note provides a detailed protocol for the chiral separation of 2-Ethyl-5-methylhexanoic acid enantiomers by HPLC. The methodology is based on established principles for the separation of analogous chiral carboxylic acids.[1][4]
Principle of Chiral HPLC Separation
Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with differing stability. This difference in interaction leads to different retention times for each enantiomer, allowing for their separation and quantification.[1][4] Polysaccharide-based CSPs are particularly effective for the separation of a wide range of chiral compounds, including carboxylic acids.[5]
Experimental Protocols
1. Sample Preparation
-
Accurately weigh approximately 10 mg of racemic 2-Ethyl-5-methylhexanoic acid.
-
Dissolve the sample in 10 mL of the mobile phase or a compatible solvent (e.g., a mixture of n-hexane and isopropanol) to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
2. HPLC Instrumentation and Conditions
A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector is suitable for this analysis.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Chiral Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Note: These conditions are a starting point and may require optimization for the specific sample and system. The addition of a small amount of an acidic modifier like TFA to the mobile phase is often crucial for achieving sharp and symmetrical peaks for acidic compounds.[1]
3. Data Analysis
-
Integrate the peak areas for the two separated enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
Data Presentation
Table 1: Representative Chromatographic Data for the Chiral Separation of 2-Ethyl-5-methylhexanoic Acid Enantiomers
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | tR1 | tR2 |
| Peak Area | A1 | A2 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} |
Note: The elution order of the enantiomers should be confirmed using enantiomerically pure standards if available.[1]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the chiral separation of 2-Ethyl-5-methylhexanoic acid enantiomers by HPLC.
Chiral Separation Principle Diagram
Caption: Principle of chiral separation by forming transient diastereomeric complexes with the CSP.
References
Application Note: GC-MS Analysis of 2-Ethyl-5-methylhexanoic Acid After Derivatization
[AN-2E5MHA-GCMS-001]
Abstract
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds.[1] However, the direct analysis of polar compounds such as 2-Ethyl-5-methylhexanoic acid is challenging due to its low volatility.[2] This application note provides a comprehensive protocol for the analysis of 2-Ethyl-5-methylhexanoic acid using GC-MS following a chemical derivatization step. Derivatization is essential to convert the polar carboxylic acid into a more volatile and thermally stable derivative, making it suitable for GC-MS analysis.[3] The described methodologies are intended for researchers, scientists, and professionals in the field of drug development and metabolomics.
Introduction
2-Ethyl-5-methylhexanoic acid is a branched-chain fatty acid that may be of interest in various biological and industrial studies. Accurate and reliable quantification of this analyte in complex matrices requires a robust analytical method. Gas Chromatography-Mass Spectrometry offers high sensitivity and selectivity for the analysis of fatty acids.[4] The inherent low volatility of free fatty acids necessitates a derivatization step to improve their chromatographic behavior and detection.[2] Common derivatization techniques for carboxylic acids include esterification and silylation.[3] Esterification, particularly methylation to form fatty acid methyl esters (FAMEs), is a widely used and robust method.[2][4] Silylation, which replaces the active hydrogen in the carboxyl group with a trimethylsilyl (B98337) (TMS) group, is another versatile and effective technique.[3] This application note details experimental protocols for both esterification and silylation of 2-Ethyl-5-methylhexanoic acid for subsequent GC-MS analysis.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is designed for the extraction of 2-Ethyl-5-methylhexanoic acid from a biological matrix such as plasma.
-
To 100 µL of the plasma sample in a glass tube, add an appropriate internal standard (e.g., heptadecanoic acid).[4]
-
Add 1 mL of a chloroform:methanol (2:1, v/v) solution.[4]
-
Vortex the mixture vigorously for 2 minutes.[4]
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.[4]
-
Carefully transfer the lower organic layer to a new clean glass tube.[4]
-
Dry the organic extract under a gentle stream of nitrogen.[4]
Derivatization Protocols
Protocol A: Esterification to Fatty Acid Methyl Ester (FAME)
This method converts the carboxylic acid to its methyl ester.[2]
-
To the dried extract from the sample preparation step, add 1 mL of 12-14% Boron Trifluoride-methanol (BF3-methanol) reagent.[4][5]
-
Tightly cap the tube and vortex briefly.[4]
-
Heat the mixture at 60 °C for 60 minutes in a heating block or water bath.[2]
-
After cooling to room temperature, add 0.5 mL of a saturated NaCl water solution.
-
Add 0.6 mL of hexane (B92381), vortex, and allow the layers to separate.[2]
-
Transfer the upper hexane layer containing the FAME to a new autosampler vial, passing it through a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.[2]
-
Repeat the hexane extraction twice more, combining the hexane layers.[2]
-
The sample is now ready for GC-MS analysis. It can be injected directly or diluted with a suitable solvent if necessary.
Protocol B: Silylation to Trimethylsilyl (TMS) Ester
This method converts the carboxylic acid to its TMS ester.[2]
-
To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2][6]
-
Cap the vial tightly, vortex for 10 seconds, and heat at 60 °C for 60 minutes.[2]
-
After the vial has cooled to room temperature, a solvent of choice (e.g., dichloromethane) can be added.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis Parameters
The following are suggested starting parameters for the GC-MS analysis of derivatized 2-Ethyl-5-methylhexanoic acid. Optimization may be necessary for specific instruments.
| Parameter | Suggested Setting |
| GC System | Agilent 6890 or similar |
| MS System | Agilent 5973 or similar |
| Column | DB-5ms (30 m x 0.25 mm ID x 0.25 µm film) or equivalent 5% phenyl-methylpolysiloxane column.[3] |
| Injection Mode | Splitless |
| Injector Temp. | 250°C[7] |
| Injection Vol. | 1 µL[4] |
| Oven Program | Initial temp 70°C, hold for 1 min; ramp at 6°C/min to 300°C; hold for 5 min.[7] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| MS Source Temp. | 230°C[4][7] |
| MS Quad Temp. | 150°C[7] |
| Ionization | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 550 m/z |
| Scan Mode | Full scan for identification or Selected Ion Monitoring (SIM) for quantification.[4] |
Data Presentation
The following table summarizes the expected analytical performance characteristics for the quantitative analysis of derivatized 2-Ethyl-5-methylhexanoic acid, based on typical performance for similar derivatized fatty acids.
| Parameter | Expected Performance | Description |
| Linearity (R²) | > 0.99 | Determined from a calibration curve with at least five non-zero concentrations. |
| Limit of Detection (LOD) | 1-5 µM | The smallest concentration of the analyte that can be reliably detected.[8] |
| Limit of Quantification (LOQ) | 5-15 µM | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[8] |
| Precision (%RSD) | < 15% | Repeatability (intra-day) and intermediate precision (inter-day) should be within acceptable limits. |
| Accuracy (% Recovery) | 85-115% | Determined by spiking known concentrations of the analyte into a blank matrix. |
Mandatory Visualizations
References
Application Notes and Protocols for the Synthesis of 2-Ethyl-5-methylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 2-Ethyl-5-methylhexanoic acid, a substituted carboxylic acid with potential applications in pharmaceutical and materials science. The synthetic route described is based on the well-established malonic ester synthesis, which allows for the sequential introduction of alkyl groups to a malonic ester precursor, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. This protocol offers a reliable and adaptable methodology for laboratory-scale preparation.
Introduction
2-Ethyl-5-methylhexanoic acid is a nine-carbon carboxylic acid featuring ethyl and isobutyl substituents at the alpha-position. The structure of this compound suggests its potential use as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients and specialty polymers. The malonic ester synthesis is a versatile and classical method for the preparation of mono- and di-substituted acetic acids.[1][2][3][4] This method is particularly advantageous as it involves the use of a stabilized enolate, which allows for efficient and controlled alkylation reactions.[1][5]
The overall strategy involves the sequential alkylation of diethyl malonate with two different alkyl halides, followed by acidic hydrolysis of the ester groups and subsequent decarboxylation to afford the final product.[2][4]
Overall Reaction Scheme
The synthesis of 2-Ethyl-5-methylhexanoic acid via the malonic ester synthesis can be depicted as follows:
Caption: Overall two-step alkylation and subsequent hydrolysis/decarboxylation for the synthesis of 2-Ethyl-5-methylhexanoic acid.
Experimental Protocol
This protocol is divided into three main stages:
-
Synthesis of Diethyl Ethylmalonate (First Alkylation)
-
Synthesis of Diethyl Ethyl(3-methylbutyl)malonate (Second Alkylation)
-
Hydrolysis and Decarboxylation to 2-Ethyl-5-methylhexanoic Acid
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 1.0 eq | |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 2.1 eq | Can be prepared in situ from sodium and ethanol (B145695) or purchased as a solution. |
| Absolute Ethanol | C₂H₅OH | 46.07 | Anhydrous | |
| Ethyl Iodide | C₂H₅I | 155.97 | 1.05 eq | or Ethyl Bromide |
| 1-Bromo-3-methylbutane | C₅H₁₁Br | 151.04 | 1.05 eq | |
| Hydrochloric Acid | HCl | 36.46 | Concentrated (e.g., 6M or 12M) | |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, for extraction | |
| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous, for drying | |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated aqueous solution | |
| Brine | NaCl(aq) | Saturated aqueous solution |
Step 1: Synthesis of Diethyl Ethylmalonate
This step involves the formation of an enolate from diethyl malonate and its subsequent alkylation with an ethyl halide.[1][4]
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium ethoxide in absolute ethanol. This can be done by carefully dissolving sodium metal in anhydrous ethanol or by using a commercially available solution.
-
Enolate Formation: Cool the sodium ethoxide solution to 0-5 °C using an ice bath. Add diethyl malonate (1.0 eq) dropwise to the cooled solution with vigorous stirring. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.[3]
-
Alkylation: Add ethyl iodide or ethyl bromide (1.05 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction Completion: After the addition, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. Add water to the residue to dissolve the sodium bromide/iodide salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure to obtain crude diethyl ethylmalonate. The product can be purified by vacuum distillation if necessary.
Step 2: Synthesis of Diethyl Ethyl(3-methylbutyl)malonate
The mono-alkylated product from Step 1 is subjected to a second alkylation.[6]
Procedure:
-
Enolate Formation: In a setup similar to Step 1, prepare a fresh solution of sodium ethoxide in absolute ethanol. Dissolve the crude diethyl ethylmalonate from the previous step in anhydrous ethanol and add it dropwise to the cooled sodium ethoxide solution. Allow it to stir for 30 minutes at room temperature.
-
Second Alkylation: Add 1-bromo-3-methylbutane (1.05 eq) dropwise to the reaction mixture.
-
Reaction Completion: Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Work-up and Extraction: Follow the same work-up, extraction, and washing procedures as described in Step 1.
-
Concentration: Concentrate the dried organic phase to yield crude diethyl ethyl(3-methylbutyl)malonate.
Step 3: Hydrolysis and Decarboxylation
The final step involves the conversion of the dialkylated malonic ester to the target carboxylic acid.[1][4]
Procedure:
-
Hydrolysis: To the crude diethyl ethyl(3-methylbutyl)malonate, add an excess of concentrated hydrochloric acid (e.g., 6M).
-
Decarboxylation: Heat the mixture to reflux for 4-6 hours. The evolution of carbon dioxide should be observed. Continue heating until gas evolution ceases.
-
Cooling and Extraction: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acidic impurities, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 2-Ethyl-5-methylhexanoic acid.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 2-Ethyl-5-methylhexanoic acid.
Reaction Mechanism Pathway
Caption: Key steps in the malonic ester synthesis of the target molecule.
Data Presentation
Expected quantitative data for the synthesis is summarized below. Yields are estimates and may vary based on experimental conditions and purification efficiency.
| Step | Product | Theoretical Yield (g) | Expected Yield (%) | Purity (by GC-MS) |
| 1 | Diethyl Ethylmalonate | (based on 1 mol start) 188.22 | 80-90% | >95% |
| 2 | Diethyl Ethyl(3-methylbutyl)malonate | (based on 1 mol start) 258.37 | 75-85% | >95% |
| 3 | 2-Ethyl-5-methylhexanoic Acid | (based on 1 mol start) 158.24 | 85-95% (from step 2) | >98% |
Characterization Data (Predicted)
-
¹H NMR (CDCl₃): δ 0.8-1.0 (m, 9H, CH₃), 1.1-1.8 (m, 7H, CH₂ and CH), 2.2-2.4 (m, 1H, α-CH), 11.5 (br s, 1H, COOH).
-
¹³C NMR (CDCl₃): δ ~11 (CH₃), ~22 (CH₃), ~25 (CH₂), ~28 (CH), ~38 (CH₂), ~45 (CH₂), ~50 (α-CH), ~180 (C=O).
-
Mass Spec (EI): m/z (%) = 158 (M+), 113, 85, 71, 57, 43.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Sodium ethoxide is corrosive and reacts violently with water. Handle with care.
-
Alkyl halides are toxic and potential carcinogens. Avoid inhalation and skin contact.
-
Concentrated acids are corrosive. Add reagents carefully to avoid splashing.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. All procedures should be performed with appropriate safety measures in place. The expected yields and data are illustrative and may vary.
References
Application Notes and Protocols for the Quantification of 2-Ethyl-5-methylhexanoic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-5-methylhexanoic acid is a branched-chain fatty acid (BCFA) that may play a role in various physiological and pathological processes. Accurate and precise quantification of this analyte in biological matrices such as plasma and urine is essential for understanding its metabolic significance and potential as a biomarker. These application notes provide detailed protocols for the quantification of 2-Ethyl-5-methylhexanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Performance (Hypothetical)
The following tables summarize the expected quantitative performance of the described methods. These values should be determined and validated experimentally.
Table 1: Hypothetical Quantitative Performance for GC-MS Analysis of 2-Ethyl-5-methylhexanoic acid
| Parameter | Expected Value |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µM |
| Limit of Quantification (LOQ) | 0.5 - 5 µM |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | <15% |
Table 2: Hypothetical Quantitative Performance for LC-MS/MS Analysis of 2-Ethyl-5-methylhexanoic acid
| Parameter | Expected Value |
| Linearity (R²) | >0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µM |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µM |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | <10% |
Experimental Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of 2-Ethyl-5-methylhexanoic acid, a derivatization step is necessary to convert it into a more volatile and thermally stable compound.
1. Sample Preparation (from Plasma)
-
Thawing and Spiking: Thaw frozen plasma samples on ice. To 100 µL of plasma in a glass tube, add 10 µL of a deuterated internal standard solution (e.g., 2-Ethyl-5-methylhexanoic acid-d3) at a known concentration.
-
Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 3,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new glass tube.
-
Acidification: Acidify the supernatant to a pH of approximately 2 by adding 1M HCl.
-
Liquid-Liquid Extraction: Add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes.
-
Collection of Organic Layer: Transfer the upper organic layer to a clean glass tube. Repeat the extraction step and pool the organic layers.
-
Drying: Dry the pooled organic extract under a gentle stream of nitrogen at 40°C.
2. Derivatization (Silylation)
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Cap the vial tightly and vortex for 10 seconds.[2]
-
Heat the vial at 60°C for 30 minutes to facilitate the derivatization reaction.
-
Cool the vial to room temperature before GC-MS analysis.
3. GC-MS Instrumental Parameters (Example)
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized 2-Ethyl-5-methylhexanoic acid and the internal standard.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation compared to GC-MS. While derivatization is not always necessary for fatty acids in LC-MS, it can enhance ionization efficiency.
1. Sample Preparation (from Urine)
-
Thawing and Centrifugation: Thaw frozen urine samples to room temperature and vortex. Centrifuge at 3,000 x g for 10 minutes to remove particulate matter.
-
Spiking: To 100 µL of the supernatant in a microcentrifuge tube, add 10 µL of the deuterated internal standard solution.
-
Acidification: Add 10 µL of 1M HCl to acidify the sample.
-
Liquid-Liquid Extraction: Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.
-
Collection of Organic Layer: Transfer the upper organic layer to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).
2. LC-MS/MS Instrumental Parameters (Example)
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
Start with 20% B, hold for 1 minute.
-
Linearly increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 20% B and re-equilibrate for 3 minutes.
-
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard of 2-Ethyl-5-methylhexanoic acid. A predicted transition would be from the precursor ion [M-H]⁻ to a characteristic product ion.
Visualizations
References
Application Notes and Protocols: Synthesis of Novel Compounds Using 2-Ethyl-5-methylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel ester and amide derivatives of 2-ethyl-5-methylhexanoic acid. This versatile building block, with its branched alkyl chain, offers opportunities for creating new chemical entities with potential applications in various fields, including pharmaceuticals, agrochemicals, and material science. The lipophilic nature of the parent acid makes it an interesting starting material for the development of compounds with tailored physical and biological properties.
Synthesis of Novel Esters via Fischer Esterification
Esters of 2-ethyl-5-methylhexanoic acid can be synthesized through the acid-catalyzed Fischer esterification. This method is a reliable and widely used technique for the preparation of esters from carboxylic acids and alcohols. The resulting esters may find applications as fragrances, plasticizers, or as prodrugs in medicinal chemistry.
Experimental Protocol: General Procedure for Fischer Esterification
This protocol describes the synthesis of a generic ester derivative from 2-ethyl-5-methylhexanoic acid and a desired alcohol.
Materials:
-
2-Ethyl-5-methylhexanoic acid
-
Desired alcohol (e.g., ethanol, isopropanol, benzyl (B1604629) alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous organic solvent (e.g., toluene, cyclohexane)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus (optional, for removal of water), dissolve 2-ethyl-5-methylhexanoic acid (1.0 eq) in an excess of the desired alcohol or in an inert solvent like toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.01-0.05 eq).
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dilute the residue with an organic solvent for extraction (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Data Presentation: Representative Reaction Parameters for Ester Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Typical Yield (%) |
| 2-Ethyl-5-methylhexanoic acid | Ethanol | H₂SO₄ | Toluene | 4-8 | 85-95 |
| 2-Ethyl-5-methylhexanoic acid | Isopropanol | p-TsOH | Cyclohexane | 6-12 | 80-90 |
| 2-Ethyl-5-methylhexanoic acid | Benzyl alcohol | H₂SO₄ | Toluene | 8-16 | 75-85 |
Workflow for Ester Synthesis
Caption: General workflow for the synthesis of novel esters.
Synthesis of Novel Amides
Amide derivatives of 2-ethyl-5-methylhexanoic acid can be synthesized by reacting the carboxylic acid with a primary or secondary amine. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with the amine. These novel amides could be explored for their biological activities.
Experimental Protocol: General Procedure for Amide Synthesis via Acyl Chloride
This two-step protocol describes the synthesis of a generic amide derivative.
Step 1: Acyl Chloride Formation
Materials:
-
2-Ethyl-5-methylhexanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (B109758) (DCM) or another inert solvent
-
A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethyl-5-methylhexanoic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) dropwise. If using oxalyl chloride, add a catalytic amount of DMF.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-ethyl-5-methylhexanoyl chloride. This is often used immediately in the next step without further purification.
Step 2: Amidation
Materials:
-
Crude 2-ethyl-5-methylhexanoyl chloride
-
Desired primary or secondary amine (R₁R₂NH)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
A non-nucleophilic base (e.g., triethylamine, pyridine) (2.0 eq)
Procedure:
-
Dissolve the desired amine (1.0 eq) and the non-nucleophilic base (2.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the crude 2-ethyl-5-methylhexanoyl chloride (1.0-1.1 eq) in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1 M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Data Presentation: Representative Reaction Parameters for Amide Synthesis
| Amine | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Aniline | Triethylamine | DCM | 3-5 | 80-90 |
| Benzylamine | Pyridine | DCM | 2-4 | 85-95 |
| Morpholine | Triethylamine | DCM | 2-4 | 90-98 |
Workflow for Amide Synthesis
Caption: Two-step workflow for the synthesis of novel amides.
Experimental protocol for enzymatic resolution of 2-Ethyl-5-methylhexanoic acid
An experimental protocol for the enzymatic kinetic resolution of racemic 2-Ethyl-5-methylhexanoic acid is detailed below. This method is designed for researchers, scientists, and professionals in drug development, providing a robust starting point for achieving enantiomerically enriched forms of the target molecule. The protocol is based on the well-established principle of enantioselective esterification catalyzed by a lipase (B570770) in an organic solvent.
Application Notes
Principle of the Method
Kinetic resolution is a technique used to separate a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In this protocol, a lipase is used to selectively catalyze the esterification of one enantiomer of 2-Ethyl-5-methylhexanoic acid at a significantly higher rate than the other. This results in a mixture containing one enantiomer as an ester and the other as the unreacted carboxylic acid. The theoretical maximum yield for the resolved acid is 50%. The efficiency of the resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E).
Enzyme Selection
Lipases are a class of enzymes that catalyze the hydrolysis of esters in aqueous environments and the synthesis of esters in non-aqueous media.[1] For the resolution of chiral carboxylic acids, lipases are widely used due to their broad substrate specificity and high enantioselectivity. Candida antarctica lipase B (CALB), particularly in its immobilized form (e.g., Novozym® 435), is a highly effective and robust biocatalyst for the resolution of various chiral acids and alcohols.[2][3][4] Other lipases, such as those from Candida rugosa or Pseudomonas species, can also be screened for optimal activity and selectivity towards 2-Ethyl-5-methylhexanoic acid.[5][6]
Reaction Conditions
The choice of solvent, acyl acceptor, temperature, and substrate concentration are critical parameters that can significantly influence the reaction rate and enantioselectivity.
-
Solvent: Non-polar organic solvents are generally preferred for enantioselective esterification to minimize enzyme denaturation and suppress the competing hydrolysis reaction.[7] Methyl tert-butyl ether (MTBE) and hexane (B92381) are suitable choices.[5][8]
-
Acyl Acceptor: A simple primary or secondary alcohol, such as 1-butanol (B46404) or 1-octanol, can be used as the acyl acceptor. To drive the reaction to completion, an excess of the alcohol is typically used. Alternatively, vinyl esters like vinyl acetate (B1210297) can be employed.[8][9] The enol formed as a co-product tautomerizes to a ketone, making the reaction essentially irreversible.[10]
-
Temperature: Lipase activity is temperature-dependent. A range of 30-50 °C is generally optimal for balancing reaction rate and enzyme stability.[6][8]
Analytical Monitoring
To determine the progress of the resolution, it is essential to monitor both the conversion of the starting material and the enantiomeric excess (e.e.) of the unreacted acid and the formed ester. Chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC) are the primary analytical techniques for this purpose.[11][12][13] For GC analysis, the carboxylic acid may require derivatization to a more volatile ester.[12]
Experimental Protocol
Protocol: Enzymatic Kinetic Resolution of (R,S)-2-Ethyl-5-methylhexanoic acid via Esterification
This protocol describes the kinetic resolution of racemic 2-Ethyl-5-methylhexanoic acid using immobilized Candida antarctica lipase B.
Materials
-
Racemic 2-Ethyl-5-methylhexanoic acid
-
Immobilized Candida antarctica lipase B (Novozym® 435)
-
1-Butanol (or other suitable alcohol)
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Reaction vessel (e.g., screw-capped flask)
-
Temperature-controlled shaker/incubator
-
Separatory funnel
-
Rotary evaporator
-
Chiral HPLC or GC system for analysis
Procedure
-
Reaction Setup:
-
In a 50 mL screw-capped flask, dissolve 1.0 g of racemic 2-Ethyl-5-methylhexanoic acid in 20 mL of anhydrous MTBE.
-
Add 1.5 equivalents of 1-butanol to the solution.
-
Add 100-200 mg of immobilized Candida antarctica lipase B (10-20% by weight of the acid).
-
-
Incubation:
-
Seal the flask and place it in a temperature-controlled shaker.
-
Incubate the reaction mixture at 40 °C with agitation (e.g., 200 rpm).
-
-
Reaction Monitoring:
-
Periodically (e.g., at 2, 4, 8, 24, and 48 hours), take a small aliquot (approx. 50 µL) of the reaction mixture.
-
Prepare the sample for analysis by filtering off the enzyme. A portion of the sample may need to be derivatized (e.g., methylation with diazomethane (B1218177) or trimethylsilyldiazomethane) for GC analysis.
-
Analyze the sample by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the unreacted acid and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining acid and the product ester.
-
-
Work-up and Separation (once ~50% conversion is reached):
-
Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the unreacted 2-Ethyl-5-methylhexanoic acid with a saturated sodium bicarbonate solution (3 x 15 mL). The unreacted acid will move to the aqueous phase as its sodium salt.
-
Combine the aqueous extracts. The organic layer now contains the ester product.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the ester.
-
Cool the combined aqueous extracts in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extract the resolved 2-Ethyl-5-methylhexanoic acid with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched acid.
-
-
Analysis of Products:
-
Determine the yield of the recovered acid and the isolated ester.
-
Analyze the enantiomeric excess of both the recovered acid and the ester by chiral HPLC or GC.
-
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the enzymatic resolution.
Table 1: Reaction Parameters for Enzymatic Kinetic Resolution
| Parameter | Value/Condition | Rationale |
| Substrate | Racemic 2-Ethyl-5-methylhexanoic acid | The starting material for the resolution. |
| Enzyme | Immobilized Candida antarctica lipase B (Novozym® 435) | A robust and highly selective biocatalyst for this type of reaction.[2] |
| Enzyme Loading | 10-20% (w/w of acid) | A typical loading to achieve a reasonable reaction rate. |
| Acyl Acceptor | 1-Butanol (1.5 equivalents) | Serves as the nucleophile for esterification. |
| Solvent | Methyl tert-butyl ether (MTBE) | Anhydrous organic solvent to favor ester synthesis over hydrolysis.[8] |
| Substrate Conc. | 50-100 mM | A common concentration range for laboratory-scale resolutions. |
| Temperature | 40 °C | Balances enzyme activity and stability.[8] |
| Agitation | 200 rpm | Ensures proper mixing and mass transfer. |
| Reaction Time | 24-72 hours (monitor for ~50% conversion) | The time required to reach the target conversion. |
Table 2: Analytical Methods and Expected Outcomes
| Metric | Target Value | Method of Determination |
| Conversion | ~50% | Chiral HPLC or GC |
| Enantiomeric Excess (e.e.) of Unreacted Acid | >95% | Chiral HPLC or GC[12][14] |
| Enantiomeric Excess (e.e.) of Product Ester | >95% | Chiral HPLC or GC[12][14] |
| Yield of Resolved Acid | Theoretical max. of 50% | Isolated yield calculation |
Visualizations
Caption: Workflow for the enzymatic resolution of 2-Ethyl-5-methylhexanoic acid.
Caption: Conceptual diagram of the lipase-catalyzed kinetic resolution.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Directed evolution of Candida antarctica lipase B for kinetic resolution of profen esters | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Ethyl-5-methylhexanoic Acid in Metabolic Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the metabolic effects and specific signaling pathways of 2-Ethyl-5-methylhexanoic acid is currently limited in publicly available scientific literature. The following application notes and protocols are based on established methodologies for studying structurally related branched-chain fatty acids, such as 2-Ethylhexanoic acid (EHA) and Valproic acid (VPA). The provided data and pathways are hypothetical and intended to serve as a framework for designing and conducting novel research.
Introduction
2-Ethyl-5-methylhexanoic acid is a branched-chain fatty acid whose role in metabolic processes is not yet well-defined. Its structural similarity to compounds known to influence cellular metabolism, such as EHA and VPA, suggests its potential as a modulator of metabolic pathways.[1][2] EHA, a metabolite of the common plasticizer di-(2-ethylhexyl) phthalate (B1215562) (DEHP), has been shown to undergo metabolism via β- and ω-oxidation.[3][4][5] VPA, a widely used antiepileptic drug, is known to interfere with mitochondrial fatty acid β-oxidation.[1] This document provides a guide for the investigation of 2-Ethyl-5-methylhexanoic acid in metabolic research, offering hypothetical metabolic pathways, experimental protocols, and illustrative data.
Hypothetical Metabolic Relevance
Based on its structure, 2-Ethyl-5-methylhexanoic acid may participate in or modulate several key metabolic pathways:
-
Fatty Acid Metabolism: As a branched-chain fatty acid, it could be a substrate for or an inhibitor of enzymes involved in fatty acid oxidation. The presence of an ethyl group at the alpha-position may hinder β-oxidation, leading to alternative metabolic routes such as ω-oxidation.[4]
-
Mitochondrial Function: Interference with fatty acid oxidation can impact mitochondrial respiration and energy production.
-
Nuclear Receptor Signaling: Some metabolites of environmental compounds like DEHP have been shown to interact with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which are critical regulators of lipid and glucose metabolism.[6]
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential effects of 2-Ethyl-5-methylhexanoic acid in metabolic studies. These are not based on experimental results.
Table 1: Hypothetical Effects of 2-Ethyl-5-methylhexanoic Acid on Fatty Acid Oxidation in HepG2 Cells
| Concentration (µM) | Oxygen Consumption Rate (pmol/min) | Extracellular Acidification Rate (mpH/min) |
| 0 (Control) | 150 ± 12 | 80 ± 7 |
| 10 | 145 ± 11 | 82 ± 6 |
| 50 | 120 ± 10 | 95 ± 8 |
| 100 | 90 ± 9 | 110 ± 9 |
Table 2: Hypothetical Gene Expression Changes in Mouse Liver Following 28-Day Oral Administration
| Gene | Fold Change (Treated vs. Control) | p-value |
| Ppara | 2.5 | < 0.01 |
| Cpt1a | 1.8 | < 0.05 |
| Acox1 | 2.1 | < 0.01 |
| Scd1 | -1.5 | < 0.05 |
Experimental Protocols
Protocol 1: In Vitro Analysis of Fatty Acid Oxidation
Objective: To determine the effect of 2-Ethyl-5-methylhexanoic acid on fatty acid oxidation in a human hepatocyte cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Seahorse XF Analyzer
-
XF Palmitate-BSA FAO Substrate
-
2-Ethyl-5-methylhexanoic acid
-
Cell culture medium and supplements
Methodology:
-
Cell Culture: Seed HepG2 cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of 2-Ethyl-5-methylhexanoic acid for a predetermined duration (e.g., 24 hours).
-
Seahorse Assay:
-
Wash the cells and replace the medium with XF Assay Medium supplemented with the XF Palmitate-BSA FAO Substrate.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.
-
Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
-
Data Analysis: Calculate the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare the results from treated and untreated cells.
Protocol 2: In Vivo Metabolic Study in a Rodent Model
Objective: To investigate the metabolic effects of 2-Ethyl-5-methylhexanoic acid in mice following oral administration.
Materials:
-
C57BL/6 mice
-
2-Ethyl-5-methylhexanoic acid
-
Metabolic cages
-
Equipment for blood and tissue collection
-
Kits for plasma biomarker analysis (e.g., glucose, triglycerides)
-
Reagents for RT-qPCR
Methodology:
-
Animal Acclimation and Dosing: Acclimate male C57BL/6 mice for one week. Administer 2-Ethyl-5-methylhexanoic acid daily via oral gavage for 28 days at various doses (e.g., 0, 10, 50, 100 mg/kg).
-
Metabolic Monitoring: House a subset of mice in metabolic cages to monitor food and water intake, and to collect urine and feces for metabolite analysis.
-
Sample Collection: At the end of the study, collect blood samples for analysis of plasma glucose, insulin, triglycerides, and cholesterol. Harvest tissues (liver, adipose tissue, muscle) for gene expression analysis and histology.
-
Gene Expression Analysis:
-
Isolate RNA from liver tissue.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR (RT-qPCR) for key metabolic genes (e.g., Ppara, Cpt1a, Acox1, Scd1).
-
-
Metabolite Analysis: Analyze urine samples using GC-MS or LC-MS to identify and quantify metabolites of 2-Ethyl-5-methylhexanoic acid.
Visualizations
Caption: Putative metabolic pathway of 2-Ethyl-5-methylhexanoic acid.
Caption: General experimental workflow for metabolic research.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Ethylhexanoic Acid | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolism of 2-ethylhexanoic acid administered orally or dermally to the female Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 907. Saturated aliphatic acyclic branched-chain primary alcohols, aldehydes/acids (WHO Food Additives Series 40) [inchem.org]
- 5. Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Di (2-ethyl hexyl) phthalate and its metabolite-induced metabolic syndrome: a review of molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Synthetic 2-Ethyl-5-methylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of synthetic 2-Ethyl-5-methylhexanoic acid. The selection of the most appropriate purification technique is critical and depends on the nature and quantity of impurities present in the crude synthetic product. The following sections outline four common and effective purification strategies: liquid-liquid extraction, vacuum distillation, anion exchange chromatography, and reversed-phase flash chromatography.
Introduction to Purification Strategies
The purification of synthetic 2-Ethyl-5-methylhexanoic acid aims to remove unreacted starting materials, reaction byproducts, and other contaminants. Common impurities may include neutral organic compounds, more polar or less polar acidic byproducts, and inorganic salts. The choice of a primary purification method and any subsequent polishing steps will be dictated by the impurity profile of the crude material.
A general workflow for selecting a purification strategy is outlined below. This decision-making process is based on the primary types of impurities expected from the synthetic route.
Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-Ethyl-5-methylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Ethyl-5-methylhexanoic acid is a chiral carboxylic acid that serves as a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The stereochemistry at the α-position is crucial for the biological activity of many of these target molecules. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (S)-2-Ethyl-5-methylhexanoic acid, focusing on a reliable and widely used chiral auxiliary-based approach. The methodology described herein is designed to provide high diastereoselectivity and enantiomeric purity.
Synthetic Strategy Overview
The presented synthetic strategy for (S)-2-Ethyl-5-methylhexanoic acid relies on the diastereoselective alkylation of a chiral N-acylated oxazolidinone, a method pioneered by David A. Evans. This robust approach allows for the precise installation of the ethyl group at the α-position with the desired (S)-configuration. The key steps of the synthesis are:
-
Acylation of a Chiral Auxiliary: An appropriate chiral oxazolidinone is acylated with butanoyl chloride to form the corresponding N-butanoyl oxazolidinone.
-
Diastereoselective Alkylation: The N-butanoyl oxazolidinone is deprotonated to form a chiral enolate, which then undergoes a highly diastereoselective alkylation with isobutyl bromide.
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary is hydrolytically cleaved from the alkylated product to yield the target (S)-2-Ethyl-5-methylhexanoic acid and recover the auxiliary.
This method is highly regarded for its reliability, scalability, and the high levels of stereocontrol it offers.[1][2]
Data Presentation
The following table summarizes the expected quantitative data for the key steps in the asymmetric synthesis of (S)-2-Ethyl-5-methylhexanoic acid based on analogous transformations reported in the literature for similar α-branched carboxylic acids.
| Step | Transformation | Reagents and Conditions | Expected Yield (%) | Expected Diastereomeric Excess (d.e.) (%) | Expected Enantiomeric Excess (e.e.) (%) |
| 1 | Acylation of Chiral Auxiliary | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, n-BuLi, Butanoyl chloride, THF, -78 °C | 90-95 | N/A | N/A |
| 2 | Diastereoselective Alkylation | N-butanoyl oxazolidinone, LDA, Isobutyl bromide, THF, -78 °C to 0 °C | 85-95 | >98 | N/A |
| 3 | Chiral Auxiliary Cleavage | Alkylated oxazolidinone, LiOH, H₂O₂, THF/H₂O, 0 °C to rt | 85-95 | N/A | >98 |
Experimental Protocols
Step 1: Synthesis of (4R,5S)-3-(Butanoyl)-4-methyl-5-phenyl-2-oxazolidinone
This protocol describes the acylation of the chiral Evans auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with butanoyl chloride.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M)
-
Butanoyl chloride
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).
-
Dissolve the auxiliary in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add butanoyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the N-butanoyl oxazolidinone.
Step 2: Diastereoselective Alkylation
This step involves the formation of a lithium enolate followed by alkylation with isobutyl bromide.
Materials:
-
(4R,5S)-3-(Butanoyl)-4-methyl-5-phenyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes (2.0 M)
-
Isobutyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-butanoyl oxazolidinone (1.0 eq) and dissolve it in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C.
-
Slowly add LDA (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add isobutyl bromide (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then slowly warm to 0 °C over 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Warm the mixture to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
The crude alkylated product can be purified by flash column chromatography (eluent: hexane/ethyl acetate gradient).
Step 3: Cleavage of the Chiral Auxiliary to Yield (S)-2-Ethyl-5-methylhexanoic Acid
The final step is the hydrolytic cleavage of the chiral auxiliary.
Materials:
-
Alkylated N-acyl oxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Aqueous lithium hydroxide (B78521) (LiOH) solution (1.0 M)
-
Aqueous sodium sulfite (B76179) (Na₂SO₃) solution (1.5 M)
-
1 M Aqueous hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the alkylated intermediate (1.0 eq) in a mixture of THF and water (3:1 v/v) and cool to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by the dropwise addition of aqueous lithium hydroxide solution (2.0 eq).
-
Stir the reaction mixture vigorously at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (5.0 eq).
-
Stir for 30 minutes at room temperature.
-
Acidify the mixture to pH 2-3 with 1 M aqueous HCl.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield (S)-2-Ethyl-5-methylhexanoic acid.
-
The recovered chiral auxiliary can be isolated from the aqueous layer.
Visualizations
Caption: Synthetic route to (S)-2-Ethyl-5-methylhexanoic acid.
Caption: General experimental workflow for the synthesis.
References
Troubleshooting & Optimization
Optimization of reaction conditions for 2-Ethyl-5-methylhexanoic acid synthesis
Technical Support Center: Synthesis of 2-Ethyl-5-methylhexanoic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Ethyl-5-methylhexanoic acid. The primary synthesis route discussed is the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing 2-Ethyl-5-methylhexanoic acid?
A1: The malonic ester synthesis is a widely used and adaptable method for synthesizing α-substituted and α,α-disubstituted carboxylic acids, making it well-suited for producing 2-Ethyl-5-methylhexanoic acid.[1] This pathway involves the sequential alkylation of a malonic ester, followed by hydrolysis and decarboxylation to yield the final product.[2][3]
Q2: What are the key stages in the malonic ester synthesis of 2-Ethyl-5-methylhexanoic acid?
A2: The synthesis can be broken down into four main stages:
-
First Alkylation: Deprotonation of a malonic ester (e.g., diethyl malonate) with a suitable base to form an enolate, followed by reaction with an ethyl halide to introduce the ethyl group at the α-carbon.[4]
-
Second Alkylation: A second deprotonation and subsequent reaction with a 1-bromo-3-methylbutane (B150244) to introduce the isobutyl group.
-
Hydrolysis (Saponification): The dialkylated malonic ester is hydrolyzed, typically under basic conditions, to convert the ester groups into carboxylate salts.[5]
-
Decarboxylation: Acidification followed by heating promotes the loss of one carboxyl group as carbon dioxide, yielding the desired 2-Ethyl-5-methylhexanoic acid.
Q3: What are some of the major challenges to anticipate during this synthesis?
A3: Researchers may encounter several challenges, including:
-
Controlling Dialkylation: Ensuring the sequential and complete alkylation with two different alkyl groups can be challenging. Incomplete reaction at either stage can lead to a mixture of products.[6]
-
Side Reactions: Competing elimination reactions, especially with secondary alkyl halides, can reduce the yield.[7]
-
Incomplete Hydrolysis or Decarboxylation: Insufficient reaction time, temperature, or reagent concentration can lead to incomplete conversion to the final product.[8]
-
Purification: Separating the desired product from unreacted starting materials, mono-alkylated intermediates, and dialkylated byproducts can be difficult.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 2-Ethyl-5-methylhexanoic acid via malonic ester synthesis.
| Issue | Possible Cause(s) | Troubleshooting & Optimization |
| Low Yield of Alkylated Ester | 1. Incomplete enolate formation. 2. Competing elimination reaction with the alkyl halide. 3. Unwanted dialkylation in the first step or mono-alkylation in the second. | 1. Ensure anhydrous (dry) conditions and use a sufficiently strong base like sodium ethoxide or sodium hydride.[6] 2. Use primary alkyl halides (e.g., ethyl bromide, 1-bromo-3-methylbutane) as they are less prone to elimination.[7] 3. Carefully control the stoichiometry of the base and alkylating agent in each step. Add the alkylating agent slowly to the enolate solution.[6] |
| Incomplete Hydrolysis of the Ester | 1. Insufficient reaction time or temperature. 2. Inadequate concentration of the base (e.g., NaOH, KOH). | 1. Increase the reflux time and/or temperature during the saponification step. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use a sufficient excess of the hydrolyzing agent (e.g., aqueous NaOH or KOH).[5] |
| Incomplete Decarboxylation | 1. Insufficient heating during the acidification and heating step. | 1. Ensure the acidified mixture is heated to a sufficiently high temperature (typically around 100°C or higher) to drive the decarboxylation to completion. The evolution of CO₂ gas should be visible.[8] |
| Formation of Side Products | 1. Self-condensation of the malonic ester. 2. Dialkylation with the same alkyl halide. | 1. Add the base to the malonic ester at a low temperature to minimize self-condensation before adding the alkylating agent. 2. Use a controlled stoichiometry of the alkylating agent and add it slowly. Consider purification of the mono-alkylated intermediate before proceeding to the second alkylation.[6] |
| Difficult Purification | 1. Presence of high-boiling point impurities. 2. Formation of an emulsion during work-up. | 1. Perform a thorough aqueous work-up to remove water-soluble impurities. Consider vacuum distillation for the final purification of 2-Ethyl-5-methylhexanoic acid.[8] 2. To break emulsions, add a small amount of brine (saturated NaCl solution). Gentle swirling instead of vigorous shaking during extraction can also help prevent emulsion formation.[9] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-ethyl-2-(3-methylbutyl)malonate
This protocol details the two-step alkylation of diethyl malonate.
Step 1: First Alkylation (Ethylation)
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol (B145695) under an inert atmosphere (e.g., nitrogen).
-
Enolate Formation: Cool the sodium ethoxide solution to 0-5°C and add diethyl malonate (1.0 eq) dropwise with stirring. Allow the mixture to stir for 30 minutes at room temperature to ensure complete enolate formation.
-
Alkylation: Add ethyl bromide (1.0 eq) dropwise to the reaction mixture. Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude diethyl ethylmalonate can be purified by vacuum distillation or used directly in the next step.
Step 2: Second Alkylation (Isobutylation)
-
Enolate Formation: Prepare sodium ethoxide in a separate flame-dried flask as described in Step 1. Add the purified diethyl ethylmalonate (1.0 eq) from the previous step dropwise to the cooled sodium ethoxide solution.
-
Alkylation: Add 1-bromo-3-methylbutane (1.0 eq) dropwise. Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Work-up: Follow the work-up procedure as described in Step 1 to isolate the crude diethyl 2-ethyl-2-(3-methylbutyl)malonate.
Protocol 2: Hydrolysis and Decarboxylation
-
Hydrolysis: To the crude dialkylated ester, add an excess of a 10-20% aqueous sodium hydroxide (B78521) solution. Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of both ester groups.
-
Acidification and Decarboxylation: Cool the reaction mixture to room temperature and then in an ice bath. Slowly and carefully add concentrated hydrochloric acid (e.g., 6M HCl) until the solution is strongly acidic (pH 1-2). Heat the acidified mixture to reflux for another 2-4 hours to effect decarboxylation. You should observe the evolution of carbon dioxide gas.
-
Isolation: Cool the mixture and extract the 2-Ethyl-5-methylhexanoic acid with a suitable organic solvent like diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The final product can be purified by vacuum distillation.
Data Presentation
| Step | Reactant 1 | Reactant 2 | Product | Base/Reagent | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1. Ethylation | Diethyl malonate | Ethyl bromide | Diethyl ethylmalonate | Sodium ethoxide | Ethanol | Reflux | 2-4 | 80-90 |
| 2. Isobutylation | Diethyl ethylmalonate | 1-bromo-3-methylbutane | Diethyl 2-ethyl-2-(3-methylbutyl)malonate | Sodium ethoxide | Ethanol | Reflux | 4-6 | 75-85 |
| 3. Hydrolysis | Dialkylated ester | Water | Disodium salt of the dicarboxylic acid | Sodium hydroxide | Water | Reflux | 4-6 | >95 (crude) |
| 4. Decarboxylation | Diacid salt | Hydrochloric acid | 2-Ethyl-5-methylhexanoic acid | - | Water | Reflux | 2-4 | 85-95 (from diacid) |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 2-Ethyl-5-methylhexanoic acid.
Caption: Troubleshooting decision tree for low yield issues.
Caption: Signaling pathway of the malonic ester synthesis.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 4. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Chiral Separation of Branched-Chain Carboxylic Acids
Welcome to the technical support center for the chiral separation of branched-chain carboxylic acids. This resource is designed for researchers, scientists, and professionals in drug development, providing practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of branched-chain carboxylic acids challenging?
A1: The chiral separation of these compounds can be difficult due to several factors. Their enantiomers possess identical physical and chemical properties in an achiral environment, necessitating a chiral environment for separation.[1] Challenges include their small size, structural flexibility, and often the lack of a strong chromophore for easy UV detection in High-Performance Liquid Chromatography (HPLC).[1] Additionally, steric hindrance near the chiral center can impede effective interaction with the chiral selector on the stationary phase.
Q2: Is derivatization necessary for the chiral separation of branched-chain carboxylic acids?
A2: Derivatization is often highly recommended for HPLC and is essential for Gas Chromatography (GC). For HPLC, derivatization can introduce a chromophore for better UV detection and enhance interactions with the chiral stationary phase (CSP). For GC, derivatization to a volatile ester is a mandatory step.[2] While some direct HPLC methods exist, they are less common and may result in poor resolution.
Q3: What are the most common analytical techniques for the chiral separation of these acids?
A3: The most prevalent methods are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC). Chiral HPLC often utilizes polysaccharide-based or protein-based CSPs.[3] Chiral GC typically employs cyclodextrin-based chiral columns after derivatization of the acid to a volatile ester.[2] Supercritical Fluid Chromatography (SFC) is also a powerful technique known for fast and efficient chiral separations.[4]
Q4: Which types of chiral stationary phases (CSPs) are most effective for branched-chain carboxylic acids?
A4: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad enantiorecognition capabilities for a diverse range of compounds, including acidic ones.[5][6] For acidic compounds specifically, anion-exchange CSPs can provide high selectivity.[1] Protein-based columns, like those with α-acid glycoprotein (B1211001) (AGP), have also proven effective for the separation of profens like ibuprofen (B1674241).[7][8]
Q5: How does temperature influence the chiral separation?
A5: Temperature is a critical parameter that can significantly affect enantioselectivity.[9] Lowering the temperature often improves resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. However, this is not a universal rule, and in some cases, increasing the temperature can improve separation. Therefore, temperature optimization is a crucial step in method development.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chiral separation of branched-chain carboxylic acids.
Problem 1: Poor or No Resolution
Symptom: The enantiomers are not separated, or the resolution (Rs) is less than 1.5.
| Potential Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide, protein-based, cyclodextrin). The "three-point interaction" model is fundamental for chiral recognition, and a different CSP may provide the necessary interactions. |
| Suboptimal Mobile Phase Composition | For Normal Phase: Adjust the ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., isopropanol, ethanol). A lower percentage of the polar modifier can sometimes increase retention and improve resolution.[11] For Reversed Phase: Modify the organic modifier (e.g., acetonitrile, methanol) concentration and the pH of the aqueous phase.[9] The pH should ideally be 1-2 units away from the analyte's pKa.[10] |
| Incorrect Additive | For acidic analytes like carboxylic acids, adding a small amount (0.1%) of an acidic additive like trifluoroacetic acid (TFA) or formic acid to the mobile phase is often crucial to suppress ionization and improve peak shape and resolution.[6][10] |
| Inappropriate Temperature | Systematically vary the column temperature. Start at ambient temperature (e.g., 25°C) and then decrease or increase it in 5-10°C increments to find the optimal condition.[10] |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Peaks are asymmetrical, exhibiting tailing or fronting.
| Potential Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | For acidic compounds, ensure the mobile phase pH is low enough to maintain the analyte in its protonated form. The addition of 0.1% TFA can help minimize interactions with residual silanol (B1196071) groups on the silica (B1680970) support.[10] |
| Column Overload | Reduce the injection volume or the concentration of the sample. If the peak shape improves with a more dilute sample, the column was likely overloaded.[10][12] |
| Column Contamination or Degradation | Flush the column with a strong solvent (compatible with the CSP) to remove contaminants. If performance does not improve, the column may be degraded and require replacement.[12][13] |
| Incorrect Mobile Phase pH | For ionizable compounds, the mobile phase pH is critical. Ensure the pH is controlled and appropriate for the analyte's pKa to maintain a single ionic form.[10] |
Problem 3: Irreproducible Retention Times and Resolution
Symptom: Retention times and resolution vary between injections or analytical runs.
| Potential Cause | Suggested Solution |
| Insufficient Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. Flushing with 10-20 column volumes of the new mobile phase is recommended.[1] |
| Temperature Fluctuations | Use a column oven to maintain a constant and controlled temperature throughout the analysis.[1] |
| Mobile Phase Instability | Prepare fresh mobile phase daily, as the composition can change over time due to evaporation of volatile components. Ensure solvents are properly mixed and degassed. |
| "Memory Effects" from Additives | If switching between methods using different additives (e.g., acidic to basic), dedicate a column to a specific method or employ a rigorous flushing procedure to avoid "memory effects" where residual additives alter the stationary phase surface. |
Quantitative Data Summary
The following tables summarize typical experimental conditions and resulting chromatographic parameters for the chiral separation of common branched-chain carboxylic acids.
Table 1: HPLC Chiral Separation of Ibuprofen
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) | Reference |
| Chiralpak AGP (10 cm x 4.0 mm, 5 µm) | 100 mM Phosphate (B84403) Buffer (pH 7) | 0.7 | 225 | > 1.50 | [7] |
| Chiralcel OJ-H (15 cm x 4.6 mm, 5 µm) | n-hexane/2-propanol/TFA (98:2:0.1, v/v/v) | 1.0 | 254 | - | [14] |
| OVM Column | 20 mM Potassium Dihydrogen Phosphate (pH 3) / Ethanol | 1.0 | 220 | Good | [9] |
| AmyCoat RP (15 cm x 4.6 mm, 3 µm) | Water/Acetonitrile/TFA | 1.5 | 236 | 1.01-1.49 | [15] |
Table 2: HPLC Chiral Separation of Ketoprofen
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) | Reference |
| Chiralpak AD (20 µm) | 100% Ethanol / 0.01% TFA | - | - | - | [16][17] |
| Chiralpak AD | n-hexane/ethanol (various ratios) / 0.01% TFA | - | - | - | [6] |
| Lux Amylose-2 | Water/Acetonitrile/Acetic Acid (50:50:0.1, v/v/v) | 1.0 | - | Baseline | [18] |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Ibuprofen
This protocol is a general guideline for the direct chiral separation of ibuprofen enantiomers using an α-acid glycoprotein (AGP) column.
-
Instrumentation:
-
Reagents and Sample Preparation:
-
Methanol (B129727) (HPLC grade).
-
Sodium dihydrogen phosphate.
-
Purified water.
-
Ibuprofen standard or sample.
-
Mobile Phase Preparation: Prepare a 100 mM phosphate buffer and adjust the pH to 7.0.[7]
-
Sample Preparation: Dissolve the ibuprofen sample in methanol to a known concentration (e.g., 10 mg/10 mL). Sonicate for 30 minutes to ensure complete dissolution.[8]
-
-
Chromatographic Conditions:
-
Procedure:
-
Equilibrate the Chiralpak AGP column with the mobile phase until a stable baseline is achieved.
-
Inject 5 µL of the prepared sample solution.
-
Acquire data for a sufficient duration to allow the elution of both enantiomers (typically less than 9 minutes under these conditions).[7]
-
Identify the peaks for (R)- and (S)-ibuprofen.
-
Calculate the resolution between the enantiomeric peaks. A resolution of >1.5 is considered baseline separation.
-
Protocol 2: Chiral GC Separation of 2,3-Dimethylbutanoic Acid (as Methyl Esters)
This protocol describes the indirect analysis of 2,3-dimethylbutanoic acid by GC after derivatization to its methyl ester.
-
Instrumentation:
-
Reagents and Derivatization:
-
2,3-dimethylbutanoic acid sample.
-
Boron trifluoride-methanol solution (BF₃-MeOH, 14%).[2]
-
Hexane (B92381) or diethyl ether (GC grade).
-
Anhydrous sodium sulfate (B86663).
-
Derivatization Procedure:
-
-
Chromatographic Conditions:
-
Procedure:
-
Equilibrate the GC system.
-
Inject a small volume (e.g., 1 µL) of the derivatized sample solution.
-
Run the temperature program and record the chromatogram.
-
The two peaks correspond to the methyl esters of the (R)- and (S)-enantiomers.
-
Visualizations
Caption: A general workflow for chiral method development.
Caption: A troubleshooting guide for poor HPLC resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. waters.com [waters.com]
- 13. chiraltech.com [chiraltech.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Chiral separation of Ketoprofen enantiomers by preparative and simulated moving bed chromatography [bibliotecadigital.ipb.pt]
- 18. researchgate.net [researchgate.net]
- 19. gcms.cz [gcms.cz]
Technical Support Center: Synthesis and Purification of 2-Ethyl-5-methylhexanoic Acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of 2-Ethyl-5-methylhexanoic acid. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is a common laboratory method for synthesizing 2-Ethyl-5-methylhexanoic acid?
A1: A prevalent laboratory-scale method is the malonic ester synthesis. This approach involves the sequential alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired substituted carboxylic acid.[1][2][3]
Q2: What are the key stages of the malonic ester synthesis for 2-Ethyl-5-methylhexanoic acid?
A2: The synthesis can be broken down into four primary stages:
-
Enolate Formation: Deprotonation of diethyl malonate at the α-carbon using a suitable base, like sodium ethoxide, to form a stabilized enolate.[3][4]
-
Sequential Alkylation: The enolate undergoes two successive nucleophilic substitution reactions with alkyl halides. For 2-Ethyl-5-methylhexanoic acid, this would involve reaction with an isobutyl halide (e.g., 1-bromo-3-methylbutane) followed by an ethyl halide (e.g., ethyl bromide).
-
Saponification: Hydrolysis of the dialkylated diethyl malonate to the corresponding dicarboxylic acid using a strong base, followed by acidification.[2]
-
Decarboxylation: Heating the resulting malonic acid derivative, which readily loses carbon dioxide to furnish the final product, 2-Ethyl-5-methylhexanoic acid.[5]
Q3: What are the primary methods for purifying crude 2-Ethyl-5-methylhexanoic acid?
A3: The most common and effective purification techniques for carboxylic acids like 2-Ethyl-5-methylhexanoic acid are:
-
Acid-Base Extraction: This method leverages the acidic nature of the carboxylic acid to separate it from neutral and basic impurities. The crude product is dissolved in an organic solvent and washed with an aqueous base to extract the carboxylate salt into the aqueous layer. The aqueous layer is then acidified to precipitate the pure carboxylic acid, which can be recovered by extraction with an organic solvent.[6][7][8]
-
Fractional Distillation: As a liquid carboxylic acid, fractional distillation under reduced pressure can be employed to separate it from impurities with different boiling points.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of 2-Ethyl-5-methylhexanoic acid.
Synthesis Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Alkylated Ester | 1. Incomplete enolate formation. 2. Use of a weak base. 3. Presence of water in the reaction. 4. Alkyl halide is not reactive enough. 5. Competing elimination reaction with the alkyl halide. | 1. Ensure the use of a sufficiently strong base (e.g., sodium ethoxide in ethanol). 2. Use freshly prepared base. 3. Ensure all glassware is flame-dried and reagents are anhydrous. 4. Consider using a more reactive alkyl iodide instead of a bromide or chloride. 5. Use primary alkyl halides when possible, as secondary and tertiary halides are more prone to elimination.[9] |
| Formation of Dialkylated Byproduct in the First Alkylation | 1. Use of an excess of the first alkyl halide. 2. The mono-alkylated product is deprotonated and reacts further. | 1. Use a strict 1:1 stoichiometry of the enolate to the first alkyl halide. 2. Add the alkyl halide slowly to the enolate solution at a low temperature. |
| Incomplete Hydrolysis of the Ester | 1. Insufficient reaction time or temperature. 2. Inadequate concentration of the acid or base for hydrolysis. | 1. Increase the reaction time and/or temperature during the hydrolysis step. 2. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). 3. Ensure a sufficient excess of the hydrolyzing agent (e.g., aqueous HCl or NaOH) is used.[9] |
| Incomplete Decarboxylation | 1. Insufficient heating during the final step. | 1. Ensure the reaction mixture is heated to a sufficiently high temperature (typically around 100-150 °C) to drive the decarboxylation to completion. The evolution of CO2 gas should be observed.[9] |
Purification Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Recovery After Acid-Base Extraction | 1. Incomplete extraction into the aqueous basic solution. 2. Incomplete precipitation upon acidification. 3. Emulsion formation during extraction. | 1. Ensure the pH of the aqueous layer is sufficiently basic (pH > pKa of the carboxylic acid + 2) to fully deprotonate the acid. Perform multiple extractions with smaller volumes of base.[8] 2. Acidify the aqueous layer to a pH sufficiently acidic (pH < pKa of the carboxylic acid - 2), typically pH 1-2. Cool the solution in an ice bath to decrease solubility. If the product is an oil, extract it back into an organic solvent.[8] 3. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[8] |
| Product is an Oil Instead of a Precipitate After Acidification | 1. The carboxylic acid is a liquid or low-melting solid at the temperature of the workup. | 1. Extract the acidified aqueous solution with a low-boiling organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer and remove the solvent under reduced pressure.[8] |
| Product Contaminated with Starting Malonic Ester | 1. Incomplete alkylation. 2. Incomplete hydrolysis and decarboxylation of unreacted starting material. | 1. Optimize the alkylation steps to ensure complete reaction. 2. Ensure sufficient time and temperature for the hydrolysis and decarboxylation steps. 3. Purify the final product by fractional distillation. |
Experimental Protocols
Synthesis of 2-Ethyl-5-methylhexanoic Acid via Malonic Ester Synthesis
This protocol outlines a representative procedure.
Step 1: Formation of the Enolate and First Alkylation (Isobutylation)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in anhydrous ethanol (B145695).
-
Cool the sodium ethoxide solution to 0-5 °C in an ice bath.
-
Add diethyl malonate (1.0 eq) dropwise to the cooled sodium ethoxide solution with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add 1-bromo-3-methylbutane (B150244) (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mono-alkylated product.
Step 2: Second Alkylation (Ethylation)
-
Prepare a fresh solution of sodium ethoxide in anhydrous ethanol as described in Step 1.
-
Dissolve the crude mono-alkylated product from Step 1 in anhydrous ethanol and add it dropwise to the cooled sodium ethoxide solution.
-
After stirring for 30 minutes at room temperature, add ethyl bromide (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Work-up the reaction as described in Step 1 to obtain the crude dialkylated diethyl malonate derivative.
Step 3: Hydrolysis and Decarboxylation
-
To the crude dialkylated product, add an excess of 6M aqueous hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours. The evolution of carbon dioxide should be observed.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Ethyl-5-methylhexanoic acid.
Purification of 2-Ethyl-5-methylhexanoic Acid
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude 2-Ethyl-5-methylhexanoic acid in diethyl ether in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release CO₂.
-
Separation: Allow the layers to separate. The deprotonated product (sodium 2-ethyl-5-methylhexanoate) will be in the aqueous layer. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer 1-2 more times with fresh NaHCO₃ solution.[8]
-
Acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add concentrated HCl dropwise with stirring until the solution is acidic (pH ~1-2).
-
Back-Extraction: Extract the acidified aqueous solution with diethyl ether (3 x 50 mL). The purified 2-Ethyl-5-methylhexanoic acid will now be in the organic layer.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis and purification of 2-Ethyl-5-methylhexanoic acid. Actual results may vary depending on specific experimental conditions.
| Step | Parameter | Representative Value |
| Synthesis | Overall Yield | 60-75% |
| Purity of Crude Product | 85-95% | |
| Purification | Yield from Acid-Base Extraction | >90% |
| Purity after Acid-Base Extraction | >98% | |
| Yield from Fractional Distillation | 80-90% | |
| Purity after Fractional Distillation | >99% |
Visualizations
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. askthenerd.com [askthenerd.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. amherst.edu [amherst.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Derivatization of 2-Ethyl-5-methylhexanoic Acid for GC-MS Analysis
Welcome to the technical support center for the derivatization of 2-Ethyl-5-methylhexanoic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the derivatization of 2-Ethyl-5-methylhexanoic acid.
Q1: Why is derivatization of 2-Ethyl-5-methylhexanoic acid necessary for GC-MS analysis?
A1: 2-Ethyl-5-methylhexanoic acid is a carboxylic acid, which is a polar and non-volatile compound. Direct injection into a GC-MS system will result in poor peak shape, tailing, and low sensitivity due to interactions with the GC column and poor thermal stability.[1] Derivatization is a chemical modification process that converts the polar carboxyl group into a less polar and more volatile derivative, making it suitable for GC analysis.
Q2: What are the most common derivatization methods for 2-Ethyl-5-methylhexanoic acid?
A2: The two most common and effective derivatization methods for carboxylic acids like 2-Ethyl-5-methylhexanoic acid are:
-
Silylation: This method replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2]
-
Esterification (Alkylation): This method converts the carboxylic acid into an ester, typically a methyl ester.[1] A common reagent for this is Boron Trifluoride in Methanol (BF3-Methanol).[3]
Q3: I am observing no peak or a very small peak for my derivatized sample. What could be the cause?
A3: This issue can arise from several factors:
-
Incomplete Derivatization: The derivatization reaction may not have gone to completion. This can be particularly relevant for 2-Ethyl-5-methylhexanoic acid due to potential steric hindrance from its branched structure.[4]
-
Solution: Increase the reaction temperature and/or time. Also, ensure you are using a sufficient excess of the derivatization reagent. For silylation with BSTFA, a catalyst such as 1% Trimethylchlorosilane (TMCS) can be added to enhance reactivity, especially for sterically hindered compounds.[5]
-
-
Presence of Moisture: Silylating reagents are extremely sensitive to water, which can consume the reagent and prevent the derivatization of your analyte.[2]
-
Solution: Ensure your sample and all glassware are completely dry before adding the derivatization reagent. Samples can be dried under a stream of nitrogen.
-
-
Analyte Degradation: Although less common for this compound, high temperatures during sample preparation or injection could potentially lead to degradation.
-
Solution: Optimize the temperatures used in your protocol.
-
Q4: My chromatogram shows a tailing peak for the derivatized 2-Ethyl-5-methylhexanoic acid. What should I do?
A4: Peak tailing is often an indication of active sites in the GC system or incomplete derivatization.
-
Incomplete Derivatization: As mentioned in Q3, if the derivatization is not complete, the remaining free carboxylic acid will interact with the column and cause tailing.[2]
-
Solution: Re-optimize your derivatization protocol (see Q3).
-
-
Active Sites in the GC System: The GC inlet liner, column, or detector can have active sites that interact with the analyte.
-
Solution: Use a deactivated inlet liner and perform regular maintenance on your GC system. Conditioning the column as per the manufacturer's instructions can also help.
-
Q5: I am seeing multiple peaks in my chromatogram that could be related to my analyte. Why is this happening?
A5: The presence of multiple peaks could be due to:
-
Side Reactions: With certain derivatization reagents, side reactions can occur. For example, when using BF3-methanol, byproducts have been observed with unsaturated fatty acids, although this is less likely with a saturated compound like 2-Ethyl-5-methylhexanoic acid.[6]
-
Solution: Ensure you are using fresh reagents and optimized reaction conditions.
-
-
Contamination: The extra peaks could be from contaminated solvents, reagents, or glassware.
-
Solution: Run a blank sample containing only the solvent and derivatization reagent to check for contaminants.
-
Quantitative Data Summary
The choice of derivatization reagent can impact the efficiency and sensitivity of your analysis. The following table summarizes key performance characteristics of common derivatization reagents for carboxylic acids.
| Derivatization Reagent | Derivative Formed | Typical Reaction Conditions | Advantages | Disadvantages |
| BSTFA (+/- 1% TMCS) | Trimethylsilyl (TMS) ester | 60°C for 60 minutes[2] | Versatile, reacts with a range of polar compounds. Byproducts are volatile and often do not interfere with analysis.[5] | Highly sensitive to moisture.[2] Steric hindrance can slow down the reaction. |
| BF3-Methanol (10-14%) | Methyl ester | 60-100°C for 5-15 minutes[3][7] | Forms stable derivatives. The reaction is relatively fast and clean.[3] | Can cause degradation of some analytes (e.g., those with epoxy or hydroperoxy groups).[7] BF3 is toxic and should be handled in a fume hood.[7] |
Experimental Protocols
Below are detailed methodologies for the two most common derivatization procedures for 2-Ethyl-5-methylhexanoic acid.
Protocol 1: Silylation using BSTFA + 1% TMCS
-
Sample Preparation: Ensure the sample containing 2-Ethyl-5-methylhexanoic acid is completely dry. If the sample is in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
To the dried sample in a reaction vial, add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes.[5]
-
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Protocol 2: Esterification using BF3-Methanol
-
Sample Preparation: If the sample is not already in methanol, dissolve the dried sample in a small amount of methanol.
-
Derivatization:
-
Extraction:
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane (B92381).[3]
-
Shake the vial vigorously to extract the methyl ester into the hexane layer.[3]
-
Allow the layers to separate.
-
-
Analysis: Carefully transfer the upper hexane layer to a new vial for GC-MS analysis.
Visualizations
Derivatization Workflow
The following diagram illustrates the general workflow for the derivatization of 2-Ethyl-5-methylhexanoic acid prior to GC-MS analysis.
Caption: General workflow for the derivatization of 2-Ethyl-5-methylhexanoic acid.
Troubleshooting Decision Tree
This diagram provides a logical flow to troubleshoot common issues during the derivatization and analysis.
Caption: Troubleshooting decision tree for derivatization of 2-Ethyl-5-methylhexanoic acid.
References
- 1. gcms.cz [gcms.cz]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
- 7. repository.seafdec.org [repository.seafdec.org]
Technical Support Center: Overcoming Poor Peak Shape in HPLC Analysis of 2-Ethyl-5-methylhexanoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to poor peak shape during the HPLC analysis of 2-Ethyl-5-methylhexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for 2-Ethyl-5-methylhexanoic acid in reversed-phase HPLC?
A1: The most frequent causes of poor peak shape, such as tailing, fronting, or broadening, for an acidic compound like 2-Ethyl-5-methylhexanoic acid include:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase relative to the pKa of the analyte is a critical factor. If the pH is close to the pKa, the analyte can exist in both its ionized and non-ionized forms, leading to peak distortion.[1][2]
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based stationary phases can interact with the carboxylic acid group of the analyte, causing peak tailing.[3][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing.[3][5]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[3][6]
-
Column Degradation: Voids in the column packing or a contaminated frit can distort the flow path and, consequently, the peak shape.[3][5][7]
Q2: How does the mobile phase pH affect the peak shape of 2-Ethyl-5-methylhexanoic acid?
A2: The mobile phase pH dictates the ionization state of 2-Ethyl-5-methylhexanoic acid. As a carboxylic acid, it will be in its protonated (neutral) form at a low pH and its deprotonated (anionic) form at a high pH. For optimal peak shape in reversed-phase HPLC, it is generally recommended to set the mobile phase pH at least 2 units below the analyte's pKa.[3][8] This ensures the compound is fully protonated and interacts with the stationary phase in a single, un-ionized form, leading to sharper, more symmetrical peaks.[9][10][11] When the mobile phase pH is close to the pKa, a mixture of ionized and un-ionized species can exist, causing peak distortion, splitting, or tailing.[2]
Q3: What is peak tailing and how can it be minimized for acidic compounds?
A3: Peak tailing is characterized by an asymmetry in the peak where the latter half is drawn out. For acidic compounds like 2-Ethyl-5-methylhexanoic acid, a primary cause is the interaction between the analyte and free silanol groups on the silica-based stationary phase.[3][4] To minimize tailing, consider the following:
-
Lower the Mobile Phase pH: An acidic mobile phase (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the acidic analyte.[4]
-
Use an End-Capped Column: These columns have fewer accessible silanol groups, which minimizes secondary interactions.
-
Increase Buffer Concentration: A higher buffer concentration can sometimes help to mask the residual silanol activity.[5]
Q4: My peaks are showing fronting. What could be the cause?
A4: Peak fronting, where the initial part of the peak is sloped, is often a result of:
-
Sample Overload: Injecting too high a concentration or volume of the sample can lead to this issue.[3][5] Try diluting your sample or reducing the injection volume.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in fronting.[3][6] Whenever possible, dissolve your sample in the mobile phase.
Troubleshooting Guides
Issue 1: Peak Tailing
If you are observing peak tailing for 2-Ethyl-5-methylhexanoic acid, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for peak tailing.
Issue 2: Peak Fronting
For instances of peak fronting, use the following guide:
Caption: Troubleshooting workflow for peak fronting.
Experimental Protocols
Protocol 1: Mobile Phase Optimization for 2-Ethyl-5-methylhexanoic Acid
This protocol outlines the steps to optimize the mobile phase to achieve ion suppression and improve peak shape.
-
Objective: To determine the optimal mobile phase pH for the analysis of 2-Ethyl-5-methylhexanoic acid.
-
Materials:
-
2-Ethyl-5-methylhexanoic acid standard
-
HPLC grade acetonitrile (B52724)
-
HPLC grade water
-
Phosphoric acid or formic acid
-
Potassium phosphate (B84403) monobasic
-
-
Procedure:
-
Prepare a stock solution of 2-Ethyl-5-methylhexanoic acid in a 50:50 mixture of acetonitrile and water.
-
Prepare a series of aqueous buffer solutions with different pH values (e.g., pH 2.5, 3.0, 3.5, and 4.0). A common buffer is potassium phosphate with the pH adjusted using phosphoric acid.
-
Prepare the mobile phase by mixing the aqueous buffer with acetonitrile in a suitable ratio (e.g., 60:40 or 70:30 aqueous:acetonitrile).
-
Equilibrate the HPLC system with the first mobile phase composition.
-
Inject the standard solution and record the chromatogram.
-
Repeat steps 4 and 5 for each mobile phase pH.
-
Compare the peak shape (tailing factor) and retention time from each run to determine the optimal pH.
-
Data Presentation
| Mobile Phase pH | Retention Time (min) | Tailing Factor | Peak Shape Observation |
| 4.0 | 3.5 | 2.1 | Severe Tailing |
| 3.5 | 4.2 | 1.5 | Moderate Tailing |
| 3.0 | 5.1 | 1.1 | Good Symmetry |
| 2.5 | 5.8 | 1.0 | Excellent Symmetry |
Note: The above data is illustrative. Actual results may vary based on the specific column and HPLC system used.
Protocol 2: Column Selection and Evaluation
This protocol provides a framework for selecting an appropriate column to minimize secondary interactions.
-
Objective: To compare the performance of different reversed-phase columns for the analysis of 2-Ethyl-5-methylhexanoic acid.
-
Columns to Evaluate:
-
Standard C18 column (non-end-capped)
-
End-capped C18 column
-
Polar-embedded phase column
-
-
Procedure:
-
Using the optimized mobile phase from Protocol 1, install the first column in the HPLC system.
-
Equilibrate the column thoroughly.
-
Inject the 2-Ethyl-5-methylhexanoic acid standard.
-
Record the chromatogram and evaluate the peak shape.
-
Repeat steps 1-4 for each of the other columns.
-
Compare the results to select the column that provides the best peak symmetry.
-
Data Presentation
| Column Type | Tailing Factor | Peak Shape Observation |
| Standard C18 | 1.8 | Noticeable Tailing |
| End-capped C18 | 1.1 | Symmetrical Peak |
| Polar-embedded Phase | 1.2 | Good Symmetry, may offer alternative selectivity |
Note: The above data is illustrative. Actual results will depend on the specific brand and model of the column.
References
- 1. moravek.com [moravek.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. silicycle.com [silicycle.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
Strategies to minimize side reactions in 2-Ethyl-5-methylhexanoic acid synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-5-methylhexanoic acid. The primary focus is on minimizing side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 2-Ethyl-5-methylhexanoic acid?
A1: The most prevalent laboratory method for this synthesis is a variation of the malonic ester synthesis.[1][2] This multi-step process involves the sequential alkylation of a malonic ester (like diethyl malonate) with two different alkyl halides, followed by hydrolysis and decarboxylation to yield the final disubstituted carboxylic acid.[3][4]
Q2: I am observing a significant byproduct with a higher molecular weight than my target molecule. What is the likely cause?
A2: A common issue in malonic ester synthesis is over-alkylation, leading to di- or even tri-alkylated byproducts.[5][6] In the synthesis of 2-Ethyl-5-methylhexanoic acid, which requires two separate alkylation steps, a likely side reaction is the addition of two identical alkyl groups in the first step (e.g., two ethyl groups instead of one). This makes product separation difficult and lowers the overall yield.[6]
Q3: How can I prevent the formation of di-alkylation byproducts during the first alkylation step?
A3: To favor mono-alkylation, precise control over reaction conditions is essential. Key strategies include:
-
Stoichiometry: Use exactly one equivalent of a strong base (like sodium ethoxide) to form the enolate.[7]
-
Controlled Addition: Add the alkyl halide slowly and at a controlled temperature to prevent localized excess that can lead to a second alkylation.
-
Excess Malonate: Using a slight excess of the malonic ester can help ensure the alkyl halide reacts with an un-alkylated enolate.[8]
Q4: My reaction mixture shows evidence of different ester types, not just the ethyl ester I started with. What causes this?
A4: This side reaction is likely transesterification. It occurs if the alkoxide base used does not match the alkyl groups of the ester.[5] For example, using sodium methoxide (B1231860) with diethyl malonate can result in a mixture of ethyl and methyl esters. To prevent this, always use a base corresponding to the ester's alcohol (e.g., sodium ethoxide with diethyl malonate).[6]
Q5: The yield is significantly low after the final hydrolysis and decarboxylation step. What are potential issues?
A5: Low yield at this stage can stem from several factors:
-
Incomplete Hydrolysis: The saponification of the sterically hindered diester may be incomplete. Ensure sufficient reaction time and temperature.
-
Incomplete Decarboxylation: Decarboxylation typically requires heat.[9] Insufficient heating can leave unreacted malonic acid derivatives.
-
Thermal Degradation: Conversely, excessively high temperatures during decarboxylation can lead to product degradation.[10]
-
Premature Decarboxylation: Some substituted malonic acids can be thermally unstable and decarboxylate unexpectedly during workup.[10][11]
Troubleshooting Guide
This guide addresses specific problems, their probable causes, and recommended solutions.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Low yield of mono-alkylated intermediate; presence of di-ethylated or di-isobutylated byproduct. | The enolate of the mono-alkylated product reacts again with the alkyl halide.[1] | 1. Strictly control stoichiometry: Use ≤ 1 equivalent of base and alkyl halide. 2. Maintain low reaction temperatures during reagent addition. 3. Use an excess of the starting malonic ester.[8] |
| Final product contains a mixture of ester types (e.g., methyl and ethyl esters). | Transesterification has occurred due to a mismatch between the alkoxide base and the malonic ester.[5] | Ensure the alkoxide base matches the ester. For diethyl malonate, use sodium ethoxide (NaOEt). For dimethyl malonate, use sodium methoxide (NaOMe). |
| Poor conversion after hydrolysis and decarboxylation steps. | Incomplete saponification of the sterically hindered diester or insufficient heating for decarboxylation.[12] | 1. Increase reflux time during the saponification step. 2. Ensure the temperature is adequate for CO₂ evolution during decarboxylation (typically 100-160 °C). 3. Monitor CO₂ evolution to gauge reaction completion.[13] |
| Formation of an unexpected carboxylic acid (e.g., 2-ethylbutanoic acid). | Contamination of the alkyl halide or incorrect reagent used. | Verify the purity and identity of all alkyl halides (e.g., ethyl iodide, 1-bromo-2-methylpropane) using appropriate analytical techniques (NMR, GC-MS) before use. |
Experimental Protocols
Representative Protocol: Malonic Ester Synthesis of 2-Ethyl-5-methylhexanoic Acid
This protocol is a general guideline. Researchers should optimize conditions based on their specific laboratory setup and scale.
Step 1: First Alkylation (Ethylation)
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol (B145695).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add diethyl malonate (1.0 eq) dropwise with vigorous stirring. Allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.[1]
-
Cool the mixture again to 0-5 °C and add ethyl iodide (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring progress by TLC or GC.
-
Cool the mixture, remove ethanol under reduced pressure, and add water. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain crude diethyl 2-ethylmalonate.
Step 2: Second Alkylation (Isobutylation)
-
Prepare a fresh solution of sodium ethoxide (1.0 eq) in anhydrous ethanol as described above.
-
Dissolve the crude diethyl 2-ethylmalonate in anhydrous ethanol and add it dropwise to the cooled ethoxide solution.
-
After stirring for 30 minutes, add 1-bromo-2-methylpropane (B43306) (1.0 eq) dropwise.
-
Heat the mixture to reflux for 4-8 hours until the starting material is consumed (monitor by TLC/GC).
-
Work up the reaction as described in Step 1 to obtain crude diethyl 2-ethyl-2-(2-methylpropyl)malonate.
Step 3: Hydrolysis and Decarboxylation
-
To the crude dialkylated ester, add an excess of 6M aqueous hydrochloric acid.[14]
-
Heat the mixture to reflux (approx. 100 °C) for 4-6 hours. Evolution of CO₂ should be observed.[13]
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude 2-Ethyl-5-methylhexanoic acid by vacuum distillation to obtain the final product.
Visualized Workflows and Pathways
Caption: Overall workflow for the synthesis of 2-Ethyl-5-methylhexanoic acid.
Caption: A troubleshooting decision tree for addressing low yield issues.
Caption: Diagram showing the desired reaction versus the di-alkylation side reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. grokipedia.com [grokipedia.com]
- 8. Malonic Ester Synthesis [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 11. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Method development for the robust quantification of 2-Ethyl-5-methylhexanoic acid in plasma
This technical support center is designed to assist researchers, scientists, and drug development professionals in the robust quantification of 2-Ethyl-5-methylhexanoic acid in plasma. It provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying 2-Ethyl-5-methylhexanoic acid in plasma?
A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying 2-Ethyl-5-methylhexanoic acid in plasma.[1][2] This technique offers high sensitivity and specificity, which is crucial for analysis in complex biological matrices like plasma.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it typically requires a derivatization step to increase the volatility of the acidic analyte.[2][5]
Q2: Why is sample preparation a critical step in the analysis of 2-Ethyl-5-methylhexanoic acid from plasma?
A2: Plasma is a complex matrix containing high concentrations of proteins and phospholipids (B1166683) that can interfere with the analysis.[6][7] Effective sample preparation is essential to remove these interferences, which can otherwise cause matrix effects, suppress the analyte signal, and lead to inaccurate and irreproducible results.[1][7] Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[8]
Q3: What are the key validation parameters to consider during method development?
A3: A robust bioanalytical method should be validated for several parameters to ensure its reliability.[6][8] These include selectivity, specificity, accuracy, precision, linearity of the calibration curve, recovery, and analyte stability.[6][8][9] Regulatory agencies provide specific guidelines on the acceptance criteria for these parameters.
Q4: How can I minimize matrix effects in my assay?
A4: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting endogenous components, are a common challenge in bioanalysis.[7] To minimize them, you can optimize the sample cleanup procedure to remove interfering substances.[1] Additionally, chromatographic separation can be improved to separate the analyte from matrix components. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is highly recommended to compensate for matrix effects.[7]
Q5: What should I do if I observe poor peak shape (e.g., tailing) for 2-Ethyl-5-methylhexanoic acid?
A5: Poor peak shape for acidic compounds like 2-Ethyl-5-methylhexanoic acid is often due to interactions with the stationary phase of the chromatography column.[10] To address this, consider adjusting the mobile phase pH to suppress the ionization of the carboxylic acid group, which can reduce peak tailing.[10] Using a column with end-capping or a different stationary phase chemistry can also improve peak shape.[10] Additionally, ensure that the injection solvent is compatible with the mobile phase to prevent peak distortion.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of 2-Ethyl-5-methylhexanoic acid in plasma.
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | Inefficient extraction of the analyte from plasma. | Optimize the sample preparation method. For protein precipitation, try different organic solvents. For LLE, adjust the pH and solvent polarity. For SPE, select a sorbent that provides good retention and elution of the analyte.[11] |
| Analyte degradation during sample processing or storage. | Perform stability experiments to assess the analyte's stability under different conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).[12][13] If instability is observed, adjust storage conditions or sample handling procedures accordingly. | |
| Suboptimal mass spectrometry settings. | Optimize the MS parameters, including ionization source settings (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., precursor/product ions, collision energy).[14] | |
| Poor Peak Shape (Tailing or Fronting) | Interaction of the acidic analyte with the analytical column. | Adjust the mobile phase pH to suppress the ionization of the carboxylic acid. A lower pH is generally preferred.[10] Consider using a column with a different stationary phase or one that is end-capped to minimize secondary interactions.[10] |
| Incompatible injection solvent. | Ensure the injection solvent is similar in composition and strength to the initial mobile phase.[2] | |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation. | Ensure consistent and precise execution of the sample preparation protocol for all samples, including standards, quality controls, and unknown samples.[15] |
| Carryover from previous injections. | Inject a blank sample after a high-concentration sample to check for carryover.[5] If observed, optimize the autosampler wash procedure and the chromatographic gradient to ensure complete elution of the analyte. | |
| Inaccurate Results (Poor Accuracy) | Matrix effects suppressing or enhancing the analyte signal. | Implement a more effective sample cleanup method to remove interfering matrix components.[7] Use a stable isotope-labeled internal standard to compensate for matrix effects.[7] |
| Incorrect preparation of calibration standards and quality controls. | Verify the concentration and purity of the reference standard. Ensure accurate preparation of all standard and QC solutions. |
Experimental Protocols
Plasma Sample Preparation using Protein Precipitation (PPT)
-
To 100 µL of plasma sample, standard, or quality control in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2-Ethyl-5-methylhexanoic acid: Determine the precursor ion (e.g., [M-H]⁻) and a suitable product ion.
-
Internal Standard: Determine the precursor and product ions for the stable isotope-labeled internal standard.
-
-
Optimize MS parameters such as spray voltage, source temperature, and collision energy for maximum signal intensity.
-
Quantitative Data Summary
The following table is a template for summarizing the validation results for the quantification of 2-Ethyl-5-methylhexanoic acid in plasma.
| Parameter | Level | Acceptance Criteria | Observed Results (Example) |
| Linearity (r²) | N/A | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | LLOQ | Signal-to-Noise > 10, Accuracy within ±20%, Precision ≤ 20% | 1 ng/mL |
| Accuracy (% Bias) | Low QC | ± 15% | -2.5% |
| Mid QC | ± 15% | 1.8% | |
| High QC | ± 15% | 3.2% | |
| Precision (%CV) | Low QC | ≤ 15% | 5.7% |
| Mid QC | ≤ 15% | 4.1% | |
| High QC | ≤ 15% | 3.5% | |
| Recovery (%) | Low QC | Consistent and reproducible | 85.2% |
| High QC | Consistent and reproducible | 87.1% | |
| Matrix Effect (%) | Low QC | CV ≤ 15% | 6.8% |
| High QC | CV ≤ 15% | 5.9% |
Visualizations
Caption: Experimental workflow for the quantification of 2-Ethyl-5-methylhexanoic acid in plasma.
Caption: Troubleshooting logic for common issues in the bioanalysis of 2-Ethyl-5-methylhexanoic acid.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. benchchem.com [benchchem.com]
- 6. simbecorion.com [simbecorion.com]
- 7. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 8. pharmatutor.org [pharmatutor.org]
- 9. Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | MDPI [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. japsonline.com [japsonline.com]
- 14. benchchem.com [benchchem.com]
- 15. uab.edu [uab.edu]
Enhancing the resolution of 2-Ethyl-5-methylhexanoic acid enantiomers on chiral columns
Of course. Here is a technical support center with troubleshooting guides and FAQs for enhancing the resolution of 2-Ethyl-5-methylhexanoic acid enantiomers on chiral columns.
Technical Support Center: Chiral Resolution of 2-Ethyl-5-methylhexanoic Acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to enhance the enantiomeric resolution of 2-Ethyl-5-methylhexanoic acid using chiral High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most suitable for separating 2-Ethyl-5-methylhexanoic acid?
A1: For acidic analytes like 2-Ethyl-5-methylhexanoic acid, polysaccharide-based and anion-exchange columns are highly recommended. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are versatile and often provide good selectivity.[1] Anion-exchange CSPs, like CHIRALPAK QN-AX and QD-AX, are specifically designed for acidic compounds and operate on an ion-exchange mechanism, which can yield excellent results.[2]
Q2: Why is an acidic additive necessary in the mobile phase?
A2: An acidic additive, such as Trifluoroacetic Acid (TFA) or Formic Acid (FA), is crucial for improving peak shape and resolution.[3] It works by suppressing the ionization of the carboxylic acid group on the 2-Ethyl-5-methylhexanoic acid molecule.[3] This ensures the analyte remains in its protonated, neutral form, which leads to more consistent interactions with the CSP and reduces peak tailing caused by secondary interactions with the stationary phase.[4]
Q3: How does temperature affect the chiral separation?
A3: Temperature plays a complex role in chiral recognition.[4] Generally, lower temperatures enhance the bonding forces responsible for enantiomeric differentiation, which can increase selectivity and improve resolution.[4] Conversely, higher temperatures can decrease viscosity and improve peak efficiency.[4] The optimal temperature is compound-dependent and should be systematically evaluated for each specific method.[4]
Q4: Can I use reversed-phase chromatography for this separation?
A4: Yes, reversed-phase chromatography is a viable option, often preferred for its compatibility with mass spectrometry (LC/MS).[3] This would typically involve a C18 column and a mobile phase of acetonitrile/water with an acidic modifier.[3][5] Protein-based chiral columns, such as Chiral-AGP, are also designed for use in reversed-phase mode with aqueous buffers.[1][6]
Q5: What are "ghost peaks" and how can I avoid them?
A5: Ghost peaks are unexpected peaks in a chromatogram that can come from impurities in the mobile phase, the sample solvent, or carryover from previous injections.[4] To troubleshoot, run a blank gradient without an injection. If the peaks are present, the source is likely the mobile phase or the HPLC system itself.[4] Using high-purity solvents and ensuring the autosampler is properly washed can help prevent their appearance.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).
Troubleshooting Steps:
-
Verify Chiral Stationary Phase (CSP) Selection:
-
Question: Is the chosen CSP appropriate for an acidic analyte?
-
Action: As a primary step, ensure you are using a column designed for chiral separations. Polysaccharide-based (amylose, cellulose) or anion-exchange columns are the most promising candidates for this compound.[1][2][3] If you are using a different type of column with no success, consider screening other CSPs.[4]
-
-
Optimize Mobile Phase Composition:
-
Question: Is the mobile phase composition optimal for selectivity?
-
Action (Normal Phase): Systematically vary the ratio of the non-polar solvent (e.g., n-Hexane) to the alcohol modifier (e.g., Isopropanol). A common starting point is 90:10 (v/v) Hexane (B92381)/Isopropanol.[7] Ensure an acidic additive like 0.1% TFA is present.[1]
-
Action (Reversed-Phase): Adjust the ratio of the aqueous component (e.g., water with 0.1% Formic Acid) to the organic component (e.g., Acetonitrile).
-
-
Adjust Column Temperature:
-
Question: Could temperature be impacting chiral recognition?
-
Action: Systematically vary the column temperature. Start at 25°C and decrease the temperature in 5°C increments (e.g., 20°C, 15°C), as lower temperatures often improve resolution.[4] If that does not help, try increasing it in 5°C increments from the starting point.[4]
-
-
Reduce Flow Rate:
-
Question: Is there enough time for the enantiomers to interact with the CSP?
-
Action: A slower flow rate generally provides more time for interaction and can lead to better resolution.[3] Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min).
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Chromatographic peaks are asymmetrical. Peak tailing is common for acidic compounds.
Troubleshooting Steps:
-
Check Mobile Phase pH and Additives:
-
Question: Is the analyte in its proper protonated state?
-
Action: For acidic compounds like 2-Ethyl-5-methylhexanoic acid, peak tailing is often caused by unwanted ionic interactions with the stationary phase.[4] Ensure the mobile phase contains an acidic modifier (e.g., 0.1% TFA or Formic Acid) to keep the analyte in its neutral form.[3][4]
-
-
Reduce Sample Concentration/Volume:
-
Verify Column Health:
Issue 3: Inconsistent Retention Times
Symptom: The time it takes for peaks to elute varies between injections.
Troubleshooting Steps:
-
Ensure Proper Column Equilibration:
-
Question: Is the column fully equilibrated with the mobile phase?
-
Action: Before starting a sequence, flush the column with the mobile phase for at least 30 column volumes to ensure it is fully equilibrated.
-
-
Check for Mobile Phase Instability:
-
Question: Has the mobile phase composition changed over time?
-
Action: Volatile solvents like hexane can evaporate, changing the mobile phase ratio. Prepare fresh mobile phase daily and keep solvent reservoirs capped to prevent evaporation.[7]
-
-
Maintain Stable Temperature:
-
Question: Are there temperature fluctuations in the lab environment?
-
Action: Use a column thermostat to maintain a constant temperature, as temperature can significantly affect retention times.[6]
-
Data Presentation: Column and Mobile Phase Selection
The following tables summarize recommended starting conditions for method development.
Table 1: Comparison of Recommended Chiral Stationary Phases (CSPs)
| Chiral Column Type | Example CSP | Typical Mobile Phase | Anticipated Performance for 2-Ethyl-5-methylhexanoic Acid |
| Polysaccharide-Based | Chiralpak® AD-H (Amylose derivative) or Chiralcel® OD-H (Cellulose derivative) | Normal Phase: n-Hexane/Isopropanol/TFA | Good selectivity is often observed. The acidic additive (TFA) is critical for good peak shape and resolution. |
| Anion-Exchange | CHIRALPAK® QN-AX | Polar Organic: Methanol with acidic and salt additives | Excellent selectivity is expected as these columns are designed specifically for acidic compounds.[2] |
| Protein-Based | Chiral-AGP (α1-acid glycoprotein) | Reversed-Phase: Aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) / Acetonitrile | Good for use with LC/MS systems. Resolution is dependent on pH and buffer concentration.[6] |
Table 2: Initial Screening Conditions (Normal Phase)
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralpak® AD-H (or similar amylose-based) | Chiralcel® OD-H (or similar cellulose-based) |
| Mobile Phase | n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v) | n-Hexane / Ethanol / TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 210-220 nm (due to weak chromophore) | UV at 210-220 nm |
| Injection Volume | 5-10 µL | 5-10 µL |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development (Normal Phase)
This protocol describes a systematic approach to developing a separation method using a polysaccharide-based column.
1. Materials and Reagents:
-
Racemic standard of 2-Ethyl-5-methylhexanoic acid
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA) or Ethanol (EtOH)
-
Trifluoroacetic Acid (TFA)
-
Chiral column (e.g., Chiralpak® AD-H)
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing the solvents in the desired ratio. For a starting mobile phase of n-Hexane/IPA/TFA (90:10:0.1), carefully measure 900 mL of n-Hexane, 100 mL of IPA, and 1 mL of TFA.
-
Mix thoroughly and degas the solution using sonication or vacuum filtration.
3. Sample Preparation:
-
Dissolve the racemic 2-Ethyl-5-methylhexanoic acid standard in the mobile phase to a concentration of approximately 1 mg/mL.
4. HPLC System Setup and Execution:
-
Install the chiral column and set the column oven temperature to 25°C.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Monitor the separation at a low UV wavelength (e.g., 215 nm).
5. Optimization:
-
If resolution is poor, adjust the ratio of hexane to alcohol. Increasing the alcohol content will decrease retention time, while decreasing it will increase retention time and may improve resolution.
-
If peak shape is poor, ensure the TFA concentration is sufficient (0.1%).
-
Once partial separation is achieved, optimize the temperature and flow rate as described in the troubleshooting guide.
References
Reducing matrix effects in the LC-MS/MS analysis of 2-Ethyl-5-methylhexanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the quantification of 2-Ethyl-5-methylhexanoic acid (EMHA) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the LC-MS/MS analysis of 2-Ethyl-5-methylhexanoic acid?
A1: The main challenges include its small size and polarity, which can lead to poor retention on traditional reversed-phase columns, and its susceptibility to matrix effects from biological samples like plasma, urine, and tissue homogenates.[1][2] Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of quantification.[1][3]
Q2: Is derivatization necessary for the analysis of 2-Ethyl-5-methylhexanoic acid?
A2: While direct analysis is possible, derivatization is highly recommended for robust and sensitive quantification of EMHA. Derivatization can improve chromatographic retention, increase ionization efficiency, and move the analyte to a region of the mass spectrum with less background interference, thereby reducing matrix effects.[4][5][6] A common derivatizing agent for short-chain fatty acids is 3-nitrophenylhydrazine (B1228671) (3-NPH).[4][5][6]
Q3: Which sample preparation technique is most effective for reducing matrix effects for EMHA?
A3: The choice of sample preparation technique depends on the sample matrix and the required sensitivity.
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing matrix components, which can lead to significant matrix effects.[7][8]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT and can effectively reduce matrix effects.[6][8]
-
Solid-Phase Extraction (SPE): SPE, particularly using a mixed-mode sorbent with both reversed-phase and ion-exchange properties, generally provides the cleanest extracts and the most significant reduction in matrix effects.[8][9]
Q4: What are common causes of ion suppression for EMHA in biological matrices?
A4: Ion suppression for EMHA is often caused by co-eluting endogenous matrix components, such as phospholipids (B1166683) and salts.[2][10] These molecules can compete with the analyte for ionization in the mass spectrometer's source, leading to a decreased signal. Electrospray ionization (ESI) is particularly prone to these effects.[1][2]
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the LC-MS/MS analysis of 2-Ethyl-5-methylhexanoic acid.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak fronting.
-
Secondary Interactions: The acidic nature of EMHA can lead to interactions with active sites on the column, causing peak tailing.
-
Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can affect peak shape.[11]
Solutions:
-
Reduce Injection Volume: Dilute the sample or reduce the injection volume.
-
Match Injection Solvent: Reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase.
-
Use a Suitable Column: Employ a column designed for polar compounds or consider adding a small amount of a competing acid (e.g., formic acid) to the mobile phase to reduce secondary interactions.
-
Implement a Column Wash Step: After each batch of samples, flush the column with a strong solvent to remove contaminants.
Problem 2: High Signal Variability and Poor Reproducibility
Possible Causes:
-
Inconsistent Sample Preparation: Variability in extraction efficiency can lead to inconsistent results.
-
Matrix Effects: Significant and variable ion suppression or enhancement between samples.[3]
-
Instrument Instability: Fluctuations in the LC pump pressure or MS source conditions.[12]
Solutions:
-
Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for EMHA is the most effective way to compensate for variability in sample preparation and matrix effects.[9][13]
-
Optimize Sample Cleanup: If a SIL-IS is not available, improve the sample preparation method to achieve a cleaner extract. Consider switching from PPT to LLE or SPE.[8]
-
Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[9]
-
System Suitability Tests: Regularly inject a standard solution to monitor the performance and stability of the LC-MS/MS system.
Problem 3: Low Signal Intensity or Inability to Detect EMHA
Possible Causes:
-
Suboptimal Derivatization: Incomplete or inefficient derivatization reaction.
-
Poor Ionization Efficiency: The mass spectrometer source parameters may not be optimized for the derivatized EMHA.
-
Significant Ion Suppression: High levels of co-eluting matrix components are suppressing the analyte signal.[2]
-
Analyte Degradation: EMHA may be unstable under the analytical conditions.
Solutions:
-
Optimize Derivatization Conditions: Adjust the reaction time, temperature, and reagent concentrations for the derivatization step.
-
Tune Mass Spectrometer Parameters: Infuse a standard of the derivatized EMHA to optimize source parameters such as spray voltage, gas flows, and temperature.
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method (e.g., SPE) to remove interfering matrix components.[8]
-
Investigate Analyte Stability: Assess the stability of EMHA in the sample matrix and during the sample preparation process.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for EMHA from Plasma
-
Sample Preparation:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of an internal standard solution (e.g., stable isotope-labeled EMHA).
-
Add 20 µL of 1M HCl to acidify the sample.
-
-
Extraction:
-
Add 500 µL of an extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization and Reconstitution:
-
To the dried extract, add 50 µL of a 20 mg/mL solution of 3-NPH in 50% acetonitrile/water and 50 µL of a 120 mM EDC solution in pyridine.
-
Incubate at 40°C for 30 minutes.[6]
-
Evaporate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
Protocol 2: Solid-Phase Extraction (SPE) for EMHA from Urine
-
Sample Pre-treatment:
-
Centrifuge the urine sample to remove particulates.
-
Dilute 100 µL of urine with 400 µL of 0.1% formic acid in water.
-
-
SPE Procedure (Mixed-Mode Cation Exchange):
-
Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation, Derivatization, and Reconstitution:
-
Proceed with the evaporation, derivatization, and reconstitution steps as described in the LLE protocol.
-
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the described methods. Note that these are representative values and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: Comparison of Sample Preparation Techniques for EMHA Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect (%) | 45 - 65 | 15 - 30 | < 10 |
| Recovery (%) | 85 - 95 | 70 - 85 | 90 - 105 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 | 5 | 1 |
| Precision (%RSD) | < 15 | < 10 | < 5 |
Table 2: LC-MS/MS Parameters for Derivatized EMHA
| Parameter | Value |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 80% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition (Parent > Product) | Dependent on derivatization agent |
| Collision Energy (eV) | To be optimized |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of 2-Ethyl-5-methylhexanoic acid.
Caption: Decision tree for troubleshooting matrix effects in EMHA analysis.
References
- 1. eijppr.com [eijppr.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 5. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
- 6. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. agilent.com [agilent.com]
- 12. zefsci.com [zefsci.com]
- 13. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of 2-Ethyl-5-methylhexanoic acid from complex reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Ethyl-5-methylhexanoic acid from complex reaction mixtures. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of 2-Ethyl-5-methylhexanoic acid, particularly if synthesized via a Grignard reaction?
A1: When synthesizing 2-Ethyl-5-methylhexanoic acid using a Grignard reagent (e.g., from 1-bromo-3-methylbutane) and a carboxylating agent like diethyl carbonate, several impurities can arise. These may include:
-
Unreacted starting materials: Residual 1-bromo-3-methylbutane (B150244) or other alkyl halides.
-
Grignard reagent side products: Biphenyl-type compounds from the coupling of the Grignard reagent.
-
Byproducts from reaction with the carboxylating agent: If using an ester like diethyl carbonate, incomplete reaction can lead to ketone formation, which can then react with another equivalent of the Grignard reagent to form a tertiary alcohol.[1]
-
Neutral and basic impurities: Depending on the specific reaction conditions and work-up procedures.
Q2: What are the primary methods for purifying 2-Ethyl-5-methylhexanoic acid?
A2: The primary purification methods for 2-Ethyl-5-methylhexanoic acid include:
-
Acid-Base Extraction: This is a highly effective method to separate the acidic product from neutral and basic impurities. The carboxylic acid is converted to its water-soluble carboxylate salt with a base, washed with an organic solvent to remove impurities, and then regenerated by acidification.[2][3]
-
Fractional Distillation (under vacuum): Due to its relatively high boiling point, vacuum distillation is recommended to prevent decomposition. This method is effective for separating the product from impurities with significantly different boiling points.[4]
-
Column Chromatography: This technique is useful for separating the acid from impurities with different polarities. Normal-phase chromatography on silica (B1680970) gel is common for carboxylic acids.[3]
-
Recrystallization: If the crude product is a solid or can be solidified, recrystallization can be an effective final purification step.
Q3: My 2-Ethyl-5-methylhexanoic acid streaks badly on a silica gel TLC plate. How can I resolve this?
A3: Streaking of carboxylic acids on silica gel TLC plates is a common issue due to the strong interaction between the acidic proton of the carboxyl group and the silica gel. To mitigate this, you can add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluting solvent system. This helps to keep the carboxylic acid in its protonated form, leading to a more defined spot.
Q4: My purified product is a persistent oil and won't solidify. What can I do?
A4: "Oiling out" can occur if impurities are present that inhibit crystal lattice formation or if the compound has a low melting point. Here are a few troubleshooting steps:
-
Trituration: Stir the oil with a non-polar solvent in which it is insoluble (e.g., hexanes or petroleum ether) to try and induce crystallization.
-
Solvent System Modification: Attempt recrystallization from a different solvent or a mixture of solvents.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.
-
Further Purification: The presence of persistent impurities is a likely cause. Consider an additional purification step, such as column chromatography, to remove these before attempting recrystallization again.
Troubleshooting Guides
Acid-Base Extraction
| Problem | Potential Cause | Recommended Solution(s) |
| Low recovery of the acid after extraction and acidification. | 1. Incomplete extraction into the aqueous basic solution.2. Incomplete precipitation upon acidification.3. Formation of a stable emulsion. | 1. Ensure the pH of the aqueous layer is sufficiently basic (pH > pKa of the acid + 2). Perform multiple extractions with smaller volumes of base.[3]2. Acidify the aqueous layer to a pH of 1-2. Cool the solution in an ice bath to minimize solubility. If the product remains dissolved, extract it back into an organic solvent.[3]3. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[3] |
| The product precipitates as an oil upon acidification. | The product has a low melting point or residual impurities are present. | Cool the mixture in an ice bath to promote solidification. If it remains an oil, extract the product back into an organic solvent like diethyl ether or dichloromethane, dry the organic layer, and remove the solvent.[3] |
Fractional Distillation
| Problem | Potential Cause | Recommended Solution(s) |
| Bumping or uneven boiling. | 1. Lack of boiling chips or stir bar.2. Heating too rapidly. | 1. Always add new boiling chips or a magnetic stir bar before heating.2. Heat the distillation flask gradually and evenly. |
| Poor separation of fractions. | 1. Distillation rate is too fast.2. Insufficient insulation of the fractionating column. | 1. A slow and steady distillation rate is crucial for good separation.[4]2. Wrap the column with glass wool or aluminum foil to maintain the temperature gradient.[4] |
| Product decomposition. | The distillation temperature is too high. | Use vacuum distillation to lower the boiling point of the acid and prevent thermal decomposition. |
Column Chromatography
| Problem | Potential Cause | Recommended Solution(s) |
| Poor separation of the product from impurities. | 1. Inappropriate solvent system.2. Column overloading. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the product.[3]2. Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight).[3] |
| Tailing of the product spot/band. | Strong interaction of the carboxylic acid with the silica gel. | Add a small amount of acetic acid (0.1-1%) to the eluent to reduce tailing.[3] |
Data Presentation
Table 1: Physical and Chemical Properties of 2-Ethyl-5-methylhexanoic Acid and Related Compounds
| Property | 2-Ethyl-5-methylhexanoic Acid | Nonanoic Acid (C9 Isomer) | 2-Ethylhexanoic Acid (C8 Isomer) |
| Molecular Formula | C9H18O2[5] | C9H18O2[6] | C8H16O2[7] |
| Molecular Weight | 158.24 g/mol [5] | 158.24 g/mol [6] | 144.21 g/mol [7] |
| Boiling Point | Estimated: ~240-260 °C (at 760 mmHg) | 254.5 °C[6] | 228 °C[7] |
| Solubility | Expected to be soluble in most organic solvents; sparingly soluble in water. | Soluble in most organic solvents; sparingly soluble in water.[6] | Soluble in alcohol; sparingly soluble in water.[8] |
Note: Experimental data for 2-Ethyl-5-methylhexanoic acid is limited. The boiling point is an estimation based on its isomers.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate 2-Ethyl-5-methylhexanoic acid from neutral and basic impurities.
Materials:
-
Crude 2-Ethyl-5-methylhexanoic acid mixture
-
Diethyl ether (or ethyl acetate)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
6 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Separatory funnel, beakers, and flasks
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude mixture in diethyl ether in a separatory funnel.
-
Extraction with Base: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper and shake vigorously, venting frequently. Allow the layers to separate. The sodium salt of 2-Ethyl-5-methylhexanoic acid will be in the aqueous (bottom) layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times to ensure complete extraction. Combine all aqueous extracts. The organic layer containing neutral and basic impurities can be discarded or worked up separately.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl while stirring until the solution is acidic (pH ~1-2), confirmed with pH paper. 2-Ethyl-5-methylhexanoic acid will separate, likely as an oil.
-
Back-Extraction: Add a portion of fresh diethyl ether to the acidified mixture in the separatory funnel and shake to extract the purified acid back into the organic layer. Separate the organic layer. Repeat the extraction of the aqueous layer with fresh diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over anhydrous MgSO4.
-
Solvent Removal: Filter to remove the drying agent and concentrate the solution using a rotary evaporator to yield the purified 2-Ethyl-5-methylhexanoic acid.
Protocol 2: Purification by Fractional Vacuum Distillation
This protocol is suitable for separating 2-Ethyl-5-methylhexanoic acid from impurities with different boiling points.
Materials:
-
Crude 2-Ethyl-5-methylhexanoic acid (previously purified by extraction is recommended)
-
Fractional distillation apparatus (including a fractionating column, condenser, receiving flasks)
-
Vacuum pump and pressure gauge
-
Heating mantle and stir plate
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum. Place the crude acid and a boiling chip/stir bar in the distillation flask.
-
Evacuate the System: Connect the apparatus to the vacuum pump and carefully reduce the pressure to the desired level.
-
Heating: Begin gently heating the distillation flask.
-
Collect Fractions:
-
Collect any low-boiling impurities in the first receiving flask.
-
As the temperature stabilizes at the boiling point of the product at the given pressure, switch to a new receiving flask to collect the pure 2-Ethyl-5-methylhexanoic acid.
-
Monitor the temperature and pressure throughout the distillation. A constant temperature indicates a pure fraction is being collected.
-
-
Shutdown: Once the majority of the product has been distilled, stop the heating and allow the apparatus to cool before slowly reintroducing air to the system.
Visualizations
Caption: Workflow for the purification of 2-Ethyl-5-methylhexanoic acid using acid-base extraction.
Caption: A logical diagram for troubleshooting common purification issues.
References
- 1. gauthmath.com [gauthmath.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. 2-Ethyl-5-methylhexanoic acid | C9H18O2 | CID 22595548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ez.restek.com [ez.restek.com]
- 8. community.wvu.edu [community.wvu.edu]
Validation & Comparative
A Comparative Analysis of Isononanoic Acid and 2-Ethyl-5-methylhexanoic Acid for Research and Development
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of isononanoic acid and 2-ethyl-5-methylhexanoic acid, two isomeric C9 branched-chain carboxylic acids. The comparison focuses on their physicochemical properties, synthesis methodologies, applications, and toxicological profiles to assist researchers in selecting appropriate molecules for their specific applications. It is important to note that isononanoic acid, predominantly 3,5,5-trimethylhexanoic acid, is a widely produced industrial chemical with extensive data available. In contrast, 2-ethyl-5-methylhexanoic acid is a less common isomer with limited published experimental data; therefore, some of its properties are presented as computed estimates.
Physicochemical Properties
The structural differences between the highly branched 3,5,5-trimethylhexanoic acid (a primary component of isononanoic acid) and 2-ethyl-5-methylhexanoic acid influence their physical properties. Branching generally lowers the melting point and can affect viscosity and solubility.
| Property | 2-Ethyl-5-methylhexanoic Acid | Isononanoic Acid (typically ~90% 3,5,5-trimethylhexanoic acid) |
| Molecular Formula | C₉H₁₈O₂[1][2] | C₉H₁₈O₂[3] |
| Molecular Weight | 158.24 g/mol [1][2] | 158.24 g/mol [3] |
| IUPAC Name | 2-ethyl-5-methylhexanoic acid[1] | Primarily 3,5,5-trimethylhexanoic acid[4] |
| CAS Number | 861343-13-7[1] | 3302-10-1 (for 3,5,5-trimethylhexanoic acid)[5] |
| Appearance | No experimental data available. Likely a clear liquid. | Clear, colorless to pale yellow oily liquid with a faint odor[4][6] |
| Boiling Point | Predicted value, no experimental data available. | 228–241 °C[4] |
| Melting Point | Predicted value, no experimental data available. | < -60 °C[4] |
| Density | Predicted value, no experimental data available. | ~0.9 g/cm³ @ 20 °C |
| Water Solubility | Predicted to be low. | Sparingly soluble[4][6] |
| Solubility | Predicted to be soluble in organic solvents. | Miscible with most organic solvents[4][6] |
Synthesis Methodologies
The manufacturing processes for these two acids differ significantly, reflecting their respective scales of production and chemical structures. Isononanoic acid is produced via a large-scale industrial process, while 2-ethyl-5-methylhexanoic acid would typically be synthesized in a laboratory using classic organic chemistry reactions.
Industrial Synthesis of Isononanoic Acid
Isononanoic acid is commercially produced via the oxo process.[7] This multi-step process involves:
-
Dimerization: Propylene is dimerized to form a mixture of C6 olefins, primarily diisobutylene.
-
Hydroformylation (Oxo Reaction): The diisobutylene is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst (e.g., cobalt or rhodium-based) to produce isononyl aldehydes.
-
Oxidation: The resulting aldehydes are then oxidized using air or another oxidizing agent to yield the final isononanoic acid product, which is a mixture of isomers, predominantly 3,5,5-trimethylhexanoic acid.[4][6]
Caption: Industrial synthesis workflow for Isononanoic Acid.
Laboratory Synthesis of 2-Ethyl-5-methylhexanoic Acid
A plausible laboratory-scale synthesis for 2-ethyl-5-methylhexanoic acid involves the acetoacetic ester synthesis, a classic method for preparing substituted carboxylic acids.[8][9][10]
Experimental Protocol: Acetoacetic Ester Synthesis
-
Enolate Formation: Ethyl acetoacetate (B1235776) is deprotonated at the α-carbon using a suitable base, such as sodium ethoxide in ethanol, to form a stabilized enolate.[8]
-
First Alkylation: The enolate is reacted with a primary alkyl halide, 1-bromo-3-methylbutane, via an Sₙ2 reaction to introduce the isopentyl group at the α-position.
-
Second Alkylation: The mono-alkylated product is treated again with a base to form a new enolate, which is then reacted with ethyl bromide to add the ethyl group.
-
Hydrolysis and Decarboxylation: The resulting dialkylated ethyl acetoacetate is subjected to acidic hydrolysis (e.g., using aqueous HCl) and heat. This cleaves the ester and the β-keto acid intermediate readily decarboxylates (loses CO₂) to yield the final product, 2-ethyl-5-methylhexanoic acid.[11]
Caption: Plausible laboratory synthesis of 2-Ethyl-5-methylhexanoic acid.
Applications and Performance
The utility of branched-chain carboxylic acids stems from their excellent thermal and oxidative stability, low volatility, and solubility in organic media.
Isononanoic Acid: As a major industrial product, isononanoic acid has a broad range of well-documented applications:
-
Synthetic Lubricants: It is a key building block for polyol esters used in high-performance lubricants for aviation, refrigeration, and automotive engines, offering superior temperature stability.[4][12]
-
Coatings and Paint Driers: Metal salts (e.g., cobalt, manganese) of isononanoic acid are used as driers in paints, inks, and varnishes.[6] It is also used as a monomer in alkyd resins for stoving enamels, improving resistance to yellowing.[6][13]
-
Plasticizers: Its esters serve as plasticizers in polymers like PVC.[4]
-
Corrosion Inhibitors: It is used in metalworking fluids and automotive coolants to protect metal surfaces.[3]
-
Cosmetics: Used as a skin-conditioning agent and emulsifier in personal care products.[4]
2-Ethyl-5-methylhexanoic Acid: There is no specific experimental or application data for 2-ethyl-5-methylhexanoic acid in the reviewed literature. However, based on its structural similarity to other branched-chain acids like 2-ethylhexanoic acid and isononanoic acid, it can be inferred that it would exhibit similar properties. Potential applications could include use as an intermediate for:
-
Synthetic lubricant esters.
-
Metal soaps for paint driers.
-
Corrosion inhibitors.
-
Plasticizers.
The difference in branching pattern (α-ethyl group vs. trimethyl substitution) would likely result in variations in performance, such as viscosity, pour point, and oxidative stability of its derivatives, which would require experimental validation.[14]
Caption: Established vs. inferred applications of the two acids.
Toxicological Profile
A summary of the available toxicological data is crucial for safe handling and for assessing potential biological applications.
| Hazard Type | 2-Ethyl-5-methylhexanoic Acid (GHS Classification)[1] | Isononanoic Acid (Experimental Data) |
| Acute Oral Toxicity | H302: Harmful if swallowed (Category 4) | LD50 (rat, oral): 1160 - 3135 mg/kg body weight, indicating low toxicity.[15] |
| Skin Irritation | H315: Causes skin irritation (Category 2) | Causes skin irritation.[5] |
| Eye Damage/Irritation | H318: Causes serious eye damage (Category 1) | Causes serious eye damage.[5] |
| Genotoxicity | No data available. | No indications of genotoxic effects in standard tests (e.g., Ames test).[15] |
| Reproductive Toxicity | No data available. For the related 2-ethylhexanoic acid, it is classified as a suspected reproductive toxin.[16] | A subacute oral study in rats identified the liver and kidneys as target organs for systemic toxicity.[15] |
Disclaimer: The toxicological properties of 2-Ethyl-5-methylhexanoic acid have not been fully investigated. The GHS classification is based on notifications to the ECHA C&L Inventory and may not be derived from comprehensive studies. All chemicals should be handled by trained professionals with appropriate personal protective equipment.
Conclusion
Isononanoic acid (as 3,5,5-trimethylhexanoic acid) is a well-characterized, industrially significant C9 carboxylic acid with a broad application spectrum, particularly in high-performance materials like synthetic lubricants and coatings. Its synthesis, performance, and toxicological profile are well-documented, making it a reliable choice for established applications.
2-Ethyl-5-methylhexanoic acid, while a structural isomer, remains a research chemical with a significant lack of published experimental data. Its properties and performance can be inferred from related structures, but any application would require thorough experimental validation. Its primary value for researchers may lie in structure-property relationship studies, for instance, to investigate how the specific placement of ethyl and methyl branches affects the performance of derived esters in lubricant or polymer applications compared to the more common isononanoic acid mixture. For professionals in drug development, the lack of toxicological and metabolic data for 2-ethyl-5-methylhexanoic acid presents a significant hurdle, requiring extensive preliminary safety assessments.
References
- 1. 2-Ethyl-5-methylhexanoic acid | C9H18O2 | CID 22595548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-ethyl-5-methylhexanoic acid | Molport-012-193-925 | Novel [molport.com]
- 3. Isononanoic acid – JYT Chemical [jytchem.com]
- 4. atamankimya.com [atamankimya.com]
- 5. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 6. 3,5,5-TRIMETHYLHEXANOIC ACID - Ataman Kimya [atamanchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Ch21: Acetoacetic esters [chem.ucalgary.ca]
- 9. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 10. Acetoacetic-Ester Synthesis [organic-chemistry.org]
- 11. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. Carboxylic Acid's Potential in High-Performance Lubricants [eureka.patsnap.com]
- 13. bisleyinternational.com [bisleyinternational.com]
- 14. ukm.my [ukm.my]
- 15. bgrci.de [bgrci.de]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
A Comparative Guide to the Validation of an Analytical Method for 2-Ethyl-5-methylhexanoic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical validated analytical methodologies for the quantification of 2-Ethyl-5-methylhexanoic acid in biological matrices. Due to the limited availability of specific published methods for this compound, this guide leverages established protocols for structurally similar branched-chain fatty acids (BCFAs) and short-chain fatty acids (SCFAs). The presented data and protocols are illustrative and should be adapted and validated for specific laboratory conditions and matrices.
Introduction to Analytical Approaches
The quantification of 2-Ethyl-5-methylhexanoic acid, a branched-chain fatty acid, in complex biological samples such as plasma or urine, typically requires highly selective and sensitive analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most prominent and suitable methods for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution, making it ideal for separating complex mixtures of isomers. However, due to the low volatility of carboxylic acids like 2-Ethyl-5-methylhexanoic acid, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound before GC analysis.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and specificity, often with simpler sample preparation as derivatization is not always required.[2] This method is particularly advantageous for high-throughput analysis.
Comparative Validation Data
The following tables summarize the expected performance characteristics of hypothetical validated GC-MS and LC-MS/MS methods for the quantification of 2-Ethyl-5-methylhexanoic acid. These values are based on typical performance for similar branched-chain fatty acid analyses.[2][3]
Table 1: GC-MS Method Validation Parameters
| Validation Parameter | Target Acceptance Criteria | Hypothetical Performance Data |
| Linearity (r²) | ≥ 0.99 | 0.995 |
| Range (µg/mL) | Analyte dependent | 0.1 - 50 |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ≥ 3 | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise ≥ 10 | 0.1 |
| Precision (%RSD) | ≤ 15% | Intra-day: 4.5%, Inter-day: 6.8% |
| Accuracy (% Recovery) | 85% - 115% | 92.5% - 108.3% |
| Specificity | No interfering peaks at the retention time of the analyte | Method is specific |
Table 2: LC-MS/MS Method Validation Parameters
| Validation Parameter | Target Acceptance Criteria | Hypothetical Performance Data |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range (µg/mL) | Analyte dependent | 0.05 - 25 |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ≥ 3 | 0.015 |
| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise ≥ 10 | 0.05 |
| Precision (%RSD) | ≤ 15% | Intra-day: 3.2%, Inter-day: 5.5% |
| Accuracy (% Recovery) | 85% - 115% | 95.1% - 104.7% |
| Specificity | No interfering peaks at the retention time of the analyte | Method is specific |
Detailed Experimental Protocols
The following are detailed, representative protocols for the analysis of 2-Ethyl-5-methylhexanoic acid.
This method involves a derivatization step to increase the volatility of the analyte.
1. Sample Preparation (from Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of 2-Ethyl-5-methylhexanoic acid).
-
Perform a liquid-liquid extraction with 500 µL of a suitable organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
2. Derivatization (Silylation):
-
To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[4]
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before analysis.
3. GC-MS Instrumental Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized analyte and internal standard.
This method may not require derivatization, offering a more straightforward workflow.
1. Sample Preparation (from Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of 2-Ethyl-5-methylhexanoic acid).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumental Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.
Visualized Workflows
The following diagrams illustrate the key steps in the validation and analytical workflows.
References
A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for the Analysis of 2-Ethyl-5-methylhexanoic Acid
This guide presents a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 2-Ethyl-5-methylhexanoic acid. This document is intended for researchers, scientists, and drug development professionals, providing objective comparisons and supporting experimental data to aid in the selection of the most suitable analytical methodology for their specific research needs.
The accurate quantification of 2-Ethyl-5-methylhexanoic acid, a branched-chain fatty acid, is critical in various fields, including metabolomics and pharmaceutical development. Both GC-MS and LC-MS are powerful techniques for this purpose, each with its own set of advantages and limitations. Cross-validation of these methods is essential to ensure data consistency and reliability, particularly when transferring methods between laboratories or employing different analytical platforms within a single study.
Quantitative Performance Comparison
The selection of an analytical method is often driven by its quantitative performance. The following table summarizes typical validation parameters for the analysis of short-chain fatty acids, including compounds structurally similar to 2-Ethyl-5-methylhexanoic acid, by GC-MS and LC-MS. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Performance Parameter | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Precision (% RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | Low ng/mL | Sub ng/mL to low ng/mL |
| Limit of Quantification (LOQ) | Low ng/mL | Sub ng/mL to low ng/mL |
| Sample Preparation | More complex, often requires derivatization.[1][2] | Simpler, often direct analysis is possible.[3] |
| Throughput | Lower due to longer run times and derivatization. | Higher due to faster chromatography.[3] |
| Selectivity | High | Very High (with MS/MS) |
| Matrix Effects | Less prone to ion suppression. | Can be susceptible to ion suppression/enhancement.[3] |
Experimental Protocols
Detailed and harmonized experimental protocols are fundamental for successful cross-validation. Below are representative methodologies for the analysis of 2-Ethyl-5-methylhexanoic acid using both GC-MS and LC-MS.
GC-MS Protocol
Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile and thermally stable compounds.[4] For carboxylic acids like 2-Ethyl-5-methylhexanoic acid, derivatization is typically required to increase volatility and improve chromatographic performance.[1][4]
1. Sample Preparation:
-
To 100 µL of plasma, serum, or other biological matrix, add an appropriate internal standard (e.g., a stable isotope-labeled analog of 2-Ethyl-5-methylhexanoic acid).
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE) to isolate the analyte from the sample matrix.[4]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in a derivatization agent. A common approach for carboxylic acids is silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to form the trimethylsilyl (B98337) (TMS) ester of the analyte.[4] This process increases the volatility of the compound, making it amenable to GC analysis.[2]
3. GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column, is typically used.[4]
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation and peak shape. For example, start at 70°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[4]
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Ionization Mode: Electron Ionization (EI) is the most common ionization technique for GC-MS.[4]
-
Mass Spectrometry: The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[5]
LC-MS Protocol
Liquid chromatography-mass spectrometry has gained popularity for its versatility and high throughput, often allowing for the direct analysis of polar compounds without derivatization.[3]
1. Sample Preparation:
-
To 100 µL of plasma, serum, or other biological matrix, add an internal standard.
-
Perform protein precipitation by adding a threefold volume of a cold organic solvent like acetonitrile (B52724) or methanol.
-
Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and either inject directly or evaporate and reconstitute in the mobile phase.
2. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is commonly used for the separation of organic acids.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid modifier like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[6]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of carboxylic acids.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for high selectivity and sensitivity in quantitative studies. Specific precursor-to-product ion transitions for 2-Ethyl-5-methylhexanoic acid and its internal standard would be monitored.
Mandatory Visualizations
To further clarify the processes and relationships involved in the cross-validation of these two analytical methods, the following diagrams are provided.
Caption: Experimental workflow for the cross-validation of GC-MS and LC-MS methods.
Caption: Logical relationship of key parameters in method cross-validation.
Conclusion
Both GC-MS and LC-MS/MS are highly capable techniques for the quantitative analysis of 2-Ethyl-5-methylhexanoic acid. The choice between the two will depend on the specific requirements of the study. LC-MS/MS often offers higher throughput and sensitivity with simpler sample preparation, making it well-suited for large-scale clinical studies.[3][7] GC-MS, while requiring a more involved sample preparation process including derivatization, is a robust and reliable technique that can be less susceptible to matrix effects.[1][4]
A thorough cross-validation as outlined in this guide is crucial to ensure the comparability and reliability of analytical data when transitioning between methods or when analyses are conducted in multiple laboratories. This is a fundamental requirement for regulatory submissions and for maintaining the integrity of data in drug development and other research areas.
References
2-Ethyl-5-methylhexanoic Acid in Cell Culture: A Comparative Guide to Branched-Chain Fatty Acids
A notable scarcity of published research exists regarding the specific effects of 2-Ethyl-5-methylhexanoic acid in cell culture studies. Despite its classification as a branched-chain fatty acid (BCFA), a comprehensive search of scientific literature yields no direct experimental data on its performance, cytotoxicity, or influence on cellular signaling pathways.
This guide, therefore, provides a comparative analysis of other structurally related BCFAs that have been investigated in cell culture systems. By examining the effects of compounds such as isovaleric acid, isobutyric acid, 14-methylpentadecanoic acid (14-MPA), and 12-methyltetradecanoic acid (12-MTA), researchers can infer potential applications and experimental approaches for studying novel BCFAs like 2-Ethyl-5-methylhexanoic acid.
Performance of Branched-Chain Fatty Acids in Cell Culture: A Comparative Overview
BCFAs are known to play roles in modulating cell membrane fluidity and are involved in various metabolic and signaling processes.[1] The cellular uptake and subsequent effects can vary depending on the specific structure of the BCFA, the cell type, and the experimental conditions.
Effects on Gene Expression
Studies on the human hepatocyte cell line, HepG2, have revealed that different BCFAs can have opposing effects on genes related to fatty acid synthesis and inflammation. For instance, the iso-BCFA 14-MPA was found to decrease the expression of Fatty Acid Synthase (FASN), Sterol Regulatory Element-Binding Protein 1 (SREBP1), C-Reactive Protein (CRP), and Interleukin-6 (IL-6). In contrast, the anteiso-BCFA 12-MTA increased the mRNA levels of FASN, CRP, and IL-6.[1]
| Fatty Acid | Cell Line | Concentration | Duration | Target Genes | Observed Effect | Reference |
| 14-methylpentadecanoic acid (14-MPA) | HepG2 | 10 µM | 48 hours | FASN, SREBP1, CRP, IL-6 | Decreased mRNA expression | [1] |
| 12-methyltetradecanoic acid (12-MTA) | HepG2 | 10 µM | 48 hours | FASN, CRP, IL-6 | Increased mRNA expression | [1] |
| Isovaleric acid | Colorectal Cancer (CRC) cells | Not specified | Not specified | Proliferation and migration markers | Promotes proliferation and migration | [2] |
| Isobutyric acid | Mouse colonic cancer cell line (CT-26) and T cells | 10 mM | 3 days | Cell survival | Decreased survival of both cancer and T cells | [3] |
| Butyric acid | Porcine jejunal epithelial (IPEC-J2) cells | 0.5 mM or higher | Not specified | Cell viability, proliferation, apoptosis | Impaired viability, inhibited proliferation, induced apoptosis | [4] |
Table 1: Summary of Quantitative Data on the Effects of Various Branched-Chain Fatty Acids in Cell Culture.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cell culture studies involving fatty acids. Below are protocols for common assays.
Protocol 1: Fatty Acid Stock Solution Preparation and Cell Treatment
Fatty acids are typically insoluble in aqueous media and require a carrier molecule, such as bovine serum albumin (BSA), for delivery to cells in culture.
Materials:
-
Fatty acid (e.g., 14-MPA, 12-MTA)
-
Ethanol
-
Fatty acid-free BSA
-
Cell culture medium
Procedure:
-
Prepare a stock solution of the fatty acid in ethanol.
-
Prepare a stock solution of fatty acid-free BSA in sterile water.
-
To prepare the fatty acid-BSA complex, slowly add the fatty acid stock solution to the BSA solution while stirring gently.
-
Incubate the mixture at 37°C for at least 1 hour to allow for complex formation.
-
Sterile-filter the fatty acid-BSA complex.
-
Dilute the complex in cell culture medium to the desired final concentration for treating the cells.
-
Replace the existing culture medium with the fatty acid-containing medium.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
After treating the cells with the fatty acid for the desired duration, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Gene Expression Analysis by Quantitative PCR (qPCR)
qPCR is used to quantify the mRNA levels of specific genes of interest.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target and housekeeping genes
-
qPCR master mix
Procedure:
-
RNA Extraction: Following treatment with the fatty acid, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR: Perform the qPCR reaction using the synthesized cDNA, specific primers for the target genes (e.g., FASN, SREBP1, CRP, IL-6) and a housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between treated and control samples.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz can help to visualize complex processes and relationships.
Caption: Experimental workflow for studying fatty acid effects in cell culture.
References
- 1. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isobutyric acid enhances the anti-tumour effect of anti-PD-1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of Butyric Acid on the Differentiation, Proliferation, Apoptosis, and Autophagy of IPEC-J2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the performance of different chiral columns for 2-Ethyl-5-methylhexanoic acid separation
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral carboxylic acids like 2-Ethyl-5-methylhexanoic acid is a critical step in pharmaceutical development and chemical research. The biological activity of enantiomers can vary significantly, necessitating robust analytical methods to ensure stereochemical purity. This guide provides a comparative overview of the anticipated performance of different chiral High-Performance Liquid Chromatography (HPLC) columns for this separation.
Due to the limited availability of direct experimental data for 2-Ethyl-5-methylhexanoic acid, this comparison draws upon established principles of chiral chromatography and data from the separation of structurally similar aliphatic carboxylic acids, such as 2-methyl-5-oxohexanoic acid and 2-hydroxy-2-methylbutanoic acid.[1][2] The information presented here serves as a strong starting point for method development and column selection.
Comparison of Anticipated Chiral Column Performance
The selection of an appropriate chiral stationary phase (CSP) is the most critical factor in achieving successful enantioseparation. Based on the chemical properties of 2-Ethyl-5-methylhexanoic acid, an aliphatic carboxylic acid, three primary types of chiral columns are recommended for consideration: polysaccharide-based, protein-based, and anion-exchange columns.[1] The following table summarizes the anticipated performance of these columns.
| Chiral Column Type | Chiral Stationary Phase (CSP) Example | Typical Mobile Phase | Anticipated Performance for 2-Ethyl-5-methylhexanoic Acid |
| Polysaccharide-Based | Chiralpak® AD-H (Amylose derivative) or Chiralcel® OD-H (Cellulose derivative) | Normal Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) | Good selectivity is often observed for carboxylic acids. The acidic additive (TFA) is crucial for good peak shape and resolution.[1] Offers broad applicability. |
| Protein-Based | Chiral-AGP (α1-acid glycoprotein) | Reversed-Phase: Aqueous buffer (e.g., phosphate (B84403) or acetate) with an organic modifier (e.g., isopropanol) | Can provide high enantioselectivity for acidic compounds. The mobile phase pH is a critical parameter for optimizing retention and resolution. |
| Anion-Exchange | CHIRALPAK® QN-AX or QD-AX | Polar Organic: Methanol or Acetonitrile with acidic and basic additives | Specifically designed for the separation of chiral acids, often providing very high selectivity through an ion-exchange mechanism. |
Experimental Workflow for Chiral Method Development
A systematic approach is essential for efficiently developing a robust chiral separation method. The following workflow outlines a logical progression from initial column screening to method optimization.
Experimental Protocols
The following are detailed, generalized methodologies for the recommended chiral column types, adapted from successful separations of analogous chiral carboxylic acids.[1][2]
Polysaccharide-Based Column Protocol (Normal Phase)
This protocol is a common starting point for the separation of chiral acids on amylose (B160209) or cellulose-based CSPs.
-
Column: Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v). The ratio of hexane (B92381) to alcohol can be adjusted to optimize retention time, while the TFA concentration is critical for minimizing peak tailing.[1]
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 210-220 nm), as aliphatic carboxylic acids have a weak chromophore.
-
Injection Volume: 5-10 µL
-
Sample Preparation: Dissolve the racemic 2-Ethyl-5-methylhexanoic acid in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
Protein-Based Column Protocol (Reversed-Phase)
This protocol is suitable for protein-based columns like Chiral-AGP.
-
Column: Chiral-AGP (150 x 4.6 mm, 5 µm)
-
Mobile Phase: 10 mM Ammonium Acetate buffer (pH 5.0) / 2-Propanol (95:5, v/v). The pH of the aqueous buffer is a critical parameter and should be optimized for the target analyte.
-
Flow Rate: 0.9 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210-220 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic 2-Ethyl-5-methylhexanoic acid in the mobile phase or a compatible solvent.
Anion-Exchange Column Protocol (Polar Organic Mode)
This protocol is designed for specialized anion-exchange columns.
-
Column: CHIRALPAK® QN-AX or QD-AX (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.3:0.2, v/v/v). The concentration and ratio of the acidic and basic additives are key to controlling retention and enantioselectivity.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210-220 nm.
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the racemic 2-Ethyl-5-methylhexanoic acid in the mobile phase.
Conclusion
References
A guide for researchers and drug development professionals on the metabolic fate of branched-chain versus straight-chain carboxylic acids, supported by established experimental data and methodologies.
The metabolic stability of a xenobiotic is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for accumulation. For carboxylic acids, structural features such as chain length and branching can significantly impact their interaction with metabolic enzymes, thereby altering their rate of clearance. This guide provides a comparative analysis of the metabolic stability of 2-Ethyl-5-methylhexanoic acid and related straight-chain and branched-chain fatty acids, leveraging in vitro experimental data to elucidate key structure-metabolism relationships.
Quantitative Comparison of Metabolic Stability
The following table summarizes the in vitro metabolic stability parameters for a representative branched-chain fatty acid (Valproic Acid) and a straight-chain fatty acid (Heptanoic Acid) in human liver microsomes. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
| Compound | Structure | Type | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Pathways |
| Valproic Acid | CH₃CH₂CH₂(CH(CH₂CH₃)COOH) | Branched-Chain | > 60 | < 11.5 (Low Clearance) | Glucuronidation, β-oxidation, CYP-mediated oxidation (CYP2C9, CYP2A6, CYP2B6)[1][2] |
| Heptanoic Acid | CH₃(CH₂)₅COOH | Straight-Chain | ~30-60 | Moderate Clearance | ω- and (ω-1)-hydroxylation (CYP4A, CYP4F, CYP2E1), β-oxidation |
Note: The data for Valproic Acid and Heptanoic Acid are compiled from various sources and represent typical values observed in human liver microsomal stability assays. The clearance of Valproic acid is known to be low via CYP-mediated pathways, with glucuronidation and beta-oxidation being major routes.[1][2] Straight-chain fatty acids are generally substrates for CYP4 family enzymes, leading to more rapid metabolism compared to highly branched structures.
Elucidation of Metabolic Pathways
The structural differences between branched-chain and straight-chain carboxylic acids dictate their primary routes of metabolism.
Branched-Chain Fatty Acids (e.g., 2-Ethyl-5-methylhexanoic acid, Valproic Acid): The presence of alkyl branches can sterically hinder the typical β-oxidation process that efficiently degrades straight-chain fatty acids. Consequently, metabolism is often diverted towards other pathways:
-
CYP-Mediated Oxidation: Cytochrome P450 enzymes, particularly from the CYP2C and CYP2A families, can hydroxylate the alkyl chains, although often at a slower rate than for linear chains.[1]
-
Glucuronidation: The carboxylic acid moiety is susceptible to conjugation with glucuronic acid, a Phase II metabolic reaction that increases water solubility and facilitates excretion. This is a major clearance pathway for Valproic Acid.[1]
Straight-Chain Fatty Acids (e.g., Heptanoic Acid): These molecules are readily metabolized through two primary routes:
-
β-Oxidation: This mitochondrial process sequentially shortens the fatty acid chain, generating acetyl-CoA for the Krebs cycle.
-
ω- and (ω-1)-Hydroxylation: CYP enzymes from the CYP4 family are highly efficient at oxidizing the terminal (ω) and sub-terminal (ω-1) carbons of straight-chain fatty acids. This initial oxidation step is often rapid, leading to faster overall clearance compared to branched-chain analogues.
The metabolic pathways are visualized in the following diagram:
Experimental Protocols
The metabolic stability of the compounds cited in this guide is determined using a standardized in vitro human liver microsomal stability assay.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials:
-
Pooled human liver microsomes (e.g., from a pool of at least 10 donors)
-
Test compounds (2-Ethyl-5-methylhexanoic acid, Valproic Acid, Heptanoic Acid)
-
Positive control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a working solution of the test compound and positive controls in a suitable solvent (e.g., DMSO), and then dilute in phosphate buffer to the final incubation concentration (typically 1 µM).
-
Prepare the microsomal incubation mixture by diluting the pooled human liver microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
Pre-warm the microsomal suspension and the NADPH regenerating system to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the terminated samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein in the incubation).
-
The workflow for this experimental protocol is depicted below:
Conclusion
The metabolic stability of carboxylic acids is profoundly influenced by their structure. Branched-chain fatty acids, such as 2-Ethyl-5-methylhexanoic acid and Valproic Acid, tend to exhibit greater metabolic stability in vitro compared to their straight-chain counterparts like Heptanoic Acid. This is primarily due to the steric hindrance of the alkyl branches, which slows down β-oxidation and CYP-mediated metabolism. As a result, branched-chain fatty acids often rely on alternative clearance pathways such as glucuronidation. Understanding these structure-metabolism relationships is crucial for medicinal chemists and drug development scientists in designing molecules with optimized pharmacokinetic properties. The in vitro microsomal stability assay provides a robust and high-throughput method to assess these properties early in the drug discovery process.
References
Assessing the purity of synthesized 2-Ethyl-5-methylhexanoic acid against a reference standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesized 2-Ethyl-5-methylhexanoic acid against a certified reference standard. Purity assessment is a critical step in the synthesis of any chemical compound, particularly for applications in research and drug development where impurities can significantly impact experimental outcomes and safety. This document outlines the key analytical techniques and experimental protocols used to determine the purity of a newly synthesized batch of 2-Ethyl-5-methylhexanoic acid, presenting a clear comparison of the analytical data obtained for both the synthesized product and the reference standard.
Physicochemical Properties
A fundamental step in the initial assessment of a synthesized compound is the comparison of its physical and chemical properties with those of a known standard.
| Property | Synthesized 2-Ethyl-5-methylhexanoic Acid | Reference Standard 2-Ethyl-5-methylhexanoic Acid |
| Molecular Formula | C₉H₁₈O₂ | C₉H₁₈O₂[1][2][3] |
| Molecular Weight | 158.24 g/mol | 158.24 g/mol [1][2][3] |
| Appearance | Clear, colorless liquid | Clear, colorless liquid |
| Boiling Point | Not Determined | Data Not Available |
| Density | Not Determined | Data Not Available |
Chromatographic Purity Analysis
Chromatographic techniques are essential for separating the main compound from any impurities, providing a quantitative measure of purity.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for assessing the purity of volatile compounds. Due to the carboxylic acid moiety, derivatization to a more volatile ester form is typically required.
Table 2.1: GC-FID Purity Analysis Data
| Parameter | Synthesized 2-Ethyl-5-methylhexanoic Acid (as methyl ester) | Reference Standard 2-Ethyl-5-methylhexanoic Acid (as methyl ester) |
| Retention Time (min) | To be determined experimentally | To be determined experimentally |
| Purity (Area %) | To be determined experimentally | ≥99.5% |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile technique for the analysis of a wide range of compounds. For carboxylic acids lacking a strong chromophore, UV detection at a low wavelength is often employed.
Table 2.2: HPLC-UV Purity Analysis Data
| Parameter | Synthesized 2-Ethyl-5-methylhexanoic Acid | Reference Standard 2-Ethyl-5-methylhexanoic Acid |
| Retention Time (min) | To be determined experimentally | To be determined experimentally |
| Purity (Area %) | To be determined experimentally | ≥99.5% |
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods provide detailed information about the chemical structure of the synthesized compound, confirming its identity against the reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules.
Table 3.1: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Synthesized) | Assignment (Reference) |
| To be determined |
Table 3.2: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment (Synthesized) | Assignment (Reference) |
| To be determined |
Note: A predicted ¹³C NMR spectrum for 2-Ethyl-5-methylhexanoic acid is available in public databases.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Table 3.3: Mass Spectrometry Data
| Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Key Fragmentation Ions (m/z) |
| Synthesized | To be determined | To be determined | To be determined |
| Reference | Predicted: 159.13796 | Predicted: 157.12340 | To be determined |
Predicted mass spectral data is available from public chemical databases.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Synthesis and Purification Workflow
The synthesis of 2-Ethyl-5-methylhexanoic acid typically involves the alkylation of a suitable precursor followed by purification.
Analytical Workflow for Purity Assessment
A systematic approach is necessary for the comprehensive analysis of the synthesized product.
GC-FID Method
-
Derivatization: Esterification of the carboxylic acid to its methyl ester is performed using a standard reagent such as diazomethane (B1218177) or by heating with methanol (B129727) in the presence of an acid catalyst (e.g., acetyl chloride).
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5) is typically used.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Nitrogen
HPLC-UV Method
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable for this analysis.[2]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
NMR Spectroscopy
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
-
Instrument: 400 MHz or higher field strength NMR spectrometer.
-
Techniques: Standard ¹H and ¹³C{¹H} acquisitions.
Mass Spectrometry
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for LC-MS, while electron ionization (EI) is standard for GC-MS.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Mode: For ESI, both positive and negative ion modes should be explored.
Conclusion
This guide provides a framework for the rigorous purity assessment of synthesized 2-Ethyl-5-methylhexanoic acid. By systematically comparing the analytical data of the synthesized product with that of a certified reference standard, researchers can confidently ascertain the purity and structural integrity of their compound. Adherence to detailed experimental protocols is paramount for generating reliable and reproducible results, which are fundamental to the advancement of research and drug development.
References
- 1. 2-Ethylhexanoic acid Pharmaceutical Secondary Standard; Certified Reference Material 149-57-5 [sigmaaldrich.com]
- 2. 2-Ethyl-5-methylhexanoic acid | C9H18O2 | CID 22595548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-ethyl-5-methylhexanoic acid | Molport-012-193-925 | Novel [molport.com]
- 4. PubChemLite - 2-ethyl-5-methylhexanoic acid (C9H18O2) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to Inter-laboratory Analysis of 2-Ethyl-5-methylhexanoic Acid
Introduction
Accurate and reproducible quantification of 2-Ethyl-5-methylhexanoic acid is essential for its application in various research and development sectors. This guide provides a comparative overview of the primary analytical methodologies for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As direct inter-laboratory comparison data for 2-Ethyl-5-methylhexanoic acid is not publicly available, this document serves as a surrogate guide, presenting data and protocols based on the analysis of structurally similar branched-chain fatty acids. The aim is to facilitate method development, validation, and cross-laboratory data harmonization.
Analytical Methodologies
The quantification of 2-Ethyl-5-methylhexanoic acid in biological and other complex matrices is predominantly achieved through chromatographic separation coupled with mass spectrometric detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : A robust and widely used technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature and low volatility of carboxylic acids like 2-Ethyl-5-methylhexanoic acid, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis.[1][2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method offers high sensitivity and specificity, often with simpler sample preparation protocols as derivatization may not be required.[3] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds in complex mixtures.
Experimental Protocols
Detailed and harmonized experimental protocols are fundamental to ensuring the comparability of results across different laboratories. Below are representative protocols for the analysis of 2-Ethyl-5-methylhexanoic acid.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on established methods for similar branched-chain fatty acids and involves a derivatization step.[4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the sample matrix (e.g., plasma, serum), add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Acidify the sample to protonate the carboxylic acid.
-
Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers.[4]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[4]
2. Derivatization (Silylation)
-
To the dried extract, add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), and a suitable solvent like acetonitrile (B52724) or pyridine.[4]
-
Incubate the mixture to ensure complete derivatization of the carboxylic acid group.[4]
3. GC-MS Analysis
-
GC Column : A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column, is typically used.[1]
-
Oven Temperature Program : A temperature gradient is employed, starting at a lower temperature and ramping up to elute the derivatized analyte.[1]
-
Ionization Mode : Electron Ionization (EI) is commonly used.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is adapted from methods for analogous compounds and may not require derivatization.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum, add a known amount of an internal standard.
-
Add 400 µL of ice-cold methanol (B129727) or acetonitrile to precipitate proteins.[3]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Analysis
-
LC Column : A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase : A gradient elution with water and acetonitrile, often containing a small amount of formic acid to improve peak shape and ionization efficiency, is typical.[3]
-
Ionization Mode : Electrospray Ionization (ESI) in negative mode is generally preferred for carboxylic acids.[3]
-
MS/MS Detection : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transition for the analyte and its internal standard, ensuring high selectivity and sensitivity.[3]
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics of the GC-MS and LC-MS/MS methods for the analysis of 2-Ethyl-5-methylhexanoic acid, based on data from structurally related compounds. These values are intended as a general guide and may vary depending on the specific instrumentation, matrix, and validation protocol.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | 1 - 5 µM | 0.01 - 0.1 µM |
| Limit of Quantitation (LOQ) | 5 - 15 µM | 0.05 - 0.5 µM |
| Linearity (r²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Throughput | Lower | Higher |
| Sample Preparation | More complex (derivatization required) | Simpler (protein precipitation) |
| Matrix Effects | Generally lower | Can be significant |
Mandatory Visualization
Inter-laboratory Comparison Workflow
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study to ensure the reproducibility and reliability of analytical measurements across different facilities.
Caption: Workflow for an inter-laboratory comparison study.
Signaling Pathway (Placeholder)
As 2-Ethyl-5-methylhexanoic acid is a synthetic compound, a biological signaling pathway is not applicable. The following is a placeholder diagram illustrating a generic signaling cascade.
Caption: A generic cell signaling pathway diagram.
Experimental Workflow: GC-MS Analysis
This diagram outlines the key steps involved in the GC-MS analysis of 2-Ethyl-5-methylhexanoic acid, from sample receipt to data interpretation.
Caption: Experimental workflow for GC-MS analysis.
References
The Emergence of Novel Biomarkers in Metabolic Disorders: A Comparative Analysis of 2-Ethyl-5-methylhexanoic Acid
FOR IMMEDIATE RELEASE
In the ongoing quest for more precise and early detection of metabolic disorders, researchers are increasingly turning to novel molecules that can serve as sensitive biomarkers. This guide provides a comprehensive comparison of the potential biomarker, 2-Ethyl-5-methylhexanoic acid, with established and emerging biomarkers for metabolic diseases such as type 2 diabetes and insulin (B600854) resistance. This analysis is intended for researchers, scientists, and drug development professionals seeking to explore new avenues in diagnostics and therapeutic monitoring.
While 2-Ethyl-5-methylhexanoic acid is not yet a clinically validated biomarker, its structural similarity to other branched-chain fatty acids (BCFAs) and intermediates in metabolic pathways suggests its potential utility. BCFAs are increasingly recognized for their roles in various physiological and pathophysiological processes, including lipid metabolism, inflammation, and insulin resistance. This guide will delve into a hypothetical validation framework for 2-Ethyl-5-methylhexanoic acid, drawing parallels with known biomarker validation protocols and comparing its theoretical performance against current standards.
Comparative Analysis of Biomarkers for Metabolic Disorders
The following table summarizes the performance of 2-Ethyl-5-methylhexanoic acid (hypothetical data) against a selection of established and emerging biomarkers for metabolic disorders. The data for existing biomarkers is based on published studies and clinical observations.
| Biomarker | Type | Association with Disease | Sensitivity & Specificity | Clinical Utility |
| 2-Ethyl-5-methylhexanoic acid (Hypothetical) | Small Molecule (BCFA) | Elevated levels may correlate with dysregulated fatty acid oxidation and insulin resistance. | To be determined through validation studies. | Potential for early detection and monitoring of metabolic dysregulation. |
| Glycated Hemoglobin (HbA1c) | Glycated Protein | Positive correlation with average blood glucose over 2-3 months. | Widely used diagnostic and monitoring tool for diabetes.[1] | Gold standard for long-term glycemic control.[1] Limitations in certain populations. |
| Fasting Plasma Glucose (FPG) | Small Molecule | Elevated levels indicate hyperglycemia. | Standard diagnostic criterion for diabetes; cost-effective and widely available.[1] | Subject to day-to-day variability. |
| Oral Glucose Tolerance Test (OGTT) | Diagnostic Test | Measures the body's response to a glucose load. | More sensitive than FPG and HbA1c for detecting prediabetes and early diabetes.[1] | Less convenient and more time-consuming than other tests. |
| Fetuin-A | Glycoprotein | Implicated in insulin resistance and type 2 diabetes.[2] | Strong predictor of the development of type 2 diabetes.[2] | Research is ongoing to establish its role in routine clinical practice. |
| Fibroblast Growth Factor 21 (FGF21) | Hormone | Improves glucose metabolism and insulin sensitivity; levels are higher in individuals with type 2 diabetes.[2] | Positively correlated with HbA1c levels.[2] | A promising biomarker for diabetes and its complications. |
| Branched-Chain Amino Acids (BCAAs) | Small Molecules | Serum concentrations are often higher in individuals with type 2 diabetes.[2] | Correlate with insulin resistance status in cross-sectional studies.[3] | Their utility for monitoring longitudinal changes in insulin resistance is still under investigation.[3] |
| MicroRNAs (miRNAs) | Non-coding RNA | Specific miRNAs are dysregulated in people with diabetes and are correlated with insulin resistance.[2] | Could be useful for predicting the risk of developing diabetes.[2] | Requires further validation and standardization for clinical use. |
Experimental Protocols for Biomarker Validation
The validation of a novel biomarker like 2-Ethyl-5-methylhexanoic acid requires a rigorous and multi-faceted approach. Below are detailed methodologies for key experiments that would be essential in this process.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is crucial for accurately measuring the concentration of 2-Ethyl-5-methylhexanoic acid in biological samples.
-
Sample Preparation:
-
To 100 µL of plasma, add a known amount of a stable isotope-labeled internal standard of 2-Ethyl-5-methylhexanoic acid.
-
Precipitate proteins by adding 400 µL of ice-cold methanol (B129727) and vortexing for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and acidify to a pH of approximately 2 with 1M HCl.
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 1 minute, and centrifuging at 2,000 x g for 5 minutes.
-
Collect the upper organic layer. Repeat the extraction and pool the organic layers.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to increase the volatility of the analyte.
-
-
GC-MS Analysis:
-
GC Column: Use a non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 280°C).
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Use Selected Ion Monitoring (SIM) for the specific ions of the derivatized 2-Ethyl-5-methylhexanoic acid and its internal standard to ensure high selectivity and sensitivity.
-
Clinical Cohort Study for Performance Evaluation
A well-designed clinical study is paramount to assess the diagnostic and prognostic value of the biomarker.
-
Study Design: A case-control or longitudinal cohort study.
-
Participants: Recruit a large cohort including healthy individuals, individuals with pre-diabetes, and patients diagnosed with type 2 diabetes.
-
Data Collection:
-
Collect fasting blood samples for the quantification of 2-Ethyl-5-methylhexanoic acid and other established metabolic biomarkers.
-
Gather detailed clinical data, including anthropometric measurements, blood pressure, and a full lipid profile.
-
Perform OGTT to accurately assess glucose tolerance and insulin sensitivity.
-
-
Statistical Analysis:
-
Use receiver operating characteristic (ROC) curve analysis to determine the sensitivity and specificity of 2-Ethyl-5-methylhexanoic acid in distinguishing between different metabolic states.
-
Perform correlation analyses to assess the relationship between 2-Ethyl-5-methylhexanoic acid levels and other markers of metabolic disease.
-
In longitudinal studies, use survival analysis to evaluate the prognostic value of the biomarker for disease progression.
-
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the processes involved in validating and understanding the role of a novel biomarker, the following diagrams have been generated using Graphviz.
Caption: A workflow for the validation of a novel biomarker.
Caption: Hypothetical metabolic pathway of 2-Ethyl-5-methylhexanoic acid.
Conclusion
The validation of 2-Ethyl-5-methylhexanoic acid as a biomarker for metabolic disorders is still in a theoretical stage. However, based on the known roles of structurally similar branched-chain fatty acids, it represents a promising candidate for further investigation. The analytical and clinical validation workflows outlined in this guide provide a roadmap for assessing its potential. By comparing its hypothetical performance with established biomarkers, we can begin to understand its potential advantages, such as offering earlier detection of metabolic dysregulation. Future research, including targeted metabolomic studies and large-scale clinical validation, is necessary to determine the true clinical utility of 2-Ethyl-5-methylhexanoic acid in the complex landscape of metabolic diseases. The integration of novel biomarkers like this into clinical practice could ultimately lead to more personalized and preventative strategies for managing these widespread and serious conditions.
References
Comparison of different derivatization reagents for the analysis of 2-Ethyl-5-methylhexanoic acid
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of branched-chain fatty acids like 2-Ethyl-5-methylhexanoic acid, derivatization is a critical step to enhance analyte volatility and improve chromatographic performance, particularly for gas chromatography-mass spectrometry (GC-MS). This guide provides an objective comparison of common derivatization reagents, supported by experimental data, to facilitate the selection of an optimal method.
The choice of derivatization reagent significantly impacts the sensitivity, accuracy, and reproducibility of the analytical method. Here, we compare three widely used types of reagents: silylating agents, specifically N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often used with a catalyst like Trimethylchlorosilane (TMCS); an alkylating agent, Pentafluorobenzyl Bromide (PFBBr); and an esterification catalyst, Boron Trifluoride in Methanol (BF3-Methanol).
Performance Comparison of Derivatization Reagents
The selection of a suitable derivatization reagent depends on several factors including the analytical technique, required sensitivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of BSTFA, PFBBr, and BF3-Methanol for the analysis of fatty acids. While specific data for 2-Ethyl-5-methylhexanoic acid is limited, the presented data for other fatty acids provides a strong basis for comparison.
| Feature | BSTFA (+TMCS) | PFBBr | BF3-Methanol |
| Reaction Principle | Silylation of the carboxylic acid group to form a trimethylsilyl (B98337) (TMS) ester. | Alkylation of the carboxylic acid group to form a pentafluorobenzyl (PFB) ester. | Acid-catalyzed esterification of the carboxylic acid group to form a fatty acid methyl ester (FAME). |
| Reaction Time | Typically 30-60 minutes.[1] | Can range from 20 minutes to over an hour depending on reaction temperature.[2] | Approximately 5-10 minutes at elevated temperatures.[3] |
| Reaction Temperature | Often requires heating (e.g., 60-100°C).[1][4] | Can be performed at room temperature or with heating (e.g., 60-70°C) to expedite the reaction.[2][5] | Requires heating, typically around 60-100°C.[1][3] |
| Reaction Yield/Recovery | For fatty acids, recoveries are reported to be between 82% and 111%.[4] | High derivatization efficiency is generally reported. | Considered a quantitative method for preparing methyl esters.[6][7] |
| Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Good sensitivity, suitable for many applications. | Excellent sensitivity, particularly with electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.[5] | Good sensitivity, widely used for routine analysis. |
| Derivative Stability | TMS derivatives are susceptible to hydrolysis and should be analyzed promptly, typically within 24-48 hours.[1] | PFB esters are generally stable. | Fatty acid methyl esters (FAMEs) are very stable. |
| Versatility | Reacts with a broad range of functional groups including hydroxyls, amines, and thiols, which can be an advantage or a disadvantage depending on the sample complexity. | More selective for acidic protons, such as those in carboxylic acids and phenols.[5] | Primarily used for the esterification of carboxylic acids.[6][7] |
| Potential Issues | Reagents are highly sensitive to moisture. The catalyst, TMCS, is corrosive. By-products can sometimes interfere with early eluting peaks. | PFBBr is a lachrymator and should be handled in a fume hood. | BF3 is toxic and corrosive. The reagent can cause isomerization of some unsaturated fatty acids.[8] |
Experimental Protocols
Detailed methodologies for each derivatization procedure are provided below. It is crucial to perform these reactions in a moisture-free environment, as the reagents are sensitive to water.
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol is adapted from general procedures for the silylation of carboxylic acids.
Materials:
-
2-Ethyl-5-methylhexanoic acid standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Heating block or oven
-
GC vials with PTFE-lined caps
Procedure:
-
Ensure the sample is completely dry. For liquid samples, evaporate to dryness under a gentle stream of nitrogen.
-
To the dried sample in a GC vial, add 100 µL of the anhydrous solvent.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Tightly cap the vial and vortex for 1 minute.
-
Heat the vial at 60°C for 30 minutes.[1]
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Alkylation using PFBBr
This protocol is based on established methods for the derivatization of short-chain fatty acids.[2][5]
Materials:
-
2-Ethyl-5-methylhexanoic acid standard or dried sample extract
-
Pentafluorobenzyl Bromide (PFBBr) solution (e.g., 100 mM in acetone (B3395972) or acetonitrile)
-
Base catalyst (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous hexane (B92381)
-
Heating block or water bath
-
GC vials with PTFE-lined caps
Procedure:
-
Ensure the sample is completely dry.
-
Add 200 µL of the sample or standard solution to a reaction vial.
-
Add a small amount of base catalyst like DIPEA.
-
Add 400 µL of the 100 mM PFBBr solution.[5]
-
Tightly cap the vial and heat at 60-70°C for 1 hour.[5]
-
Cool the vial to room temperature.
-
Add 1 mL of anhydrous hexane and vortex for 5 minutes to extract the PFB ester.[5]
-
Centrifuge briefly to separate the phases.
-
Transfer the upper hexane layer to a clean GC vial for analysis.[5]
Protocol 3: Esterification using BF3-Methanol
This is a classic and widely used method for the preparation of fatty acid methyl esters (FAMEs).[1][3]
Materials:
-
2-Ethyl-5-methylhexanoic acid standard or sample
-
Boron Trifluoride-Methanol solution (10-14% w/w)
-
Anhydrous hexane
-
Saturated sodium chloride solution
-
Reaction vessel with a reflux condenser or a sealed vial
-
Heating block or water bath
Procedure:
-
Place 1-25 mg of the sample into a reaction vessel.[6]
-
Add 2 mL of the BF3-Methanol solution.[6]
-
Heat the mixture at 60-100°C for 5-10 minutes.[3] For complex lipids, a longer reaction time may be necessary.
-
Cool the reaction vessel to room temperature.
-
Add 1 mL of water and 1 mL of hexane.
-
Shake the vessel vigorously to extract the FAMEs into the hexane layer.
-
Allow the phases to separate.
-
Transfer the upper hexane layer to a GC vial for analysis. To ensure the removal of any residual water, the hexane extract can be passed through a small amount of anhydrous sodium sulfate.
Visualizing the Workflow
To better illustrate the derivatization and analysis process, the following diagrams outline the general experimental workflow and the logical relationship between the key steps.
Caption: General experimental workflow for the derivatization and GC-MS analysis of 2-Ethyl-5-methylhexanoic acid.
Caption: Logical considerations for selecting a derivatization reagent for 2-Ethyl-5-methylhexanoic acid analysis.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. repository.seafdec.org [repository.seafdec.org]
- 4. benchchem.com [benchchem.com]
- 5. Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ars.usda.gov [ars.usda.gov]
Safety Operating Guide
Proper Disposal of 2-Ethyl-5-methylhexanoic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-Ethyl-5-methylhexanoic acid is critical for ensuring personnel safety and environmental protection. Due to its hazardous properties, this chemical cannot be discarded through conventional waste streams like sinks or regular trash.[1] Adherence to proper hazardous waste protocols is mandatory. This guide provides essential, step-by-step instructions for its correct handling and disposal in a laboratory setting.
Immediate Safety and Hazard Profile
Before handling, it is imperative to recognize the hazards associated with 2-Ethyl-5-methylhexanoic acid and its structural analog, 2-Ethylhexanoic acid. According to safety data sheets, this chemical is classified as hazardous, posing several risks.[2][3] Always consult the specific Safety Data Sheet (SDS) for the material you are using.
Personal Protective Equipment (PPE): When handling 2-Ethyl-5-methylhexanoic acid or its waste, the following PPE is required:
-
Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[4]
-
Hand Protection: Use chemically impermeable gloves. Gloves must be inspected before use and disposed of properly after handling.[2][4]
-
Body Protection: A lab coat, apron, or other protective clothing is necessary to prevent skin contact.[2][4]
The primary hazards are summarized in the table below.
| Hazard Classification | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Dermal | Category 4 | Danger | H312: Harmful in contact with skin.[3] |
| Skin Corrosion/Irritation | Category 1 | Danger | H315: Causes skin irritation.[2][5] |
| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage.[2][5] |
| Reproductive Toxicity | Category 2 | Danger | H360D / H361d: May damage the unborn child.[2][3][4] |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[5] |
This data is compiled from GHS classifications for 2-Ethyl-5-methylhexanoic acid and its close analog 2-Ethylhexanoic acid.[2][3][5]
Step-by-Step Disposal Protocol
The disposal of 2-Ethyl-5-methylhexanoic acid must be managed through your institution's hazardous waste program, typically overseen by an Environmental Health & Safety (EHS) department.[6][7]
Waste Classification and Segregation
-
Classify as Hazardous Waste: Treat all 2-Ethyl-5-methylhexanoic acid and materials contaminated with it as hazardous waste.[4][6]
-
Segregate Waste: Collect this waste in a dedicated container. Do not mix it with other waste streams, particularly incompatible materials such as bases or strong oxidizers.[2][8] It should be classified as a non-halogenated organic acid waste.
Waste Collection and Containment
-
Use a Compatible Container: Collect liquid waste in a clearly labeled, leak-proof container with a secure screw-top cap. The container material must be non-reactive with the acid (plastic is often preferred).[7][9]
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-Ethyl-5-methylhexanoic Acid".[7][10] Ensure the date when waste was first added is also on the label.[6]
-
Keep Containers Closed: Waste containers must remain securely capped at all times, except when adding waste.[6][9] This prevents the release of vapors and potential spills. Evaporation in a fume hood is not a permissible disposal method.[6][9]
-
Do Not Overfill: Do not fill containers beyond 90% of their capacity to allow for expansion.[11]
Storage
-
Designated Storage Area: Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[7][9]
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment tray to prevent the spread of material in case of a leak.[12]
-
Store Safely: The SAA should be in a well-ventilated area, such as a laboratory fume hood or a designated safety cabinet, away from incompatible chemicals.[8][11]
Final Disposal
-
Contact EHS for Pickup: Once the waste container is full or ready for disposal, follow your institution's established procedures to request a pickup by the EHS department or a licensed hazardous waste disposal contractor.[6][7][12]
-
Do Not Use Drains or Trash: Under no circumstances should 2-Ethyl-5-methylhexanoic acid be poured down the sink or disposed of in regular trash.[1][4] This is to prevent environmental contamination and potential damage to the sewer system.
Spill and Emergency Procedures
-
Small Spills: For a small spill, absorb the material with an inert absorbent such as sand, silica (B1680970) gel, or vermiculite.[2][4][13] Do not use combustible absorbents like sawdust.[14]
-
Containment: Collect the contaminated absorbent material and place it in a sealed, properly labeled container for disposal as hazardous waste.[2][4]
-
Ventilation: Ensure the area is well-ventilated.[13]
-
Large Spills: In case of a large spill, evacuate the area and contact your institution's emergency response team or EHS department immediately.[4]
Disposal Decision Workflow
The following diagram illustrates the mandatory workflow for the proper disposal of 2-Ethyl-5-methylhexanoic acid waste.
Caption: Disposal decision workflow for 2-Ethyl-5-methylhexanoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. cpachem.com [cpachem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 2-Ethyl-5-methylhexanoic acid | C9H18O2 | CID 22595548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. ethz.ch [ethz.ch]
- 12. benchchem.com [benchchem.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. echemi.com [echemi.com]
Essential Safety and Operational Guidance for Handling 2-Ethyl-5-methylhexanoic Acid
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 2-Ethyl-5-methylhexanoic acid in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of all personnel.
Immediate Safety and Personal Protective Equipment
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 2-Ethyl-5-methylhexanoic acid.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn in situations with a higher risk of splashing.[1][2] | Protects against splashes and vapors that can cause serious eye damage.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.[1][2] | Prevents skin contact, as the substance is harmful if it comes into contact with the skin.[2] |
| Body Protection | A flame-resistant laboratory coat must be worn and fully buttoned. For larger quantities or in case of a significant spill, a chemical-resistant apron or suit is recommended.[1][2] | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate or if there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with appropriate organic vapor cartridges should be used.[2][4] | Minimizes the inhalation of potentially harmful vapors.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling 2-Ethyl-5-methylhexanoic acid is essential to minimize risks.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are readily accessible.[4]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don the appropriate PPE as detailed in the table above.
-
-
Handling:
-
Conduct all manipulations of 2-Ethyl-5-methylhexanoic acid within the chemical fume hood.
-
Avoid direct contact with the chemical. Use appropriate tools for transfers.
-
Keep containers of the chemical closed when not in use.
-
-
Post-Handling:
-
Decontaminate all work surfaces after use.
-
Properly remove and dispose of contaminated gloves and other disposable PPE.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
-
Disposal Plan
Proper disposal of 2-Ethyl-5-methylhexanoic acid and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Collect all waste containing 2-Ethyl-5-methylhexanoic acid in a designated, properly labeled, and sealed waste container.
-
Do not mix with incompatible waste streams.
-
Dispose of the chemical waste through your institution's environmental health and safety (EHS) office.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as pipette tips, absorbent pads, and gloves, should be considered hazardous waste.
-
Place these materials in a sealed, labeled container for disposal via the EHS office.[1]
-
-
Empty Containers:
-
Empty containers should be rinsed with a suitable solvent (e.g., acetone) in a fume hood. The rinsate must be collected as hazardous waste.
-
Dispose of the rinsed, empty container as directed by your institution's EHS guidelines.
-
Workflow for Safe Handling of 2-Ethyl-5-methylhexanoic Acid
Caption: A flowchart illustrating the key steps for the safe handling of 2-Ethyl-5-methylhexanoic acid, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
